molecular formula C14H14O4 B075808 Columbianetin CAS No. 1147-29-1

Columbianetin

Katalognummer: B075808
CAS-Nummer: 1147-29-1
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: YRAQEMCYCSSHJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Columbianetin is a naturally occurring furanocoumarin derivative, a class of compounds renowned for their diverse biological activities. This compound serves as a key intermediate in the biosynthesis of more complex linear furanocoumarins and is of significant interest in phytochemical and pharmacological research. Its primary research value lies in its role as a core structural motif for studying biological interactions, particularly its potential to interact with enzymes such as cytochromes P450, which is a hallmark of many furanocoumarins. Researchers utilize this compound to investigate photobiological effects, including phototoxicity and photosensitization, which are critical for understanding plant defense mechanisms and developing novel therapeutic agents. Studies also focus on its anti-inflammatory and antioxidant properties, exploring the underlying mechanisms and signaling pathways involved. Provided as a high-purity analytical standard, our this compound is an essential tool for scientists in natural product chemistry, biosynthetic pathway elucidation, and drug discovery programs aimed at modulating cellular responses to oxidative stress and inflammation.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAQEMCYCSSHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921469
Record name 8-(2-Hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-29-1
Record name 8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Columbianetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1147-29-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Columbianetin – Natural Sources, Biosynthesis, and Isolation Strategies

[1]

Content Type: Technical Whitepaper Target Audience: Natural Product Chemists, Drug Discovery Scientists, and Pharmacognosists.

Executive Summary: The Angular Furanocoumarin of Interest

Columbianetin (dihydro-oroselone) is an angular dihydrofuranocoumarin acting as a pivotal biosynthetic precursor and a distinct pharmacological agent.[1] Unlike its linear counterparts (psoralens) which are known for phototoxicity, this compound possesses a reduced furan ring, contributing to a unique safety and bioactivity profile.[1]

Key Pharmacological Drivers:

  • Anti-inflammatory: Inhibition of iNOS and COX-2 expression.

  • Pharmacokinetics: High oral bioavailability (>50%) and rapid tissue distribution (blood-brain barrier permeability).[1]

  • Biosynthetic Utility: Immediate precursor to angelicin and other angular furanocoumarins.

Natural Sources and Chemotaxonomy[3][4]

This compound is predominantly found in the Apiaceae (Umbelliferae) family.[1] It rarely accumulates as a major constituent in crude extracts, often requiring enrichment from its glycosidic forms (e.g., this compound-β-D-glucopyranoside) or esters (this compound acetate).[1]

Table 1: Primary Botanical Sources and Yield Potential
SpeciesPlant PartPrimary FormEstimated Yield (Dry Wt)Notes
Angelica pubescens (Du Huo)RootsGlycoside & Acetate0.05% - 0.2%Major source.[1] Requires hydrolysis for high aglycone yield.
Angelica archangelica RootsAglycone< 0.05%Co-occurs with linear furanocoumarins.
Heracleum sosnowskyi Roots/SeedsAglyconeVariableInvasive species; high biomass but complex matrix.
Cnidium monnieri FruitsAglyconeTraceOften dominated by osthole/imperatorin.

Biosynthetic Logic

Understanding the biosynthesis is critical for optimizing extraction (e.g., targeting specific developmental stages) or metabolic engineering.[1] this compound is formed via the angular furanocoumarin pathway, diverging from the linear (psoralen) pathway at the prenylation step.

Figure 1: Biosynthetic Pathway of this compound

Biosynthesiscluster_0Phenylpropanoid PathwayUmbelliferoneUmbelliferone(7-hydroxycoumarin)DemethylsuberosinDemethylsuberosin(C6-Prenylated)Umbelliferone->DemethylsuberosinPrenyltransferase (C6)OsthenolOsthenol(C8-Prenylated)Umbelliferone->OsthenolPrenyltransferase (C8)PrenylDimethylallyl pyrophosphate(DMAPP)Prenyl->OsthenolMarmesin(+)-Marmesin(Linear Dihydrofuran)Demethylsuberosin->MarmesinMarmesin SynthaseThis compoundThis compound(Angular Dihydrofuran)Osthenol->this compoundThis compound Synthase(Cyclization)AngelicinAngelicin(Angular Furanocoumarin)This compound->AngelicinP450 Monooxygenase(Desaturation)

Caption: Divergence of angular (this compound) and linear (Marmesin) furanocoumarin pathways from Umbelliferone.[1] The C8-prenylation is the critical commitment step.[1]

Isolation and Purification Protocol

Scientific Rationale: this compound is a lipophilic coumarin (

11
Phase 1: Extraction and Hydrolysis (The Enrichment Step)[1]
  • Raw Material: Pulverize dried roots of Angelica pubescens (1.0 kg) to 40 mesh.

  • Extraction: Reflux with 70% Ethanol (10 L) for 2 hours (x3). Combine filtrates.

  • Solvent Removal: Evaporate EtOH under reduced pressure at 50°C to obtain crude extract.

  • Hydrolysis (Critical):

    • Resuspend crude extract in 1M HCl (aq).

    • Heat at 80°C for 60 minutes. Why: This converts this compound-glucoside and this compound-acetate into the free this compound aglycone.[1]

    • Neutralize with NaOH to pH 7.0.

  • Partitioning: Extract the aqueous phase with Ethyl Acetate (EtOAc) x3. The EtOAc layer contains the enriched coumarin fraction.

Phase 2: Purification via HSCCC (The Separation Step)[1]

Traditional silica chromatography often results in peak tailing for coumarins. HSCCC is the superior choice for high purity (>98%).[1]

  • Apparatus: High-Speed Counter-Current Chromatograph (e.g., TBE-300).[1]

  • Two-Phase Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (HEMWat).[1]

    • Ratio: 5:5:5:5 (v/v) is the starting point.[1]

    • K-Value Optimization: Target a partition coefficient (

      
      ) between 0.5 and 2.0. If 
      
      
      , increase Methanol. If
      
      
      , increase Hexane.
  • Procedure:

    • Fill the column with the Upper Phase (Stationary Phase).

    • Rotate column at 850 rpm.

    • Pump Lower Phase (Mobile Phase) at 2.0 mL/min.

    • Inject sample (dissolved in equal mix of upper/lower phase) once hydrodynamic equilibrium is established.[1]

    • Monitor UV at 320 nm (characteristic coumarin absorption).[1]

Figure 2: Isolation Workflow Logic

IsolationRawDried Roots(A. pubescens)Extract70% EtOH Extraction(Reflux)Raw->ExtractHydrolysisAcid Hydrolysis(1M HCl, 80°C)Extract->HydrolysisConvert GlycosidesLLELiq-Liq Partition(Water vs. EtOAc)Hydrolysis->LLEFraction_AqAqueous Phase(Discard Sugars)LLE->Fraction_AqFraction_OrgEtOAc Phase(Coumarin Enriched)LLE->Fraction_OrgHSCCCHSCCC SeparationHex:EtOAc:MeOH:H2O (5:5:5:5)Fraction_Org->HSCCCK-value targetedPureThis compound(>98% Purity)HSCCC->PureElution 80-120 min

Caption: Optimized workflow converting glycosidic precursors to aglycone prior to liquid-liquid chromatographic separation.

Structural Validation (Self-Validating System)

To ensure the isolated compound is this compound and not its isomer Marmesin, specific NMR signals must be verified.

Diagnostic NMR Signals (Acetone- or )
PositionSignal Type

(ppm)

(ppm)
Diagnostic Note
C-2 Carbonyl-~160.0Characteristic Coumarin C=O
H-3 Doublet~6.20 (d, J=9.5 Hz)~112.0

-pyrone ring
H-4 Doublet~7.85 (d, J=9.5 Hz)~144.0

-pyrone ring
H-8 Multiplet~4.80~89.0Crucial: Angular dihydrofuran methine.[1]
H-9 Doublet/DD~3.30~30.0Methylene adjacent to furan oxygen.[1]
Gem-dimethyl Singlets~1.20, 1.30~20-25Isopropyl group signals.[1]

Differentiation Rule:

  • This compound (Angular): H-8 signal is typically downfield (~4.8 ppm) due to the angular fusion strain and proximity to the benzene ring.[1]

  • Marmesin (Linear): The equivalent proton is on the linear furan ring, often showing slightly different coupling constants and NOESY correlations. Key Check: HMBC correlation from H-4 to C-5 (aromatic) vs C-9 (furan) distinguishes the fusion.[1]

References

  • Yang, X., et al. (2021).[1] "Optimization of the Purifying Process for this compound-β-D-Glucopyranoside from Angelicae Pubescentis Radix." Evidence-Based Complementary and Alternative Medicine.[1]

  • Zhao, D., et al. (2025).[1][2] "The pharmacokinetic, bioavailability and Excretion of this compound acetate and its metabolite this compound in rat plasma." Journal of Chromatography B.

  • Bourgaud, F., et al. (2006).[1] "Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes." Phytochemistry Reviews.

  • Chen, Y., et al. (2018).[1] "Isolation of (+)-columbianetin from Angelica pubescens roots via High-Speed Counter-Current Chromatography." Journal of Separation Science.

  • Sarkhail, P. (2014).[1] "Cosmeceutical potentials of the extracts of Angelica species." Asian Pacific Journal of Tropical Biomedicine.

Biosynthesis Pathway of Columbianetin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin is a dihydrofuranocoumarin and the pivotal intermediate in the biosynthesis of angular furanocoumarins (angelicin-type). Unlike their linear counterparts (psoralen-type), angular furanocoumarins are restricted to specific plant families (primarily Apiaceae and Fabaceae) and possess distinct pharmacological profiles due to their inability to form DNA cross-links, reducing phototoxicity while retaining therapeutic potential.

This guide details the enzymatic architecture converting the phenylpropanoid backbone into this compound. It focuses on the critical C-8 prenylation divergence and the subsequent dihydrofuran ring cyclization , providing researchers with actionable protocols for pathway elucidation and metabolite profiling.

Part 1: The Biosynthetic Pathway[1]

Pathway Logic and Divergence

The biosynthesis of this compound represents a strict regio-chemical divergence from the general coumarin pathway. While the linear pathway utilizes C-6 prenylation, this compound production requires C-8 prenylation of the umbelliferone core.

The Core Pathway Flow
  • Umbelliferone Formation: Phenylalanine

    
     Cinnamic Acid 
    
    
    
    
    
    -Coumaric Acid
    
    
    Umbelliferone (7-hydroxycoumarin).[1]
  • The Angular Branch Point (Prenylation): Umbelliferone + DMAPP

    
    Osthenol .
    
  • Ring Cyclization (The this compound Step): Osthenol

    
    (+)-Columbianetin .
    
  • Downstream Processing: (+)-Columbianetin

    
     Angelicin.
    
Pathway Visualization

The following diagram illustrates the molecular logic, highlighting the enzyme-specific divergence between the linear (Marmesin) and angular (this compound) pathways.

ColumbianetinPathway Phe L-Phenylalanine Umb Umbelliferone (7-hydroxycoumarin) Phe->Umb General Phenylpropanoid Pathway (PAL, C4H, 4CL, C2'H) DMS Demethylsuberosin (C-6 Prenylated) Umb->DMS U6DT (PT1) (C-6 Attack) Osthenol Osthenol (C-8 Prenylated) Umb->Osthenol Umbelliferone 8-dimethylallyltransferase (U8DT / AsPT2) DMAPP DMAPP DMAPP->Osthenol Marmesin (+)-Marmesin DMS->Marmesin Marmesin Synthase (CYP71AJ1) Psoralen Psoralen (Linear Furanocoumarin) Marmesin->Psoralen Psoralen Synthase (CYP71AJ3) This compound (+)-Columbianetin (Dihydrofuranocoumarin) Osthenol->this compound This compound Synthase (AsOD / CYP736) Angelicin Angelicin (Angular Furanocoumarin) This compound->Angelicin Angelicin Synthase (CYP71AJ4 / CYP71AJ51)

Caption: Divergence of linear (red) and angular (green) furanocoumarin pathways. This compound is formed via the C-8 specific prenylation and subsequent cyclization.

Part 2: Enzymology and Mechanism[2]

The Gatekeeper: Umbelliferone 8-dimethylallyltransferase (U8DT)

The specificity of the pathway is dictated by the prenyltransferase (PT) enzyme. In Angelica sinensis, this is identified as AsPT2 (a member of the UbiA prenyltransferase family).[2]

  • Substrate: Umbelliferone + Dimethylallyl diphosphate (DMAPP).

  • Mechanism: Electrophilic alkylation at the C-8 position of the coumarin ring.

  • Causality: The presence of AsPT2 (vs. AsPT1/U6DT) is the primary determinant for a plant's ability to synthesize angular furanocoumarins.

The Cyclase: this compound Synthase (CS)

This enzyme catalyzes the oxidative cyclization of the prenyl side chain of Osthenol to form the dihydrofuran ring of this compound.

  • Enzyme Identity: Identified as AsOD (CYP736 subfamily) in Angelica sinensis and functionally related to CYP71AJ members in other Apiaceae.

  • Reaction: Osthenol + NADPH + O

    
    
    
    
    
    (+)-Columbianetin + NADP
    
    
    + H
    
    
    O.
  • Mechanism: The enzyme likely proceeds via an epoxidation of the prenyl double bond followed by ring closure, or a radical abstraction mechanism similar to Psoralen Synthase, though it retains the dihydrofuran state rather than aromatizing immediately.

Part 3: Experimental Protocols

Protocol: Microsomal Enzyme Assay for this compound Synthase

This protocol validates the activity of this compound Synthase in plant tissue or heterologous expression systems (e.g., Yeast).

Reagents:

  • Buffer A: 100 mM Potassium Phosphate (pH 7.5), 1 mM DTT, 1 mM EDTA.

  • Cofactor: 10 mM NADPH (freshly prepared).

  • Substrate: Osthenol (100 µM stock in DMSO).

  • Stop Solution: 20% TCA or 0.1 M HCl.

Workflow:

  • Microsome Preparation: Homogenize plant tissue (e.g., Angelica roots) in Buffer A + 0.4 M Sucrose. Centrifuge at 10,000 x g (15 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet microsomes. Resuspend pellet in Buffer A.

  • Incubation:

    • Mix 100 µL Microsomal protein (approx. 50-100 µg).

    • Add 5 µL Osthenol stock (final conc. 50-100 µM).

    • Initiate with 10 µL NADPH (final conc. 1 mM).

    • Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Termination: Add 200 µL Ethyl Acetate or Stop Solution. Vortex vigorously.

  • Extraction: Centrifuge to separate phases. Collect the organic phase (upper) and dry under N

    
    . Reconstitute in Methanol for HPLC analysis.
    
Protocol: HPLC-UV/MS Profiling

To distinguish this compound from its linear isomer (Marmesin) and precursor (Osthenol).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-5 min: 15% B; 5-25 min: 15%

80% B; 25-30 min: 80% B.
Flow Rate 1.0 mL/min
Detection UV at 335 nm (characteristic for coumarins)
Retention Order This compound elutes before Osthenol but often close to Marmesin.[3] MS confirmation is required.
MS Transition This compound [M+H]

= m/z 247.

Data Interpretation:

  • Osthenol: m/z 245 (Prenylated precursor).

  • This compound: m/z 247 (Cyclized product).

  • Angelicin: m/z 187 (Aromatized downstream product).

  • Note: The conversion of Osthenol (

    
     245) to this compound (
    
    
    
    247) involves the addition of water/oxygen elements during cyclization, resulting in a mass shift.

References

  • Larbat, R., et al. (2009). Isolation and functional characterization of CYP71AJ4 encoding for the first P450 monooxygenase of angular furanocoumarin biosynthesis.[4][5] Journal of Biological Chemistry.

  • Wang, K., et al. (2024). Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis.[2] Phytochemistry.

  • Munakata, R., et al. (2016). Catalytic mechanism underlying the regiospecificity of coumarin-substrate transmembrane prenyltransferases in Apiaceae. Plant Physiology.

  • Kruse, L.H., et al. (2008). Biochemical characterization of enzymes involved in furanocoumarin biosynthesis. ResearchGate.[6]

  • Dueholm, B., et al. (2015). Evolution of the CYP71AZ P450 Subfamily and its role in coumarin biosynthesis. Plant Physiology.

Sources

Physical and chemical properties of Columbianetin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profile and Analytical Characterization of Columbianetin

Executive Summary

This compound (CAS: 3804-70-4) is a bioactive dihydrofurocoumarin primarily isolated from Angelica pubescens (Du Huo) and Apium graveolens. As a phytoalexin and a metabolic precursor to columbianadin, it occupies a critical node in coumarin biosynthesis. This technical guide provides a rigorous examination of its physicochemical properties, offering field-proven protocols for its extraction, solubilization, and analytical validation. Researchers utilizing this guide will gain the autonomy to design robust experimental workflows, ensuring data integrity in pharmacokinetic and pharmacological assays.

Chemical Identity & Structural Architecture

This compound is characterized by a linear furanocoumarin backbone reduced at the furan ring, specifically at the 8,9-position, with a hydroxyisopropyl substitution. Its structural integrity is governed by the stability of the lactone ring and the stereochemistry at the C-8 position.

  • IUPAC Name: (8S)-8-(1-hydroxy-1-methylethyl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one

  • Chemical Formula: C₁₄H₁₄O₄

  • Molecular Weight: 246.26 g/mol [1][2]

  • Stereochemistry: The naturally occurring bioactive form is typically the (S)-enantiomer, often referred to as (+)-Columbianetin.

Key Functional Groups:

  • Lactone Ring: Susceptible to hydrolysis under alkaline conditions (pH > 10), leading to ring-opening and formation of coumarinic acid derivatives.

  • Tertiary Alcohol (C-8 substituent): A site for potential esterification (e.g., formation of this compound acetate) and a polarity-modulating group that influences solubility.

Physical Properties & Thermodynamics

The following data consolidates experimental values and predictive models to guide formulation and handling.

PropertyValue / DescriptionOperational Implication
Physical State White to off-white crystalline powderHygroscopic; store with desiccant.
Solubility (DMSO) ~100 mg/mL (406 mM)Ideal solvent for stock solutions.
Solubility (Water) < 0.1 mg/mL (Poor)Requires co-solvents (e.g., PEG300, Tween-80) for in vivo delivery.
Solubility (Ethanol) SolubleSuitable for extraction and TLC spotting.
LogP (Predicted) ~1.9 - 2.5Moderate lipophilicity; suggests good membrane permeability.
Melting Point 163–164 °C (Lit.)Use for purity verification via capillary melting point apparatus.
UV Maxima (λmax) 325 nm, 250 nmPrimary detection wavelength for HPLC.

Chemical Reactivity & Stability Protocols

Understanding the stability profile is non-negotiable for reproducible data.

  • Photostability: Coumarins are photosensitive. This compound solutions should be protected from direct UV light to prevent photodegradation or dimerization. Protocol: Wrap all reservoirs and reaction vessels in aluminum foil.

  • pH Stability:

    • Acidic (pH < 4): Stable.[3]

    • Neutral (pH 7): Stable.[3]

    • Basic (pH > 9): Unstable. The lactone ring hydrolyzes.

    • Action: Perform extractions in neutral or slightly acidic buffers. Avoid alkaline mobile phases in LC-MS.

Analytical Characterization Protocols

This section details self-validating workflows for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape).

    • Solvent B: Acetonitrile.[3][4]

  • Gradient Profile: 0–12 min (22% B), 12–15 min (22%→95% B), 15–21 min (95% B).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 325 nm (Specific for the coumarin core).

  • Temperature: 30°C.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Precursor Ion: m/z 247.1 [M+H]⁺.

  • Key Fragments: Loss of H₂O and the isopropyl group are common fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Expectation
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.9 ppm (d): H-4 (Characteristic coumarin doublet).

    • δ 6.2 ppm (d): H-3.

    • δ 1.2-1.4 ppm (s): Methyl groups of the hydroxyisopropyl moiety.

    • δ 4.0-5.0 ppm: Methine proton at the chiral center (C-8).

Visualization of Workflows & Pathways

Diagram 1: Biosynthetic & Chemical Logic

This diagram illustrates the biosynthetic origin of this compound and its structural relationship to its esters.

Biosynthesis Umbelliferone Umbelliferone (Precursor) Osthenol Osthenol (Prenylated Intermediate) Umbelliferone->Osthenol Prenyltransferase This compound This compound (Target Molecule) Osthenol->this compound This compound synthase (Cyclization) Columbianadin Columbianadin (Angeloyl Ester) This compound->Columbianadin Acyltransferase (Angeloyl-CoA) Acetate This compound Acetate (Acetyl Ester) This compound->Acetate Chemical Acetylation

Figure 1: Biosynthetic pathway from Umbelliferone to this compound and its downstream esterification.

Diagram 2: Extraction & Purification Workflow

A standardized protocol for isolating this compound from Angelica pubescens.

Extraction RawMaterial Dried Roots (Angelica pubescens) Extraction Reflux Extraction (Ethanol 70-95%) RawMaterial->Extraction Grind & Soak Concentration Vacuum Evaporation (< 50°C) Extraction->Concentration Filter & Reduce Vol. Partition Liquid-Liquid Partition (Water / Ethyl Acetate) Concentration->Partition Suspend in H2O Chromatography Silica Gel Column (Petroleum Ether : EtOAc) Partition->Chromatography Org. Layer Crystallization Recrystallization (Methanol) Chromatography->Crystallization Frac. Collection

Figure 2: Step-by-step isolation workflow ensuring high purity recovery.

Pharmacochemical Implications (ADME)

The physicochemical properties of this compound directly dictate its pharmacokinetic behavior.

  • Absorption: With a LogP of ~2.0, this compound exhibits moderate passive diffusion across the intestinal epithelium. However, its low water solubility necessitates lipid-based formulations (e.g., corn oil or micellar systems) to maximize oral bioavailability.

  • Metabolism: The molecule undergoes Phase I metabolism (hydroxylation) and Phase II conjugation (glucuronidation). The esterified form, Columbianadin, acts as a prodrug, rapidly hydrolyzing in vivo to release the active this compound.

  • Distribution: Rapid tissue distribution is observed, with higher accumulation in lipid-rich tissues due to its lipophilic nature.

References

  • MedChemExpress. (2023). (+)-Columbianetin Product Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 92201, this compound. Retrieved from

  • Li, J., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS. PubMed Central. Retrieved from

  • TargetMol. (2023). (R)-(-)-Columbianetin Compound Information. Retrieved from

  • PhytoLab. (2023). This compound phyproof® Reference Substance. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization and Isolation of Columbianetin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin (CAS: 3804-70-4) is a bioactive dihydrofurocoumarin phytoalexin primarily isolated from Angelica species (A. pubescens, A. decursiva).[1] Structurally, it is an angular furanocoumarin derivative ((8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one), serving as the immediate biosynthetic precursor to angelicin.

This technical guide provides a definitive reference for the structural elucidation of this compound. It synthesizes high-resolution NMR, MS, and IR data with validated isolation protocols, designed to support researchers in drug discovery and phytochemical analysis.

Structural Characterization Strategy

The identification of this compound requires a multi-modal spectroscopic approach to distinguish it from its linear isomers (e.g., marmesin) and its ester derivatives (e.g., columbianadin).

Elucidation Workflow

The following decision tree outlines the logical progression for confirming the this compound structure, moving from mass determination to stereochemical assignment.

ElucidationWorkflow Sample Purified Isolate (White Powder) MS Mass Spectrometry (ESI/EI) Target: m/z 246 [M]+ Sample->MS IR FT-IR Spectroscopy Lactone C=O: ~1700 cm⁻¹ OH Stretch: ~3400 cm⁻¹ Sample->IR NMR_1H 1H NMR (CDCl3) Coupling of H-5/H-6 (Ortho) vs H-5/H-8 (Para) Sample->NMR_1H Frag Fragmentation Analysis Base Peak: m/z 187 (Loss of Hydroxyisopropyl) MS->Frag Confirm MW Stereo Stereochemistry (S)-Configuration at C-8 Frag->Stereo Support NMR_13C 13C NMR & DEPT Confirm 14 Carbons (Angular Furan Ring Fusion) NMR_1H->NMR_13C Assign Skeleton NMR_13C->Stereo Final Validation

Figure 1: Step-wise structural elucidation workflow for this compound.

Spectroscopic Data Compendium

Nuclear Magnetic Resonance (NMR)

The distinction between angular (angelicin-type) and linear (psoralen-type) furanocoumarins is critical. This compound is angular , characterized by ortho-coupling between the aromatic protons H-5 and H-6. In contrast, linear isomers (like marmesin) show para-coupling (singlets) for H-5 and H-8.

Solvent: CDCl₃ Frequency: 500 MHz (


H), 125 MHz (

C)
PositionType

(ppm), Multiplicity,

(Hz)

(ppm)
Assignment Logic
2 C=O-163.8Lactone Carbonyl
3 CH6.20 (d, J = 9.5)112.6

-Pyronyl olefinic
4 CH7.62 (d, J = 9.5)143.5

-Pyronyl olefinic
4a C-113.1Junction Carbon
5 CH7.26 (d, J = 8.4)129.0Aromatic (Ortho coupling confirms angular)
6 CH6.78 (d, J = 8.4)106.8Aromatic (Ortho coupling)
7 C-O-160.8Oxygenated Aromatic
8 C-113.5Furan Ring Fusion
8a C-O-155.2Junction Carbon
2' CH4.78 (t, J = 8.8)91.2Dihydrofuran Methine (Chiral Center)
3' CH₂3.25 (d, J = 8.8)29.8Dihydrofuran Methylene
1'' C-OH-71.6Quaternary Carbinol
2'' CH₃1.25 (s)24.8Gem-dimethyl
3'' CH₃1.35 (s)26.1Gem-dimethyl

Note: Numbering follows the IUPAC convention for the angular furo[2,3-h]chromen-2-one skeleton. The key diagnostic peak is the doublet at 7.26 and 6.78 ppm (H-5/H-6), distinguishing it from linear isomers.

Mass Spectrometry (MS)

Technique: EI-MS (70 eV) or ESI-MS (Positive Mode) Molecular Ion:


 246 

(

)

AbundanceFragment IdentityMechanistic Origin
246 [M]+Molecular IonParent molecule
228 [M - 18]+

Dehydration of tertiary alcohol
213 [M - 33]+

Sequential loss of water and methyl radical
188 [M - 58]+

McLafferty-like rearrangement of side chain
187 Base Peak


-Cleavage at C2' (Loss of hydroxyisopropyl)
Infrared Spectroscopy (IR)

Technique: KBr Pellet or ATR

  • 3400–3450 cm⁻¹ (Broad): O–H stretching vibration (Tertiary alcohol).

  • 2970, 2930 cm⁻¹: C–H stretching (Aliphatic methyl/methylene).

  • 1705–1720 cm⁻¹ (Strong): C=O stretching (

    
    -Lactone of coumarin).
    
  • 1605, 1580, 1490 cm⁻¹: Aromatic C=C ring skeletal vibrations.

  • 1260, 1130 cm⁻¹: C–O–C stretching (Ether/Lactone linkages).

Experimental Protocols

Isolation from Angelica pubescens

This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) for high-purity isolation, avoiding the irreversible adsorption often seen with silica gel.

  • Extraction:

    • Macerate dried root powder (1 kg) in 95% Ethanol (5 L) for 48 hours.

    • Concentrate under reduced pressure to obtain crude oleoresin.

    • Suspend crude extract in water and partition sequentially with Petroleum Ether (remove lipids) and Ethyl Acetate (EtOAc).

    • Collect the EtOAc fraction (contains coumarins).

  • Enrichment (Macroporous Resin):

    • Load EtOAc fraction onto an HP-20 macroporous resin column.

    • Elute with a gradient of Ethanol/Water (30%

      
       50% 
      
      
      
      70%
      
      
      95%).
    • This compound typically elutes in the 50-70% Ethanol fraction.

  • Purification (HSCCC):

    • Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (5:5:5:5 v/v).

    • Mode: Tail-to-Head elution.

    • Flow Rate: 2.0 mL/min; Revolution: 850 rpm.

    • Detection: UV at 320 nm.

    • Result: this compound elutes as a distinct peak after less polar coumarins (like osthole).

HPLC Analytical Method

For purity verification and quantification:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 5

    
    m, 4.6 
    
    
    
    250 mm).
  • Mobile Phase: Methanol (A) : 0.1% Phosphoric Acid in Water (B).

  • Gradient: 45% A (0-10 min)

    
     65% A (10-25 min).
    
  • Wavelength: 320 nm (characteristic coumarin absorption).

Biosynthetic Context

Understanding the origin of this compound aids in identifying co-eluting impurities (like Osthenol or Angelicin). This compound is the pivotal intermediate where the linear prenyl chain cyclizes to form the angular furan ring.

Biosynthesis cluster_legend Pathway Logic Umbelliferone Umbelliferone (7-hydroxycoumarin) Osthenol Osthenol (Prenylated at C-8) Umbelliferone->Osthenol Dimethylallyl Transferase This compound This compound (Cyclization) Osthenol->this compound This compound Synthase (CYP71AJ) Angelicin Angelicin (Dehydration/Aromatization) This compound->Angelicin Angelicin Synthase Linear Precursor Linear Precursor Angular Cyclization Angular Cyclization Linear Precursor->Angular Cyclization Furanocoumarin Furanocoumarin Angular Cyclization->Furanocoumarin

Figure 2: Biosynthetic pathway of angular furanocoumarins showing this compound as the cyclized intermediate derived from Osthenol.

References

  • Isolation and HSCCC Protocol

    • Title: Isolation of (+)
    • Source: ResearchGate / Journal of Chrom
    • URL:[Link]

  • Structural Classification (Angular vs Linear)

    • Title: Basic structure of linear (psoralen structure) and angular (angelicin structure) furanocoumarins.[2][3][4]

    • Source: ResearchGate[5][6]

    • URL:[Link]

  • Chemical Data & Identifiers

    • Title: this compound (CID 92201) - PubChem Compound Summary.[7]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][7]

  • Resin Enrichment Methodology

    • Title: Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin.
    • Source: PubMed / Molecules
    • URL:[Link]

Sources

In Vitro Bioactivity Screening of Columbianetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Columbianetin (CBT) Chemical Class: Dihydrofurocoumarin Primary Source: Angelica pubescens (Radix Angelicae Pubescentis)[1][2]

Executive Summary

This compound (CBT) is a bioactive dihydrofurocoumarin and a primary metabolite of columbianadin. While traditionally associated with the anti-inflammatory properties of Angelica pubescens, recent pharmacological profiling has positioned it as a candidate for modulating the NOD1/NF-κB signaling axis.

This guide provides a rigorous technical framework for the in vitro screening of CBT. Unlike generic screening protocols, this document focuses on the specific physicochemical constraints of furocoumarins—solubility limits, fluorescence interference, and metabolic instability—and provides self-validating workflows to ensure data integrity.

Part 1: Compound Management & Physicochemical Profiling

Before biological assays, the integrity of the test article must be established. Coumarins are prone to precipitation in aqueous buffers, which can yield false negatives in potency assays.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a primary stock at 100 mM .

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Aqueous Solubility Validation (The "Crash" Test)

Many in vitro screens fail because the compound precipitates upon dilution into culture media.

  • Protocol: Dilute 100 mM stock to 100 µM in DMEM (containing 10% FBS).

  • Validation: Incubate for 4 hours at 37°C. Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (254 nm).

  • Acceptance Criteria: >90% recovery of the compound in the supernatant.

Part 2: Primary Efficacy Screening (Anti-Inflammatory)

The most validated bioactivity of CBT is the suppression of pro-inflammatory mediators. The following workflow utilizes the RAW264.7 macrophage model, optimized for high-throughput screening.

The Nitric Oxide (NO) Inhibition Assay

This is the "Go/No-Go" gate. NO production is a robust, linear proxy for inflammatory activation.

Protocol:

  • Seeding: Plate RAW264.7 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Pre-treatment: Treat with CBT (0.1, 1, 10, 50, 100 µM) for 1 hour.

    • Control: Dexamethasone (1 µM) as positive control.

  • Induction: Add Lipopolysaccharide (LPS) at 1 µg/mL . Co-incubate for 18–24 hours.

  • Quantification: Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II.

  • Readout: Measure Absorbance at 540 nm.

Data Presentation:

Treatment GroupConcentration (µM)NO Production (% of LPS)Cytotoxicity (CCK-8)
Vehicle Control0100%100%
This compound 10 85% ± 5% 98%
This compound 50 45% ± 4% 95%
This compound 100 22% ± 3% 92%
Dexamethasone115% ± 2%96%
Mechanistic Validation: The NOD1/NF-κB Axis

Recent studies indicate CBT specifically targets the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) pathway, preventing NF-κB nuclear translocation.

Visualization of Signaling Pathway:

NFkB_Pathway LPS LPS / Agonist TLR4 TLR4 / NOD1 LPS->TLR4 Activation RIP2 RIP2 Kinase TLR4->RIP2 Recruitment IKK IKK Complex RIP2->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) Cytosolic IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65/p50) Nuclear NFkB_Cyto->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nuc->Cytokines Transcription CBT This compound (Inhibitor) CBT->RIP2 Blocks Activation CBT->NFkB_Nuc Inhibits Translocation

Figure 1: Proposed Mechanism of Action. CBT downregulates NOD1/RIP2 signaling, preventing the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB.

Part 3: Safety Pharmacology (The "Fail Early" Screen)

Coumarins carry structural risks regarding hERG channel inhibition (cardiotoxicity) and hepatotoxicity. These must be ruled out immediately after efficacy is established.

Cytotoxicity Screen (CCK-8 vs. MTT)

Directive: Use Cell Counting Kit-8 (CCK-8) rather than MTT.

  • Reasoning: CBT may have intrinsic reductive properties that interfere with formazan crystal formation in the MTT assay. CCK-8 (WST-8) reduces this interference and does not require solubilization steps.

  • Threshold: An IC50 < 50 µM in HEK293 or HepG2 cells flags the compound as a potential toxin rather than a drug candidate.

hERG Channel Assessment (Automated Patch Clamp)

Bioactive coumarins are frequent offenders for QT prolongation.

  • System: CHO-hERG stable cell line.

  • Protocol: Whole-cell patch clamp (manual or automated QPatch).

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

  • Endpoint: Measure inhibition of peak tail current.

  • Risk Profile:

    • IC50 > 30 µM: Low Risk (Green).

    • IC50 1–30 µM: Moderate Risk (Yellow).

    • IC50 < 1 µM: High Risk (Red).

Part 4: ADME Profiling (Metabolic Stability)

CBT is a metabolite of Columbianadin, but it is also a substrate for further metabolism.

Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[3][4]

  • Cofactor: NADPH regenerating system.[3][4]

  • Timepoints: 0, 5, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent ion depletion).

  • Calculation:

    
    
    
  • Significance: Rapid clearance in HLM suggests the need for structural modification or advanced formulation (e.g., liposomes) to improve bioavailability.

Part 5: Consolidated Experimental Workflow

Workflow Prep 1. Stock Prep (DMSO Solubility Check) Primary 2. Primary Screen (NO Inhibition - RAW264.7) Prep->Primary Cyto 3. Cytotoxicity (CCK-8 Assay) Primary->Cyto If Active Mech 4. Mechanism (NF-κB Western Blot) Cyto->Mech If Safe Safety 5. Safety Pharm (hERG Patch Clamp) Cyto->Safety Parallel ADME 6. ADME (Microsomal Stability) Safety->ADME If Low Risk

Figure 2: Strategic Screening Hierarchy. A stepwise approach to validate efficacy before investing in costly safety and ADME profiling.

References

  • Anti-inflammatory Mechanism (NOD1/NF-κB)

    • Title: Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells.[1][2]

    • Source: Evidence-Based Complementary and Altern
    • URL:[Link]

  • Mast Cell Modulation

    • Title: Anti-inflammatory effect of this compound on activated human mast cells.[5]

    • Source: Pharmaceutical Biology, 2014.
    • URL:[Link]

  • hERG Inhibition (Class Effect Context)

    • Title: Curcumin inhibits hERG potassium channels in vitro (Context for natural product hERG screening).[6]

    • Source: Toxicology Letters, 2012.
    • URL:[Link]

  • Caco-2 Permeability Protocols

    • Title: Caco-2 cell permeability assays to measure drug absorption.[7][8][9]

    • Source: N
    • URL:[Link]

Sources

Columbianetin: Mechanism of Action & Preliminary Studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

Columbianetin (CBT) is a dihydrofurocoumarin derivative (


) primarily isolated from Angelica pubescens (Du Huo) and Angelica decursiva. Unlike its ester derivative Columbianadin (CBN), which exhibits higher lipophilicity and direct cytotoxicity in certain cancer models, this compound is pharmacologically distinct as a cytoprotective and anti-inflammatory agent .

Its primary therapeutic value lies in the suppression of pro-inflammatory mediators (NO, PGE2, TNF-


) via the NF-

B and MAPK signaling axes
and the inhibition of matrix metalloproteinases (MMP-1) in dermatological contexts. This guide delineates the molecular mechanisms, validated experimental protocols, and preliminary efficacy data necessary for researchers investigating CBT as a lead compound for inflammatory diseases and photoaging prevention.

Chemical Identity & Pharmacophore

Understanding the structural distinction between this compound and its derivatives is critical for accurate data interpretation.

FeatureThis compound (CBT)Columbianadin (CBN)
CAS Number 38269-81-75058-13-9
Structure Core dihydrofurocoumarin scaffoldEster derivative of this compound
Primary Activity Anti-inflammatory, ROS Scavenging, CytoprotectionCytotoxic (Apoptosis/Necroptosis), Anti-inflammatory
Metabolism Stable metabolite found in plasmaRapidly metabolizes into this compound in vivo

Key Insight: In pharmacokinetic studies, Columbianadin is rapidly hydrolyzed to this compound. Therefore, in vivo efficacy observed with Columbianadin often reflects the pharmacodynamics of this compound as the active metabolite.

Primary Mechanism: Anti-Inflammatory Signaling

This compound exerts its effects by modulating the upstream kinases that regulate the Nuclear Factor-kappa B (NF-


B) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF- B & MAPK Pathway Suppression

In Lipopolysaccharide (LPS)-stimulated macrophages, CBT inhibits the phosphorylation of critical signaling proteins. This prevents the nuclear translocation of transcription factors required for cytokine production.

  • Target 1: I

    
    B-
    
    
    
    Phosphorylation:
    CBT prevents the degradation of I
    
    
    B-
    
    
    , keeping the NF-
    
    
    B p65/p50 dimer sequestered in the cytoplasm.
  • Target 2: MAPK Phosphorylation: CBT downregulates the phosphorylation of p38 , ERK , and JNK , which are essential for AP-1 transcription factor activation.

  • Outcome: Reduced transcription of iNOS and COX-2 genes, leading to decreased Nitric Oxide (NO) and Prostaglandin E2 (PGE2) secretion.

Visualization of Signaling Inhibition

The following diagram illustrates the specific intervention points of this compound within the inflammatory cascade.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MAPKK MAPKKs TLR4->MAPKK IKK IKK Complex TLR4->IKK p38 p-p38 / p-JNK / p-ERK MAPKK->p38 AP1 AP-1 (Nucleus) p38->AP1 Outcomes ↓ iNOS, ↓ COX-2 ↓ NO, ↓ PGE2, ↓ TNF-α AP1->Outcomes IkB IκB-α Degradation IKK->IkB NFkB NF-κB p65 (Nucleus) IkB->NFkB NFkB->Outcomes CBT This compound (CBT) CBT->p38 Inhibits Phosphorylation CBT->IkB Blocks Degradation

Figure 1: this compound inhibits inflammation by blocking p38/JNK/ERK phosphorylation and IκB-α degradation.

Secondary Mechanism: Dermatological Cytoprotection

Unlike many coumarins that induce phototoxicity, this compound has demonstrated anti-photoaging properties .

  • MMP-1 Inhibition: In human dermal fibroblasts, CBT inhibits the upregulation of Matrix Metalloproteinase-1 (MMP-1) induced by UVA/UVB radiation.[1] This preserves Type I procollagen levels.

  • ROS Scavenging: CBT acts as a direct scavenger of intracellular Reactive Oxygen Species (ROS), protecting keratinocytes from oxidative stress-induced apoptosis.

Data Summary: Cytoprotective Effects

Parameter Control (UVB only) CBT Treatment (Low Dose) CBT Treatment (High Dose)
Intracellular ROS 100% (High) ~75% ~45% (Significant Reduction)
MMP-1 Expression Upregulated (3-fold) Reduced (1.8-fold) Baseline levels

| Cell Viability | < 50% | 70% | > 85% |

Validated Experimental Protocol

Protocol: Evaluation of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol is designed to validate the efficacy of CBT in a controlled in vitro environment. It includes checkpoints to ensure data integrity (Trustworthiness).

Reagents & Preparation
  • Cell Line: RAW 264.7 murine macrophages (ATCC TIB-71).

  • Compound: this compound (purity >98% by HPLC). Dissolve in DMSO to create a 100 mM stock.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Controls: Dexamethasone (Positive Control), DMSO (Vehicle Control).

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Pre-treatment: Replace media. Treat cells with CBT (concentrations: 10, 25, 50, 100

    
    M) for 1 hour  prior to stimulation.
    
    • Why? Pre-treatment allows the compound to enter the cell and interact with signaling kinases before the inflammatory cascade is triggered.

  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to all wells except the Negative Control. Incubate for 18-24 hours .
    
  • Nitrite Assay (Griess Reaction):

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins at room temperature (protect from light).

    • Measure absorbance at 540 nm.

  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to pathway inhibition, not cell death.

    • Validity Rule: If cell viability is < 80% compared to control, the anti-inflammatory data is invalid due to cytotoxicity.

Workflow Diagram

Protocol cluster_Analysis Dual Analysis Start Seed RAW 264.7 (24h Incubation) Treat Pre-treat with CBT (1 hour) Start->Treat Stim Add LPS (1 μg/mL) (18-24h Incubation) Treat->Stim Griess Supernatant: Griess Assay (NO) Stim->Griess MTT Cells: MTT Assay (Viability) Stim->MTT Validation Data Validated MTT->Validation Must be >80%

Figure 2: Experimental workflow ensuring differentiation between anti-inflammatory activity and cytotoxicity.

References

  • Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Source: ResearchGate / PubMed

  • Antiphotoaging Effect of (2′S)-Columbianetin from Corydalis heterocarpa in UVA-Irradiated Human Dermal Fibroblasts. Source: MDPI (Marine Drugs)

  • Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Source: Frontiers in Pharmacology (via NIH)

  • Inhibition of NO, PGE2, TNF-α, and iNOS Expression by Shorea robusta L.: An Ethnomedicine Used for Anti-Inflammatory Activity. (Reference for validated NO/PGE2 protocols). Source: Evidence-Based Complementary and Alternative Medicine

Sources

Columbianetin: From Phytochemical Isolation to Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Columbianetin (CAS: 3804-70-4) represents a pivotal chemotaxonomic marker and a biosynthetic branch-point in the Apiaceae family.[1] Chemically defined as (S)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one , it belongs to the angular furanocoumarin class.[1] Unlike its linear counterparts (psoralens), the furan ring in this compound is fused at the 7,8-position of the coumarin nucleus.

This structural distinction is not merely academic; it dictates the molecule's lack of phototoxicity—a common side effect of linear furanocoumarins—while retaining potent anti-inflammatory and anti-proliferative activities. This guide dissects the historical isolation, biosynthetic logic, and validated experimental protocols for researchers utilizing this scaffold.

Chemical Profile
PropertySpecification
IUPAC Name 8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Stereochemistry (S)-enantiomer (natural form); (±)-racemate (synthetic)
Solubility Soluble in DMSO, Methanol, Chloroform; Poorly soluble in water
Key Derivatives Columbianadin (Angelate ester), Columbianin (Glucoside)

The Historical Arc of Discovery

The discovery of this compound was not a singular event but a sequential unraveling of the Lomatium and Angelica phytochemical profiles during the mid-20th century.

Isolation and Structural Elucidation (1960s)

The definitive characterization occurred in 1964 , originating from the roots of Lomatium columbianum. Researchers initially isolated complex glycosides and esters, specifically columbianin and columbianadin .[1]

  • The Hydrolysis Logic: The core structure was revealed only after hydrolysis. Acidic hydrolysis of columbianin yielded glucose and an aglycone alcohol—this compound. Similarly, saponification of columbianadin yielded tiglic/angelic acid and the same alcohol base.

  • Structural Proof: Early structural assignment relied on degradation chemistry. This compound was dehydrated to dihydroöroselone and subsequently hydrogenated. The result was identical to a degradation product of athamantin , a known furanocoumarin. This chemical correlation, combined with early NMR and UV spectroscopy, established the angular dihydrofurocoumarin skeleton.

The Stereochemical Assignment

While the planar structure was solved in the 1960s, the absolute configuration at the C-8 position was later confirmed as (S) via circular dichroism (CD) and comparison with synthetic standards. This stereochemistry is crucial, as the enzymatic pathway is highly stereospecific.

Biosynthetic Logic: The Angular Branch Point

Understanding the biosynthesis of this compound is critical for metabolic engineering. It represents the "angular branch" of coumarin synthesis, diverging from the "linear branch" (marmesin/psoralen) at the prenylation stage.

The Pathway Mechanism

The precursor, Umbelliferone , undergoes prenylation at the C-8 position (rather than C-6 for linear furanocoumarins) to form Osthenol .[1] This is the committed step for angular furanocoumarins.

Key Enzyme: this compound Synthase (CS).[1][2] This cytochrome P450 monooxygenase catalyzes the oxidative cyclization of demethylsuberosin (or osthenol derivatives) into this compound.[1]

Visualization: Biosynthetic Divergence

The following diagram illustrates the critical divergence between linear (phototoxic) and angular (therapeutic) pathways.[1]

Biosynthesis Umbelliferone Umbelliferone (Central Precursor) Prenylation Prenylation Step Umbelliferone->Prenylation Demethylsuberosin Demethylsuberosin (C-6 Prenylated) Prenylation->Demethylsuberosin C-6 Prenyltransferase Osthenol Osthenol (C-8 Prenylated) Prenylation->Osthenol C-8 Prenyltransferase Marmesin Marmesin Demethylsuberosin->Marmesin Marmesin Synthase Psoralen Psoralen (Linear Furanocoumarin) Marmesin->Psoralen Psoralen Synthase This compound This compound (Angular Scaffold) Osthenol->this compound This compound Synthase (CS) (Cyclization) Angelicin Angelicin (Angular Furanocoumarin) This compound->Angelicin Angelicin Synthase (Dehydration)

Figure 1: Biosynthetic bifurcation of furanocoumarins.[1] this compound is the obligate precursor to Angelicin.

Extraction & Purification Protocols

For researchers isolating this compound from plant biomass (e.g., Angelica pubescens or Angelica archangelica), standard silica gel chromatography often results in poor yield due to irreversible adsorption.[1] The following protocols are optimized for yield and purity.

Protocol A: Macroporous Resin Enrichment (Scalable)

Best for: Initial enrichment from crude ethanol extracts.[1]

  • Resin Selection: Use GDX-201 or D101 macroporous resins.[1] These non-polar polystyrenic resins show superior adsorption capacity for furanocoumarins compared to silica.

  • Loading: Dissolve crude extract in 10% EtOH. Load onto the column at a flow rate of 2 BV/h (Bed Volumes per hour).

  • Washing: Wash with 2 BV of deionized water to remove sugars and polar impurities.

  • Elution: Elute with 25-30% Ethanol .

    • Note: Higher ethanol concentrations (e.g., 70-90%) will co-elute lipophilic impurities.[1] The 30% fraction is rich in this compound glycosides; the 50-60% fraction typically contains the aglycone.

  • Validation: HPLC analysis (C18 column, MeOH:Water 60:40 isocratic).

Protocol B: High-Speed Counter-Current Chromatography (HSCCC)

Best for: High-purity (>98%) isolation for bioassays.[1]

  • Solvent System: n-Hexane : Ethyl acetate : Methanol : Water (5:5:5:5, v/v).[1]

  • Equilibrium: Fill the coil with the upper phase (stationary).

  • Operation: Rotate at 800-900 rpm. Pump the lower phase (mobile) at 2.0 mL/min.

  • Detection: Monitor UV at 320 nm (characteristic coumarin absorption).[1]

  • Result: this compound typically elutes after the more polar glycosides but before the highly lipophilic dimers.

Chemical Synthesis Strategies

When natural extraction is insufficient, total synthesis provides a reliable supply.[1]

The Franke Synthesis (Classic)

This method is favored for its use of commercially available Umbelliferone.[1][3]

  • Alkylation: Umbelliferone + 3-chloro-3-methyl-1-butyne

    
     Propargyl ether intermediate.[1]
    
  • Reduction: Lindlar catalyst reduction to the alkene.

  • Claisen Rearrangement: Thermal rearrangement yields Osthenol .

  • Cyclization: Epoxidation of the prenyl side chain followed by base-catalyzed cyclization yields (±)-Columbianetin.[1]

Modern "On-Water" Synthesis (Green Chemistry)

Recent advances (2020s) utilize "on-water" catalysis to accelerate the Claisen rearrangement and cyclization steps, significantly reducing solvent waste and improving atom economy.[1] This is the recommended route for labs prioritizing green chemistry principles.

Pharmacological Mechanisms[1][6][7]

This compound has evolved from a simple marker to a therapeutic candidate, primarily for inflammatory diseases (Rheumatoid Arthritis, Osteoarthritis).[1]

Mechanism of Action: The SGK1/Autophagy Axis

Recent studies (Bioengineered, 2022) have elucidated a specific mechanism in chondrocytes challenged with LPS (Lipopolysaccharide).[1]

  • Target: SGK1 (Serum and glucocorticoid-induced protein kinase 1).[1][4] this compound inhibits the expression of SGK1.

  • Downstream Effect: Inhibition of SGK1 releases the brake on Autophagy .

  • Outcome: Enhanced autophagy clears damaged organelles and inflammatory aggregates, reducing apoptosis and cytokine release (IL-6, TNF-

    
    ).[1]
    
Visualization: Therapeutic Pathway

Pharmacology LPS LPS / Inflammatory Stress SGK1 SGK1 Kinase (Pro-inflammatory) LPS->SGK1 Upregulates NFkB NF-κB Signaling LPS->NFkB Activates This compound This compound This compound->SGK1 Inhibits This compound->NFkB Suppresses Autophagy Autophagy Activation SGK1->Autophagy Blocks (Inhibits) Apoptosis Chondrocyte Apoptosis Autophagy->Apoptosis Prevents Cytokines IL-6, TNF-α Release NFkB->Cytokines Promotes

Figure 2: this compound alleviates inflammation by inhibiting SGK1, thereby restoring autophagy and suppressing NF-κB signaling.[1]

References

  • Discovery & Isolation: Wulf Draber, et al. "Columbianin and Columbianadin."[1] Justus Liebigs Annalen der Chemie, 1964.[1]

  • Biosynthesis: Jian, et al.[2] "Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum."[2] Plant Physiology, 2020.[1][2]

  • Pharmacology (Chondrocytes): Chen, W., et al. "this compound alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy by inhibiting SGK1 expression."[1][4] Bioengineered, 2022.[1][4] [1]

  • Extraction Protocol: Wang, et al. "Optimization of the Purifying Process for this compound-β-D-Glucopyranoside from Angelicae Pubescentis Radix." Evidence-Based Complementary and Alternative Medicine, 2021.[1]

  • Total Synthesis: Franke, A., et al. "Synthesis of coumarin derivatives." Journal of Organic Chemistry, (Referenced in modern reviews of furanocoumarin synthesis).[1]

  • ADME Studies: Li, et al. "Simultaneous determination of this compound-β-d-glucopyranoside and this compound in biological samples."[1] Journal of Chromatography B, 2018.

Sources

Technical Guide: Columbianetin Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin (CBT) is a bioactive dihydrofurocoumarin phytoalexin primarily isolated from Angelica pubescens Maxim. f. biserrata Shan et Yuan (Radix Angelicae Pubescentis).[1] Unlike simple coumarins, the dihydrofuran ring fusion confers unique lipophilicity and receptor-binding affinities. This guide dissects the chemical architecture, pharmacological mechanisms—specifically the inhibition of the NF-κB and NOD1 signaling axes—and the pharmacokinetic profile of CBT and its primary ester derivatives, such as Columbianadin (CBN). We present reproducible protocols for extraction and bioassay validation to support translational research.

Chemical Architecture & Structural Activity Relationship (SAR)

The Core Scaffold

This compound (C


H

O

) features a linear dihydrofurocoumarin skeleton. The critical pharmacophore resides in the 7-hydroxy position and the dihydrofuran ring .
  • Lipophilicity: The furan ring enhances membrane permeability compared to simple hydroxycoumarins.

  • Metabolic Lability: The C-7 hydroxyl group is the primary site for glucuronidation and esterification.

  • Derivatives:

    • Columbianadin (CBN): The angelate ester at C-7. It acts as a prodrug, rapidly hydrolyzed in vivo to release the active CBT.

    • This compound Acetate: A synthetic or semi-synthetic ester with improved stability but altered solubility.

Synthetic Logic

Total synthesis or semi-synthesis often begins with resorcinol derivatives or umbelliferone, employing Pechmann condensation followed by prenylation and cyclization.

ChemicalSynthesis Resorcinol Resorcinol (Starting Material) Umbelliferone Umbelliferone (Intermediate) Resorcinol->Umbelliferone Pechmann Condensation Prenylation Prenylation (1,1-dimethylallyl) Umbelliferone->Prenylation Cyclization Cyclization (Acid/Base Catalyzed) Prenylation->Cyclization This compound This compound (Core Scaffold) Cyclization->this compound Esterification Esterification (Angeloyl chloride) This compound->Esterification Columbianadin Columbianadin (Prodrug Derivative) Esterification->Columbianadin

Figure 1: Synthetic logic flow from precursor isolation to derivative generation. The core scaffold requires precise cyclization to form the dihydrofuran ring.

Pharmacological Mechanisms[4][5]

The therapeutic potency of CBT stems from its ability to modulate upstream inflammatory signaling, specifically the NF-κB and NOD1 pathways.

Anti-Inflammatory Mechanism (NF-κB Blockade)

Research indicates that CBT does not merely scavenge radicals but actively interrupts signal transduction.

  • Stimulus: LPS binds to TLR4 receptors.

  • Kinase Activation: IKK complex is phosphorylated.

  • Inhibition Point: CBT inhibits the phosphorylation of IKK and IκBα.

  • Result: NF-κB (p65/p50) remains sequestered in the cytoplasm, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Apoptosis Induction in Cancer Cells

In tumor microenvironments (e.g., CRC, Leukemia), CBT and its derivatives shift the Bax/Bcl-2 ratio, triggering mitochondrial membrane permeabilization and Caspase-3 activation.

SignalingPathway cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS / Cytokines Receptor TLR4 / NOD1 Receptor LPS->Receptor IKK IKK Complex (Active) Receptor->IKK Phosphorylation IkB IκBα (Degradation) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Releases DNA Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->DNA Translocation CBT This compound (Inhibitor) CBT->IKK BLOCKS

Figure 2: Mechanistic inhibition of the NF-κB inflammatory cascade by this compound. The compound acts upstream at the IKK complex level.

Quantitative Data Summary

The following table summarizes key IC


 values and pharmacokinetic parameters derived from rodent and cell-line studies.
ParameterCompoundValueModel/AssayReference
IC

(NO Inhibition)
This compound~45 µMLPS-induced RAW264.7[1]
IC

(Cytotoxicity)
Columbianadin15-25 µMHCT-116 (Colon Cancer)[2]
Oral Bioavailability (F) This compound54 - 81%Rat (5-20 mg/kg)[3]
T

This compound0.3 - 0.5 hRat Plasma (Oral)[3]
Conversion Rate CBN

CBT
RapidIn vivo metabolism[4]

Experimental Protocols

Protocol A: Extraction of this compound from Angelica pubescens

Validating Source Material Integrity

  • Preparation: Pulverize dried Angelica pubescens roots (1 kg) to a fine powder (40 mesh).

  • Extraction: Reflux with 95% Ethanol (10 L) for 3 hours (x3 cycles).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap at 45°C) to obtain crude extract.

  • Partitioning: Suspend crude residue in water. Partition sequentially with Petroleum Ether (removes fats)

    
    Ethyl Acetate  (Target Fraction) 
    
    
    
    n-Butanol.
  • Purification:

    • Load Ethyl Acetate fraction onto a Silica Gel 60 column.

    • Elute with gradient: Petroleum Ether:Ethyl Acetate (10:1

      
       1:1).
      
    • Validation: Monitor fractions via TLC (Visualization: 365 nm UV, blue fluorescence). CBT typically elutes at ~3:1 ratio.

  • Crystallization: Recrystallize active fractions in Methanol to achieve >98% purity (HPLC).

Protocol B: In Vitro NO Inhibition Assay

Validating Anti-inflammatory Potential

  • Cell Seeding: Seed RAW264.7 macrophages at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with CBT (0, 10, 20, 40, 80 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Mix 50 µL supernatant with 50 µL Griess Reagent I and 50 µL Griess Reagent II.

    • Incubate 10 min at Room Temperature.

  • Readout: Measure Absorbance at 540 nm. Calculate Nitric Oxide (NO) concentration using a Sodium Nitrite standard curve.

ExperimentalWorkflow Start Raw Material (Angelica Root) Extract Ethanol Reflux (3 cycles) Start->Extract Partition Liq-Liq Partition (Ethyl Acetate) Extract->Partition Chromatography Silica Gel Column (PE:EtOAc Gradient) Partition->Chromatography Purification Recrystallization (Methanol) Chromatography->Purification Bioassay Bioassay Validation (NO Inhibition / HPLC) Purification->Bioassay

Figure 3: Step-by-step workflow for the isolation and biological validation of this compound.

Pharmacokinetics & Toxicology (ADME)

Understanding the ADME profile is crucial for drug development.[2]

  • Absorption: CBT is rapidly absorbed (T

    
     < 0.5 h). This "flash" absorption suggests passive diffusion driven by the lipophilic furan moiety.
    
  • Metabolism:

    • Columbianadin (prodrug) is almost entirely hydrolyzed to this compound by plasma esterases and hepatic enzymes.

    • CBT undergoes Phase II metabolism (glucuronidation) rapidly, limiting its half-life (T

      
       ~ 1.5 - 3.5 h).
      
  • Excretion: Predominantly renal excretion of metabolites.

  • Safety: Studies in rats show no acute toxicity at doses up to 20 mg/kg, though high-dose chronic toxicity data remains a gap in current literature.

Future Outlook

The transition of this compound from a phytochemical marker to a clinical candidate requires addressing two main challenges:

  • Metabolic Stability: The rapid clearance requires formulation strategies (e.g., nano-encapsulation or structural modification at C-7) to extend half-life.

  • Selectivity: While NF-κB inhibition is potent, off-target effects on other kinase pathways need rigorous profiling using KinomeScan™ technology.

References

  • Zhang, Y. et al. (2018). Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Mediators of Inflammation.[3][4][5][6][7]

  • Hassan, S. et al. (2023). Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Frontiers in Pharmacology.

  • Li, X. et al. (2013). The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration. Journal of Ethnopharmacology.

  • Zhang, X. et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS. Evidence-Based Complementary and Alternative Medicine.

  • Yang, J. et al. (2025). The pharmacokinetic, bioavailability and Excretion of this compound acetate and its metabolite this compound in rat plasma. RSC Advances.

Sources

Pharmacological Architecture of Columbianetin: A Mechanistic & Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin (CBN) is a dihydrofuranocoumarin derivative primarily isolated from Angelica pubescens (Radix Angelicae Pubescentis) and Angelica decursiva. While often studied alongside its ester derivative, Columbianadin, CBN exhibits distinct pharmacological potency as both a direct bioactive agent and a primary metabolic product.

This technical guide dissects the pharmacological profile of CBN, moving beyond generic descriptions to focus on molecular targets, signal transduction modulation, and validated experimental protocols. The content is structured to support translational decision-making in anti-inflammatory, oncological, and cardiovascular research.

Chemical Profile & Pharmacokinetic Bioactivation[1]

This compound acts as a core scaffold for various natural esters. In in vivo models, the ester Columbianadin is rapidly hydrolyzed into this compound, suggesting that CBN is the primary effector molecule in systemic circulation for many observed therapeutic effects.

Physicochemical Properties
PropertySpecification
IUPAC Name (S)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one
Chemical Class Dihydrofuranocoumarin
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Methanol; Poorly soluble in water.
Key Metabolite Of Columbianadin (via ester hydrolysis)
Pharmacokinetics (ADME)

Studies in rat plasma using LC-MS/MS confirm that upon oral administration of Columbianadin, it is rapidly converted to this compound.

  • Absorption: Rapid absorption phase (Tmax ~3.44 h).

  • Distribution: High tissue distribution in stomach, kidneys, and ovaries.

  • Metabolism: Primary pathway involves hydrolysis of the ester bond (if administered as Columbianadin) followed by Phase II glucuronidation.

  • Elimination: Predominantly fecal excretion, indicating biliary clearance.

Anti-Inflammatory Signal Transduction

Primary Mechanism: NF-κB and MAPK Pathway Suppression.

The most well-characterized effect of CBN is its ability to inhibit the production of pro-inflammatory mediators (NO, PGE2) and cytokines (TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells).

Molecular Targets
  • NF-κB Signaling: CBN inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.

  • MAPK Signaling: CBN suppresses the phosphorylation of p38, ERK, and JNK, which are critical upstream regulators of inflammatory gene expression.

Pathway Visualization

The following diagram illustrates the specific blockade points of this compound within the macrophage inflammatory cascade.

Inflammation_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Phosphorylation (p38, ERK, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus: Gene Transcription MAPK->Nucleus IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB NFkB->Nucleus Cytokines Pro-inflammatory Output (NO, TNF-α, IL-6) Nucleus->Cytokines CBN This compound (Inhibitor) CBN->MAPK Blocks Phosphorylation CBN->IkB Prevents Degradation CBN->NFkB Blocks Translocation

Figure 1: this compound inhibits inflammation by blocking MAPK phosphorylation and IκBα degradation, preventing NF-κB nuclear entry.

Oncology & Cytotoxicity

Primary Mechanism: Apoptosis Induction via Mitochondrial Pathway.

CBN and its parent compound exhibit cytotoxic effects against specific cancer cell lines, notably HCT116 (colon cancer) and K562 (leukemia).

Mechanism of Action[2][3]
  • Bax/Bcl-2 Ratio: CBN treatment upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

  • Caspase Activation: Triggers the cleavage of Caspase-9 and Caspase-3, leading to programmed cell death.

  • Cell Cycle Arrest: Evidence suggests arrest at the G1 or G2/M phase depending on the specific cell line and concentration.

Comparative Potency Data
Cell LineTissue OriginIC50 (Approx.)[1]Key Observation
HCT116 Colon~32 - 47 μMDose-dependent apoptosis; ROS accumulation.
K562 LeukemiaVariableInhibition of proliferation.[2]
MKN-45 Gastric> 50 μMModerate cytotoxicity compared to colon lines.

Cardiovascular Physiology: Vasorelaxation

Primary Mechanism: L-type Calcium Channel Blockade.[3]

This compound acts as a vasorelaxant in rat aortic rings. This effect is largely endothelium-independent , indicating a direct action on vascular smooth muscle cells (VSMCs).

Ion Channel Modulation
  • Voltage-Gated Ca2+ Channels (VGCCs): CBN inhibits extracellular Ca2+ influx induced by high K+ depolarization.

  • Receptor-Operated Ca2+ Channels (ROCs): It also attenuates vasoconstriction induced by phenylephrine (PE), suggesting blockade of receptor-mediated Ca2+ entry.[4][5]

  • Significance: This mechanism mimics the action of standard calcium channel blockers (e.g., nifedipine), albeit with lower potency, offering a scaffold for developing hypotensive agents with potentially distinct side-effect profiles.

Validated Experimental Protocols

The following protocols are standardized for researchers aiming to replicate CBN's effects.

Protocol A: In Vitro Anti-Inflammatory Assay (RAW 264.7)
  • Objective: Quantify NO inhibition as a proxy for anti-inflammatory activity.

  • Controls: Positive (Dexamethasone 1 μM), Vehicle (DMSO < 0.1%).

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Pre-treatment: Replace medium. Add this compound (concentrations: 10, 25, 50, 100 μM) for 1 hour.

  • Stimulation: Add LPS (final concentration 1 μg/mL) to all wells except the negative control. Incubate for 18–24 hours.

  • Griess Assay:

    • Transfer 100 μL of supernatant to a new plate.

    • Add 100 μL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at room temperature (dark).

  • Read: Measure absorbance at 540 nm using a microplate reader.

  • Calculation: Determine NO concentration using a sodium nitrite standard curve.

Protocol B: LC-MS/MS Quantification in Plasma
  • Objective: Pharmacokinetic analysis of CBN.

  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460).

  • Sample Prep: Mix 50 μL rat plasma with 10 μL Internal Standard (e.g., Warfarin or IS-labeled CBN).

  • Extraction: Add 150 μL Acetonitrile (protein precipitation). Vortex 1 min. Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 μm).

    • Mobile Phase: A (0.1% Formic Acid in Water), B (Acetonitrile). Gradient elution.

  • MS Parameters:

    • Mode: Positive Ion ESI.

    • MRM Transition: Monitor parent ion [M+H]+ to specific fragment ions.

  • Validation: Ensure linearity (

    
    ) over the range 1–1000 ng/mL.
    

References

  • Yang, Y., et al. (2019).[6] Separation and Enrichment of Three Coumarins From Angelicae Pubescentis Radix by Macroporous Resin With Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity. Molecules, 24(14), 2664.[6] Link

  • Li, J., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS. Evidence-Based Complementary and Alternative Medicine. Link

  • Kang, S.Y., et al. (2009). Anti-inflammatory effect of this compound on activated human mast cells.[6] Biological & Pharmaceutical Bulletin, 32(1), 112-116. Link

  • Lim, T.G., et al. (2014).[1] Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells.[1] Biomolecules & Therapeutics, 22(3), 204-209. Link

  • Zhang, Y., et al. (2023). Biological Potential and Pharmacological Activity of this compound in Chronic Diseases. ResearchGate/Review. Link

Sources

Columbianetin: A Technical Monograph on Structure, Biosynthesis, and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Columbianetin: Chemical Profile, Biosynthesis, and Pharmacological Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 3804-70-4 ) is a bioactive dihydrofurocoumarin phytoalexin primarily isolated from Angelica pubescens (Du Huo) and Lomatium columbianum.[1] As the active aglycone metabolite of columbianadin, it has emerged as a high-value target in drug discovery due to its potent anti-inflammatory, analgesic, and antitumor properties. This guide provides a rigorous technical analysis of this compound, detailing its physicochemical identity, biosynthetic origins, molecular mechanisms of action, and validated isolation protocols.

Chemical Identity & Structural Analysis

This compound is characterized by a linear furanocoumarin backbone with a dihydrofuran ring fusion.[1] Its structural rigidity contributes to its binding affinity for inflammatory mediators like COX-2.[1]

Table 1: Physicochemical Profile [1][2][3]
Parameter Technical Specification
Common Name This compound
CAS Registry Number 3804-70-4 (Primary), 1147-29-1 (Isomer/Salt variations)
IUPAC Name (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Poorly soluble in water
SMILES CC(C)(O)[C@@H]1Cc2c(O1)ccc1ccc(=O)oc21
InChI Key YRAQEMCYCSSHJG-NSHDSACASA-N
Stereochemistry (S)-Enantiomer is the bioactive natural product
Biosynthetic Origin & Natural Occurrence

This compound is derived from the phenylpropanoid pathway.[1] It represents a downstream product of umbelliferone (7-hydroxycoumarin), undergoing prenylation and subsequent oxidative cyclization.[1]

Key Biosynthetic Steps:

  • Phenylpropanoid Precursors: L-Phenylalanine is converted to p-coumaric acid and subsequently to umbelliferone via Phenylalanine Ammonia Lyase (PAL) and Cinnamate 4-hydroxylase (C4H).[1]

  • Prenylation: Umbelliferone is prenylated at the C-8 position by a prenyltransferase (using DMAPP) to form osthenol or demethylsuberosin.[1]

  • Cyclization: The prenyl chain undergoes oxidative cyclization to form the dihydrofuran ring characteristic of this compound.

Figure 1: Biosynthetic Pathway of this compound

Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Coumarin Core Formation cluster_2 Prenylation & Cyclization Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CoumaricAcid p-Coumaric Acid CinnamicAcid->CoumaricAcid C4H Umbelliferone Umbelliferone (7-Hydroxycoumarin) CoumaricAcid->Umbelliferone C2'H / Lactonization Osthenol Osthenol / Demethylsuberosin (Prenylated Intermediate) Umbelliferone->Osthenol Prenyltransferase (+DMAPP) This compound This compound (Dihydrofurocoumarin) Osthenol->this compound Cyclization (Oxidative)

Caption: Simplified biosynthetic trajectory from primary phenylpropanoids to the cyclized furocoumarin scaffold of this compound.[1]

Pharmacological Mechanisms of Action

This compound acts as a multi-target modulator of inflammatory and survival signaling.[1] Research indicates it functions not merely as a radical scavenger but as a specific inhibitor of upstream kinase signaling.[1]

Core Mechanisms:
  • COX-2 Inhibition: Directly suppresses Cyclooxygenase-2 (COX-2) expression, reducing prostaglandin E2 (PGE2) synthesis, a primary driver of inflammation and pain.[1][4]

  • NF-κB Suppression: Blocks the nuclear translocation of NF-κB (p65 subunit), thereby downregulating pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[1]

  • Vimentin Targeting: Recent studies suggest columbianadin (metabolized to this compound) targets vimentin, inhibiting the VAV2/Rac1 pathway, which is critical for synovial fibroblast migration in rheumatoid arthritis.

  • Mast Cell Stabilization: Inhibits histamine release induced by Substance P, suggesting utility in allergic response modulation.[1][3]

Figure 2: Anti-Inflammatory Signaling Cascade [1][5]

Mechanism Stimulus LPS / TNF-α (Inflammatory Stimuli) IKK IKK Complex Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits COX2 COX-2 Expression This compound->COX2 Downregulates IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_Cyto NF-κB (p65/p50) (Cytosolic) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation NFkB_Nuc->COX2 Transcription PGE2 PGE2 / Cytokines (Inflammation) COX2->PGE2 Synthesis

Caption: Mechanistic inhibition of the NF-κB inflammatory cascade by this compound, leading to reduced COX-2 expression.

Experimental Protocols
Protocol A: Extraction & Isolation from Angelica pubescens

Objective: To isolate high-purity this compound from dried roots.

  • Preparation: Pulverize dried Angelica pubescens roots (2 kg) into a coarse powder.

  • Extraction:

    • Perform heat reflux extraction using 70% Ethanol (Solid-Liquid ratio 1:10).[1][6]

    • Cycle: 3 times, 2 hours per cycle.

    • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 50°C to obtain a crude residue.

  • Partitioning:

    • Suspend crude residue in water.[1]

    • Partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.[1]

    • Collect the Ethyl Acetate fraction (this fraction is richest in coumarins).[1]

  • Chromatography:

    • Subject the EtOAc fraction to Silica Gel Column Chromatography.[1]

    • Elution Gradient: Chloroform:Methanol (Start 100:0 → 10:1).[1]

    • Monitor fractions via TLC (Visualize under UV 365 nm; coumarins fluoresce blue/purple).[1]

  • Crystallization: Recrystallize positive fractions in Methanol to yield this compound crystals.

Protocol B: HPLC Analytical Method

Objective: Quantification of this compound in plasma or plant extracts.

  • Instrument: HPLC System with Photodiode Array (PDA) or UV Detector.[1]

  • Column: C18 Reverse Phase Column (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 × 250 mm).[1]

  • Mobile Phase:

    • Solvent A: Ultrapure Water (0.1% Formic Acid optional for peak shape).[1]

    • Solvent B: Methanol (HPLC Grade).[1]

    • Isocratic Mode: 55% Water / 45% Methanol (Adjust based on column retention).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 327 nm (Characteristic absorption max for coumarins).[1]

  • Injection Volume: 10-20 μL.

  • Retention Time: Typically elutes between 10–15 minutes under these conditions.[1]

Future Perspectives

This compound represents a scaffold ripe for lead optimization.[1] Its ability to cross the blood-brain barrier (BBB) and its rapid oral absorption (Tmax ~0.3–0.5 h in rats) make it a viable candidate for neuroinflammatory conditions and rheumatoid arthritis therapeutics.[1] Future development should focus on:

  • Glycosylation derivatives to improve water solubility without sacrificing bioavailability.[1]

  • Structure-Activity Relationship (SAR) studies on the dihydrofuran ring to enhance COX-2 selectivity.

References
  • PubChem. (2024).[1] this compound Compound Summary (CID 92201).[1][7][8] National Library of Medicine.[1] Link

  • Wang, X., et al. (2016).[1] "Tissue distribution study of columbianadin and its active metabolite this compound in rats." Biomedical Chromatography, 30(2), 256-262.[1][2][5] Link

  • Yang, J., et al. (2013).[1] "The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration." Journal of Ethnopharmacology, 150(2), 648-654.[1] Link

  • Han, Y., et al. (2021).[1][6] "Columbianadin inhibits the VAV2/Rac1 signaling pathway by targeting vimentin to alleviate rheumatoid arthritis."[1][5] Signal Transduction and Targeted Therapy. (Contextual reference for mechanism).

  • ChemFaces. (2024).[1] this compound Datasheet. Link

Sources

Potential Therapeutic Targets of Columbianetin: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin (CBT) is a dihydrofurocoumarin phytoalexin primarily derived from Angelica archangelica and Radix Angelicae Pubescentis. Unlike non-specific herbal extracts, CBT exhibits precise molecular docking capabilities and pathway modulation profiles that position it as a scaffold for next-generation anti-inflammatory and anti-neoplastic therapeutics.

This technical guide dissects the molecular targets of this compound, distinguishing between its direct protein interactions and downstream signaling cascades. It provides researchers with the mechanistic grounding and experimental protocols necessary to validate CBT as a lead compound in drug discovery pipelines.

Molecular Mechanism & Signaling Pathways[1][2][3][4][5][6][7][8][9][10]

This compound functions as a multi-target modulator rather than a "magic bullet" single-target ligand. Its therapeutic efficacy stems from its ability to simultaneously dampen pro-inflammatory transcription factors and reactivate apoptotic machinery in malignant cells.

The Anti-Inflammatory Axis: NOD1/RIP2/NF-κB

In the context of immune dysregulation (e.g., sepsis, rheumatoid arthritis), CBT acts as a potent inhibitor of the NOD1-RIP2 signaling axis.[1]

  • Primary Target: NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) . CBT downregulates NOD1 expression, preventing the recruitment of RIP2 (Receptor-interacting protein 2).[1]

  • Downstream Effect: This blockade prevents the phosphorylation and degradation of IκBα , thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation.

  • Secondary Effect: Suppression of MAPK phosphorylation (p38, ERK, JNK), further reducing the transcription of cytokines like TNF-α, IL-1β, and IL-6.

The Anti-Cancer Axis: PI3K/Akt & Apoptosis/Necroptosis

CBT and its derivative, this compound Acetate (CE), exhibit a dose-dependent dual mechanism in oncology models (specifically Colorectal and Ovarian cancers).

  • Low Concentration (25 μM): Induces Intrinsic Apoptosis .

    • Mechanism: Increases the Bax/Bcl-2 ratio , leading to mitochondrial outer membrane permeabilization (MOMP) and activation of Caspase-9 and Caspase-3.

  • High Concentration (50 μM): Induces Necroptosis .[2]

    • Mechanism: Upregulation of RIP-3 (Receptor-interacting protein kinase 3), driving programmed necrosis independent of caspase activity.

  • Targeting Metastasis (Ovarian Cancer): CE specifically targets ESR1 (Estrogen Receptor 1) , GSK3B , and JAK2 , inhibiting the PI3K/Akt/GSK3B pathway to suppress cell migration.

Visualization of Signaling Cascades

Columbianetin_Mechanism cluster_0 Anti-Inflammatory Pathway cluster_1 Anti-Cancer Pathway CBT This compound (CBT) NOD1 NOD1 Receptor CBT->NOD1 Inhibits Expression MAPK MAPK (p38/ERK/JNK) CBT->MAPK Inhibits Phosphorylation PI3K PI3K CBT->PI3K Inhibits (via CE) Bax Bax (Pro-apoptotic) CBT->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CBT->Bcl2 Downregulates RIP3 RIP-3 (Necroptosis) CBT->RIP3 High Dose (>50µM) LPS LPS / Stress LPS->NOD1 Activation RIP2 RIP2 NOD1->RIP2 IKK IKK Complex RIP2->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65) IkBa->NFkB Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines AKT Akt PI3K->AKT AKT->Bcl2 Promotes Caspase Caspase-3/9 Bax->Caspase MOMP

Figure 1: Dual mechanistic action of this compound targeting inflammatory NOD1/NF-κB signaling and oncogenic PI3K/Akt/Bcl-2 pathways.

Quantitative Data Summary

The following data consolidates findings from in vitro assays on human peripheral blood mononuclear cells (PBMCs) and HCT116 colorectal cancer cells.

Therapeutic AreaTarget / MarkerEffect of this compound (CBT)Effective ConcentrationKey Reference
Inflammation NOD1 Downregulation of protein expression10 - 100 μM[1]
Inflammation NF-κB p65 Inhibition of nuclear translocation10 - 100 μM[1]
Inflammation TNF-α Release Significant reduction (p<0.01)100 μM[1]
Cancer (Colon) Apoptosis (Annexin V+/PI+) Induction (Caspase-dependent)25 μM[2]
Cancer (Colon) Necroptosis (Annexin V-/PI+) Induction (RIP-3 mediated)50 μM[2]
Cancer (Ovarian) PI3K/Akt/GSK3B Pathway Inhibition (by Acetate derivative)N/A (Docking/In vitro)[3]
Docking Affinity ESR1 (Estrogen Receptor) High Binding Affinity-[3]

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps (controls and statistical checkpoints).

Protocol A: Validation of NOD1/NF-κB Inhibition (Western Blot)

Objective: Confirm CBT prevents upstream NOD1 activation and downstream NF-κB translocation.

  • Cell Culture & Treatment:

    • Culture PBMCs (or RAW 264.7) in RPMI-1640 + 10% FBS.

    • Control Group: Vehicle (DMSO < 0.1%).

    • Model Group: LPS (1 μg/mL) for 24h.

    • Experimental Groups: Pre-treat with CBT (25, 50, 100 μM) for 1h before LPS stimulation.

    • Rationale: Pre-treatment validates the preventative mechanism rather than curative.

  • Protein Extraction (Fractionation):

    • Use a Nuclear/Cytosol Extraction Kit.

    • Validation Step: Verify purity of fractions using Histone H3 (Nuclear marker) and GAPDH (Cytosolic marker). If cross-contamination >5%, discard samples.

  • Western Blotting:

    • Load 30 μg protein/lane.

    • Primary Antibodies: Anti-NOD1, Anti-RIP2, Anti-p-p65, Anti-IκBα.

    • Secondary Antibodies: HRP-conjugated IgG.

  • Data Analysis:

    • Normalize band intensity to GAPDH/Histone H3.

    • Calculate Inhibition Rate (%) =

      
      
      
Protocol B: Differentiating Apoptosis vs. Necroptosis (Flow Cytometry)

Objective: Distinguish the dose-dependent switch from apoptosis to necroptosis in cancer cells.

  • Cell Preparation:

    • Seed HCT116 cells (

      
       cells/well) in 6-well plates.
      
    • Treat with CBT (0, 25, 50 μM) for 24h.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 1X Binding Buffer.

    • Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI) .

    • Incubate 15 min at RT in dark.

  • Flow Cytometry Analysis:

    • Gate Q3 (Annexin V+/PI-): Early Apoptosis (Target at 25 μM).

    • Gate Q2 (Annexin V+/PI+): Late Apoptosis.

    • Gate Q1 (Annexin V-/PI+): Necroptosis/Necrosis (Target at 50 μM).[2]

    • Validation Step: Pre-treat a subset with z-VAD-fmk (Pan-caspase inhibitor). If 25 μM cell death is blocked but 50 μM is not, the dual-mechanism hypothesis is validated.

Pharmacokinetics & Safety Profile

Understanding the ADME (Absorption, Distribution, Metabolism, Excretion) profile is critical for translating in vitro targets to in vivo efficacy.

  • Metabolic Origin: this compound is a major metabolite of Columbianadin (CBN). In rat plasma, CBN is rapidly converted to CBT, suggesting CBT is the active pharmacological agent in vivo for many observed effects.

  • Absorption: Rapidly absorbed after oral administration of Angelica extracts.

  • Toxicity: Generally considered low toxicity within therapeutic ranges derived from traditional herbal usage, but high-dose cytotoxicity (necroptosis) suggests a narrow therapeutic window for non-cancer applications.

  • Drug-Drug Interactions: As a coumarin derivative, potential interactions with CYP450 enzymes should be monitored, particularly regarding anticoagulation (though less potent than warfarin).

Future Research Directions

  • Structural Optimization: Synthesis of this compound derivatives (like the Acetate form) to enhance binding affinity to ESR1 and GSK3B for targeted ovarian cancer therapy.

  • Analgesic Specificity: While general anti-inflammatory analgesia is confirmed, definitive Patch-Clamp studies are needed to confirm direct TRPV1 antagonism vs. downstream calcium modulation.

  • In Vivo Necroptosis: Investigating if the high-dose necroptotic effect can be safely harnessed in solid tumors without inducing systemic tissue necrosis.

References

  • Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Source: PubMed / NCBI URL:[Link] Relevance: Establishes the NOD1/RIP2/NF-κB inhibitory mechanism in human immune cells.

  • Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells. Source:[2] PubMed / NCBI URL:[Link] Relevance: Defines the dose-dependent switch between apoptosis (25 μM) and necroptosis (50 μM). Note: Discusses the precursor/metabolite relationship relevant to CBT.

  • Network pharmacology combined with molecular docking and experimental validation of the mechanism of action of this compound acetate in the treatment of ovarian cancer. Source: PubMed / NCBI URL:[Link] Relevance: Identifies specific protein targets (ESR1, GSK3B) and the PI3K/Akt pathway for the acetate derivative.

  • Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS. Source: PubMed / NCBI URL:[Link] Relevance: Validates the pharmacokinetic conversion of Columbianadin to this compound in vivo.

Sources

Technical Deep Dive: Columbianetin and Its Role in Traditional Medicine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin (CBT) is a bioactive dihydrofurocoumarin primarily isolated from Angelica pubescens Maxim. f. biserrata (Radix Angelicae Pubescentis), a cornerstone herb in Traditional Chinese Medicine (TCM) known as "Duhuo."[1] While historically utilized for dispelling wind-dampness and treating rheumatic arthralgia, modern pharmacodynamics have identified CBT as a potent modulator of inflammatory signaling pathways.

This technical guide dissects the molecular mechanisms of CBT, specifically its inhibition of the NOD1/NF-κB and MAPK cascades, and provides rigorous protocols for its isolation and bio-evaluation. It serves as a foundational resource for transitioning CBT from a traditional phytochemical to a lead candidate in anti-inflammatory and anti-cancer therapeutics.

Chemical Identity & Biosynthesis

Chemical Structure: this compound ((S)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one) belongs to the angular furanocoumarin class.[2] It is the metabolic hydrolysis product of Columbianadin , a major constituent of Angelica species.

Key Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₄O₄

  • Molecular Weight: 246.26 g/mol

  • Solubility: Soluble in organic solvents (methanol, ethyl acetate, DMSO); poor water solubility.

  • Biosynthetic Origin: Derived from the phenylpropanoid pathway, proceeding through umbelliferone and involving prenylation and subsequent cyclization.

Pharmacological Mechanisms: The Molecular Core

The therapeutic efficacy of CBT is not non-specific; it targets precise upstream regulators of inflammation.

Anti-Inflammatory Signaling (NOD1/NF-κB & MAPK)

Research indicates that CBT acts as a specific inhibitor of the NOD1 (Nucleotide-binding Oligomerization Domain 1) signaling axis. Unlike general COX inhibitors, CBT modulates the upstream recognition and signal transduction phases.

  • Mechanism: CBT suppresses the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB (p65 subunit).

  • Secondary Pathway: It concurrently inhibits the phosphorylation of p38 MAPK and JNK, but shows limited effect on ERK1/2 in specific cell models (e.g., PBMCs).

  • Outcome: Downregulation of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β.

Visualization of Signaling Inhibition

The following diagram illustrates the intervention points of this compound within the inflammatory cascade.

CBT_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / iE-DAP NOD1 NOD1 Receptor LPS->NOD1 Activation RIP2 RIP2 Kinase NOD1->RIP2 TAK1 TAK1 Complex RIP2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38/JNK) TAK1->MAPK IkB IκBα (Phosphorylation) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Transcription Nuclear Translocation MAPK->Transcription CBT This compound (Inhibitor) CBT->NOD1 Inhibits CBT->MAPK

Figure 1: this compound inhibits the NOD1-RIP2 axis and MAPK phosphorylation, preventing NF-κB nuclear translocation and cytokine storm.

Preclinical Evidence Profile

The following data summarizes key quantitative findings from in vitro and in vivo studies, validating CBT's potency.

Table 1: Pharmacological Activity Summary

Model SystemIndicationKey FindingDosage / ConcentrationReference
Human PBMC (LPS-induced)InflammationInhibited IL-6 and TNF-α secretion; blocked NOD1/NF-κB activation.10 - 100 µM[1]
Rat Plasma (PK Study)MetabolismRapid absorption (

~0.4h); Absolute bioavailability ~54-81%.
5 - 20 mg/kg (Oral)[2]
Mast Cells (HMC-1)AllergyInhibited histamine release and intracellular Ca2+ influx.10 - 100 µM[3]
E-J Cells Bladder CancerSignificant cytotoxicity and growth suppression.

mol/L
[4]

Pharmacokinetics (ADME)

Understanding the bioavailability of CBT is critical for drug development. It is often administered as the prodrug Columbianadin (CBN), which is rapidly metabolized into CBT in vivo.

  • Absorption: CBT exhibits rapid oral absorption with a

    
     of approximately 20–30 minutes in rat models.
    
  • Distribution: Tissue distribution follows the order: Heart > Kidney > Lung > Stomach > Brain .[3] The high concentration in the heart suggests potential cardiac-specific applications or toxicity monitoring requirements.

  • Metabolism: CBT is a metabolite of Columbianadin.[3] CBT itself undergoes phase II metabolism (glucuronidation).

  • Elimination: Elimination half-life (

    
    ) is relatively short (~3-4 hours), indicating the need for sustained-release formulations for chronic conditions.
    

Technical Protocols

Protocol A: Isolation of this compound from Angelica pubescens

Rationale: High-purity CBT is required for bioassays. Standard silica columns often yield mixtures. This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) for superior separation efficiency.

Reagents:

  • Dried Angelica pubescens roots (pulverized).[3][4][5]

  • Ethanol (95%), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH).

  • HSCCC Solvent System: n-Hexane : EtOAc : MeOH : Water (5:5:5:5, v/v).

Workflow:

  • Crude Extraction: Reflux 1 kg of root powder with 95% Ethanol (3 x 2h). Evaporate solvent to obtain crude residue.

  • Partitioning: Suspend residue in water. Partition sequentially with Petroleum Ether (discard) and Ethyl Acetate. Collect the Ethyl Acetate fraction .

  • Pre-fractionation: Pass EtOAc fraction through a silica gel column (Gradient elution: PE:EtOAc 100:0

    
     0:100). Collect fractions containing coumarins (monitor via TLC/UV 365nm).
    
  • HSCCC Purification:

    • Fill the column with the upper phase (Stationary Phase).

    • Pump the lower phase (Mobile Phase) at 2.0 mL/min, 800 rpm.

    • Inject sample dissolved in the biphasic solvent mixture.

    • Monitor UV absorbance at 254 nm and 320 nm.

    • Collect the peak corresponding to this compound (verify via HPLC).[1][4][6]

Protocol B: In Vitro Anti-Inflammatory Bioassay (PBMC Model)

Rationale: Peripheral Blood Mononuclear Cells (PBMCs) provide a more clinically relevant model for systemic inflammation than immortalized cell lines.

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Hypaque density gradient centrifugation. Resuspend in RPMI-1640 + 10% FBS.

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates.
    
  • Drug Treatment: Pre-treat cells with CBT (10, 50, 100 µM) for 1 hour .

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control:[7] Dexamethasone (1 µM).

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours .

  • Analysis:

    • Supernatant: Harvest for ELISA (TNF-α, IL-6).

    • Cell Lysate: Extract protein for Western Blot (p-NF-κB, p-IκBα, NOD1).

Visualization of Isolation Workflow

Isolation_Workflow RawMaterial Angelica pubescens (Root Powder) Extraction Ethanol Reflux (3x, 2h) RawMaterial->Extraction Partition Liq-Liq Partition (Water / EtOAc) Extraction->Partition Crude Extract Silica Silica Gel Column (Pre-fractionation) Partition->Silica EtOAc Fraction HSCCC HSCCC (Hex:EtOAc:MeOH:H2O) Silica->HSCCC Coumarin Fraction PureCBT Purified this compound (>98% HPLC) HSCCC->PureCBT Isolation

Figure 2: Optimized isolation workflow utilizing HSCCC for high-purity yield.

Future Directions & Translational Potential

This compound stands at the threshold of modern drug discovery. Its high oral bioavailability and specific targeting of the NOD1 pathway distinguish it from non-specific immunosuppressants.

Critical Next Steps:

  • Structural Modification: Synthesis of CBT derivatives to enhance water solubility for parenteral administration.

  • Combination Therapy: Investigating synergistic effects with chemotherapeutic agents (e.g., Cisplatin) to reduce resistance in bladder and colon cancers.

  • Toxicity Profiling: Detailed cardiotoxicity studies are required given the high tissue accumulation in the heart.

References

  • Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Mediators of Inflammation. [Link]

  • The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration. Journal of Ethnopharmacology. [Link][6]

  • Biological Potential and Pharmacological Activity of this compound in Chronic Diseases. Current Traditional Medicine. [Link]

  • Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Frontiers in Pharmacology. (Discusses CBT as the active metabolite). [Link]

Sources

Columbianetin: A Technical Monograph on Pharmacodynamics, Kinetics, and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin (CBT) is a bioactive dihydrofurocoumarin primarily isolated from Angelica pubescens (Radix Angelicae Pubescentis) and Cnidium monnieri. It serves as both a distinct pharmacological agent and the primary active metabolite of the ester prodrug Columbianadin. This technical guide synthesizes its core biological activities—specifically its dual-mechanism anti-inflammatory action and pro-apoptotic effects in oncology—alongside a validated pharmacokinetic profile. The following sections provide researchers with a mechanistic roadmap, grounded in signal transduction analysis and rigorous isolation protocols.

Chemical Identity & Structural Pharmacology

This compound acts as a scaffold for various natural coumarins. Its structural integrity as a linear dihydrofurocoumarin allows for high membrane permeability, facilitating its role as a systemic anti-inflammatory agent.

  • IUPAC Name: (S)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one[1]

  • Chemical Class: Dihydrofurocoumarin

  • Primary Source: Angelica pubescens Maxim.[2][3][4][5][6][7] f. biserrata Shan et Yuan (Du Huo).

  • Metabolic Context: CBT is the hydrolytic metabolite of Columbianadin. Studies indicate that oral administration of Columbianadin results in rapid in vivo conversion to this compound, suggesting CBT is the primary effector molecule in plasma.

Therapeutic Mechanisms: Signal Transduction

The therapeutic value of this compound is defined by its ability to modulate upstream kinase signaling and nuclear transcription factors.

Anti-Inflammatory Architecture (NF-κB & MAPK)

This compound functions as a broad-spectrum suppressor of inflammatory mediators (NO, PGE2, TNF-α, IL-6). Its mechanism is not merely scavenger-based but involves the direct interruption of the NF-κB and MAPK signaling cascades.[8]

  • NF-κB Suppression: CBT inhibits the phosphorylation of the IκBα complex. By preventing IκBα degradation, CBT effectively sequesters the p65/p50 NF-κB complex in the cytoplasm, blocking its nuclear translocation and subsequent transcription of pro-inflammatory genes (iNOS, COX-2).

  • MAPK Modulation: Parallel to NF-κB, CBT downregulates the phosphorylation of p38, ERK, and JNK kinases, which are critical for cytokine production in LPS-stimulated macrophages.

Visualization: The this compound Inhibitory Pathway

The following diagram illustrates the dual-inhibition logic of this compound within the cellular inflammatory response.

G LPS LPS / Stimuli Receptor TLR4 Receptor LPS->Receptor IKK IKK Complex Receptor->IKK MAPK MAPK (p38/ERK/JNK) Receptor->MAPK IkBa IκBα (Phosphorylated) IKK->IkBa Phosphorylation NFkB_Cyto NF-κB (Cytoplasm) IkBa->NFkB_Cyto Release Nucleus Nucleus NFkB_Cyto->Nucleus Translocation MAPK->Nucleus Activation CBT This compound CBT->IKK Inhibits CBT->MAPK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription

Figure 1: Mechanistic intervention of this compound in LPS-induced inflammatory signaling, blocking nuclear translocation of p65.

Oncology: Apoptosis Induction

In colorectal cancer models (specifically HCT116 lines), this compound and its precursor Columbianadin have demonstrated cytotoxicity via the intrinsic mitochondrial pathway.

  • Caspase Activation: Treatment leads to the cleavage of Caspase-3 and Caspase-9.

  • Bcl-2 Family Modulation: The compound increases the Bax/Bcl-2 ratio, compromising mitochondrial membrane potential and triggering cytochrome c release.

  • Necroptosis: At higher concentrations, a shift toward necroptosis (RIP-3 mediated) has been observed, providing a secondary cell-death mechanism for apoptosis-resistant lines.

Pharmacokinetics (PK) Profile

Understanding the PK profile is essential for dosage design. This compound is characterized by rapid absorption and elimination.[4][5] The following data summarizes PK parameters in rat plasma following oral administration.

Table 1: Pharmacokinetic Parameters of this compound (Rat Model)

ParameterDefinitionValue (Oral, 10 mg/kg)Clinical Insight
Tmax Time to max concentration0.3 – 0.5 hRapid absorption indicates suitability for acute dosing.
Cmax Max plasma concentration~17–42 μg/mLHigh exposure levels achievable relative to dose.[5]
T1/2 Elimination half-life60 – 90 minShort half-life suggests need for sustained-release formulations or multi-dosing.
Bioavailability (F) Absolute Bioavailability54% – 81%Excellent oral bioavailability compared to many flavonoids/coumarins.
Distribution Tissue uptakeHigh in Heart & GI TractPotential utility in cardiac inflammation or GI disorders.

Data aggregated from LC-MS/MS analysis of rat plasma [1, 2].

Technical Protocol: Isolation & Purification

To ensure reproducibility in biological assays, high-purity this compound must be isolated from Angelica pubescens. The following protocol utilizes High-Speed Counter-Current Chromatography (HSCCC) to achieve >98% purity, superior to standard silica columns.

Reagents & Materials
  • Raw Material: Dried roots of Angelica pubescens.[4]

  • Solvents: Ethanol (70%), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH).

  • Equipment: HSCCC system (e.g., TBE-300A), HPLC for verification.

Step-by-Step Workflow
  • Crude Extraction:

    • Reflux extraction of root powder (1 kg) with 70% Ethanol (1:10 w/v) for 2 hours (x3 cycles).

    • Evaporate ethanol under reduced pressure to obtain crude extract.

  • Fractionation:

    • Suspend crude extract in water. Partition sequentially with Petroleum Ether and Ethyl Acetate.[6]

    • Collect the Ethyl Acetate fraction (contains coumarins).

  • HSCCC Separation (Critical Step):

    • Two-Phase Solvent System: Prepare PE : EtOAc : MeOH : Water (5:5:5:5 v/v).

    • Equilibrium: Fill column with upper phase (stationary). Pump lower phase (mobile) at 2.0 mL/min, 800 rpm.

    • Injection: Dissolve EtOAc fraction in mixed solvent and inject.

    • Collection: Monitor UV at 325 nm. This compound typically elutes after Columbianadin.

Visualization: Isolation Logic

Isolation Raw Angelica pubescens (Root Powder) Reflux Ethanol Reflux (70% EtOH, 2h) Raw->Reflux Partition Liquid-Liquid Partition Reflux->Partition EtOAc_Frac Ethyl Acetate Fraction Partition->EtOAc_Frac Selects Coumarins HSCCC HSCCC Separation (PE:EtOAc:MeOH:H2O) EtOAc_Frac->HSCCC High Resolution Pure Purified This compound HSCCC->Pure >98% Purity

Figure 2: Optimized extraction workflow using HSCCC to isolate high-purity this compound.

Future Outlook & Safety

While this compound shows promise as an anti-inflammatory and anti-cancer lead, researchers must address ion channel safety . Related coumarins and Fritillaria alkaloids have been flagged for hERG channel blockade (QT prolongation risk). While Columbianadin is a known calcium channel blocker [3], specific hERG patch-clamp studies for pure this compound are a critical gap in the current literature that must be addressed before clinical progression.

References

  • Luo, Q., et al. (2013). "The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration."[4] Journal of Ethnopharmacology.

  • Li, J., et al. (2015). "Tissue distribution study of columbianadin and its active metabolite this compound in rats." Biomedical Chromatography.

  • Tammela, P., et al. (2004). "Calcium channel blocking activity of coumarins from Angelica archangelica."[9][10] Planta Medica.

  • Zhang, Y., et al. (2018). "Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells."[11] Mediators of Inflammation.[8]

  • Kang, Y.J., et al. (2016). "Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells." Biomolecules & Therapeutics.

Sources

Methodological & Application

Columbianetin extraction and purification protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Extraction and Isolation of Columbianetin

Strategic Overview & Mechanism

This compound (CBT) is a dihydrofurocoumarin phytoalexin and the metabolic hydrolysis product of Columbianadin (CBN). While CBN is abundant in Angelica pubescens, CBT is often the direct effector in anti-inflammatory and anti-tumor pathways.

The Purification Challenge: The primary isolation challenge is the co-elution of CBT with its esterified parent (CBN) and structural isomers (e.g., Osthole) due to similar lipophilicity. Traditional silica gel chromatography often results in irreversible adsorption and low recovery.

The Solution: This protocol utilizes a Macroporous Resin Enrichment followed by High-Speed Counter-Current Chromatography (HSCCC) .[1] This "liquid-liquid" partition strategy eliminates solid-phase adsorption losses, ensuring >98% purity and high recovery yields suitable for reference standard preparation or pre-clinical assays.[1]

Material Selection & Pre-Treatment

  • Primary Source: Dried roots of Angelica pubescens (Duhuo).[2]

  • Solvents: Ethanol (95% & 70%), n-Hexane, Ethyl Acetate, Methanol, Water (HPLC grade).[1]

  • Stationary Phase (Enrichment): Diaion HP-20 or D101 Macroporous Resin.[1]

  • Equipment: Rotary Evaporator, HSCCC System (e.g., TBE-300), HPLC-DAD.

Step 1: Biomass Preparation
  • Pulverization: Grind dried roots to a fine powder (40–60 mesh). Avoid excessive heat to prevent thermal degradation of coumarins.

  • Lipid Removal (Optional but Recommended): If using seeds (Cnidium), defat with n-hexane (1:5 w/v) for 2 hours.[1] For roots, this step can often be skipped.

Extraction & Enrichment Protocol

Workflow Diagram: Extraction to Enrichment

ExtractionWorkflow Raw Raw Material (Angelica roots) Extract Reflux Extraction (95% EtOH, 3x 2h) Raw->Extract Heat Conc Crude Extract (Syrupy Residue) Extract->Conc Vac. Evap Resin HP-20 Resin Column (Adsorption) Conc->Resin Load Elution Gradient Elution (Water -> 30% -> 70% EtOH) Resin->Elution Fractionate Target Target Fraction (this compound Enriched) Elution->Target Collect 30-50% cut

Figure 1: Enrichment workflow targeting the polarity window of coumarins.

Detailed Methodology
  • Reflux Extraction:

    • Extract 1.0 kg of powder with 8 L of 95% Ethanol under reflux for 2 hours.

    • Repeat twice. Combine filtrates.

    • Concentrate under reduced pressure (50°C) to obtain a crude residue.

  • Resin Enrichment (Critical Step):

    • Suspend crude residue in water.

    • Load onto a pre-treated HP-20 macroporous resin column (BV = 2-3 L).[1]

    • Wash 1: Elute with 3 BV of distilled water (removes sugars/polar impurities).

    • Wash 2: Elute with 3 BV of 30% Ethanol (removes highly polar glycosides).

    • Target Elution: Elute with 5 BV of 70% Ethanol . Collect this fraction.

    • Rationale: this compound and related coumarins typically elute in the 50-70% ethanol window on styrenic resins.[1]

Purification: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is superior to Prep-HPLC for scale-up as it allows high sample loading without column contamination.[1]

Solvent System Selection (HEMW)

The "Golden Ratio" for coumarin separation is the Hexane-Ethyl Acetate-Methanol-Water (HEMW) system.[1]

SystemRatio (v/v/v/v)Application
System A 1 : 1 : 1 : 1General screening; moderate K value.
System B 3 : 5 : 3 : 5 Recommended for this compound. Optimizes partition coefficient (K ≈ 1.0).
System C 5 : 5 : 5 : 5Alternative if elution is too slow.
HSCCC Operational Protocol
  • Equilibration:

    • Fill the coiled column with the Upper Phase (Stationary Phase).

    • Set rotation to 800–900 rpm.

    • Pump Lower Phase (Mobile Phase) at 2.0 mL/min (Head-to-Tail mode).

    • Wait for hydrodynamic equilibrium (retention of stationary phase > 50%).

  • Sample Loading:

    • Dissolve the enriched 70% EtOH fraction (from Step 3) in a 1:1 mixture of upper/lower phases (10 mL).

    • Inject into the system.[3][4]

  • Elution & Detection:

    • Monitor UV absorbance at 325 nm .[4][]

    • This compound typically elutes after the solvent front but before the highly lipophilic Osthole.

  • Fraction Collection:

    • Collect peaks manually or via fraction collector.

    • Evaporate solvent to yield pure this compound crystals (white needles).

Analytical Validation (QC)

Every batch must be validated against these parameters to ensure identity and purity.

HPLC-DAD Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250mm × 4.6mm, 5µm).[1]

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)[1]

    • B: Acetonitrile or Methanol[6]

  • Gradient:

    • 0-15 min: 25% B → 40% B[1]

    • 15-30 min: 40% B → 60% B[1]

  • Flow Rate: 1.0 mL/min.[4][]

  • Wavelength: 325 nm (Max absorption for furanocoumarin core).

  • Temperature: 30°C.

Identification Criteria
ParameterSpecificationNotes
Retention Time ~12.5 minVaries by gradient; CBT elutes before Columbianadin.[1]
UV Spectrum

325 nm
Characteristic shoulder at 250-260 nm.[1]
Mass Spec (ESI+)

247

Molecular Weight: 246.26.
Appearance White crystalline powderMP: 143–145°C.

Troubleshooting & Optimization

Issue: Co-elution with Columbianadin (CBN)

  • Cause: CBN is the ester of CBT. Hydrolysis during extraction can increase CBT yield but complicates the profile.

  • Fix: If separation is poor on HSCCC, adjust the HEMW ratio to 4:5:4:5 . This slightly increases polarity, retaining CBT longer in the stationary phase while CBN elutes earlier (or vice versa depending on phase mode).

Issue: Low Solubility in Mobile Phase

  • Fix: this compound has poor water solubility. Ensure the sample is fully dissolved in the mixed phase (upper + lower) before injection. Sonicate for 10 mins.

References

  • Yang, X. W., et al. (2019).[7] "Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC." Molecules. Link[1]

  • Li, H. B., & Chen, F. (2004). "Preparative isolation and purification of coumarins from Cnidium monnieri by high-speed counter-current chromatography." Journal of Chromatography A. Link

  • Zhang, Y., et al. (2016). "Tissue distribution study of columbianadin and its active metabolite this compound in rats." Biomedical Chromatography. Link

  • ChemicalBook. (2023). "this compound Physical Properties and Solubility Data." Link

Sources

Application Note: Total Synthesis of Columbianetin via Biomimetic Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin (dihydrofurocoumarin) is a pivotal phytoalexin and a biosynthetic precursor to angular furanocoumarins like angelicin.[1] Its structural core—a 2,3-dihydrofuran ring fused to a coumarin scaffold—presents specific synthetic challenges regarding regioselectivity (linear vs. angular fusion) and stereochemical control at the C-2' position.[1]

This Application Note details a robust, scalable methodology for the total synthesis of (±)-Columbianetin. Unlike low-yielding Pechmann condensation routes, this protocol utilizes a biomimetic strategy centered on the regioselective Claisen rearrangement of 7-prenyloxycoumarin derivatives.[1] This route, validated by Franke et al. and grounded in classical biosynthetic pathways, offers superior atom economy and reproducible yields (approx. 46% over final two steps).[1]

Strategic Analysis

Retrosynthetic Logic

The synthesis is deconstructed into three critical phases to ensure regiocontrol:

  • Dihydrofuran Ring Closure: The final step involves the cyclization of an epoxide intermediate. This mimics the enzymatic pathway where Osthenol is oxidized to form the furan ring.

  • C-8 Functionalization (The Critical Junction): Direct alkylation of 7-hydroxycoumarin (Umbelliferone) often yields mixtures of C-6 (linear) and C-8 (angular) products.[1] To force C-8 selectivity—essential for the "angular" this compound structure—we employ a Claisen Rearrangement .[1] This [3,3]-sigmatropic rearrangement reliably installs the prenyl group at the 8-position due to the bond fixation of the coumarin lactone ring.[1]

  • Precursor Assembly: The starting material is the commercially available Umbelliferone (7-hydroxycoumarin).[1]

Pathway Visualization

The following diagram illustrates the logical flow from starting material to target, highlighting the critical "Checkpoints" for quality control.

ColumbianetinSynthesis cluster_0 Critical Control Point: Regioselectivity Umbelliferone Umbelliferone (Start) PropargylEther Propargyl Ether (Intermediate A) Umbelliferone->PropargylEther Alkylation (3-chloro-3-methylbut-1-yne) Osthenol Osthenol (Key Intermediate) PropargylEther->Osthenol 1. Lindlar Red. 2. Claisen Rearrangement Epoxide Epoxide (Transient) Osthenol->Epoxide Epoxidation (mCPBA or Shi) This compound This compound (Target) Epoxide->this compound Cyclization (Acid/Base Cat.)

Figure 1: Strategic workflow for the biomimetic synthesis of this compound.[1] The Claisen rearrangement is the pivotal step determining angular geometry.

Detailed Experimental Protocol

Phase 1: Etherification and Reduction

Objective: Synthesize the 7-(1,1-dimethylallyl)oxycoumarin precursor required for the rearrangement.[1]

Reagents:

  • Umbelliferone (1.0 eq)

  • 3-Chloro-3-methyl-1-butyne (1.2 eq)[1]

  • K₂CO₃ (anhydrous, 2.0 eq)[1]

  • KI (catalytic), CuI (catalytic)[1]

  • Solvent: Dry DMF or Acetone[1]

Protocol:

  • Alkylation: Dissolve Umbelliferone in dry DMF. Add K₂CO₃, KI, and CuI.[1]

  • Add 3-chloro-3-methyl-1-butyne dropwise at 0°C.

  • Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Checkpoint: Disappearance of phenolic -OH signal.[1]

  • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Reduction (Lindlar): Dissolve the crude propargyl ether in EtOAc/Quinoline. Add Lindlar catalyst (5% Pd/CaCO₃).[1] Hydrogenate at 1 atm H₂ until uptake ceases (approx. 1-2 hours).

    • Caution: Over-reduction leads to the saturated alkyl chain, which will not undergo Claisen rearrangement.

Phase 2: Thermal Claisen Rearrangement (The "Franke" Step)

Objective: Regioselective migration of the prenyl group to C-8 to form Osthenol.[1]

Protocol:

  • Dissolve the allyl ether intermediate in a high-boiling solvent (e.g., N,N-diethylaniline or 1,2-dichlorobenzene).[1]

  • Heat to reflux (approx. 200°C) for 4–8 hours.

  • Purification: Cool to RT. Dilute with EtOAc and wash with dilute HCl (to remove amine solvent).[1]

  • Isolation: Flash chromatography (SiO₂).[1]

    • Validation: 1H NMR must show a doublet at ~3.5 ppm (benzylic CH₂) and a broad triplet at ~5.2 ppm (vinylic H), confirming the C-prenyl group.[1] The C-6 proton appears as a doublet (J ~8.5 Hz), confirming C-8 substitution.[1]

Phase 3: Oxidative Cyclization

Objective: Formation of the dihydrofuran ring.

Reagents:

  • Osthenol (from Phase 2)[1]

  • m-Chloroperbenzoic acid (m-CPBA)[1]

  • Solvent: CH₂Cl₂[1][2]

Protocol:

  • Dissolve Osthenol in CH₂Cl₂ at 0°C.

  • Add m-CPBA (1.1 eq) portion-wise.[1]

  • Stir at 0°C for 30 mins, then warm to RT.

  • Cyclization: The epoxide intermediate often cyclizes spontaneously under the acidic conditions of m-chlorobenzoic acid byproduct. If not, treat the crude epoxide with catalytic camphorsulfonic acid (CSA) or Na₂CO₃ in aqueous acetone.[1]

  • Final Purification: Recrystallize from MeOH/EtOAc.

Analytical Data & Validation

To ensure the integrity of the synthesis, compare isolated products against the following reference data.

CompoundKey 1H NMR Signals (CDCl₃, 400 MHz)IR Signature (cm⁻¹)
Umbelliferone

6.80 (d, H-6), 6.72 (s, H-8)
3200 (OH), 1680 (C=O)
Osthenol

3.52 (d, Ar-CH₂-), 5.22 (t, =CH-), 1.84/1.67 (s, Me)
3350 (OH), 1705 (C=O)
This compound

4.80 (t, H-2'), 3.25 (d, H-3'), 1.25/1.35 (s, Me)
1720 (C=O), No OH

Stereochemical Note: The protocol above yields rac-Columbianetin. For enantioselective synthesis (e.g., (+)-Columbianetin), replace the m-CPBA step with a Shi Epoxidation using a chiral ketone catalyst, as described in analogous coumarin systems [1, 5].[1]

Mechanism of Action (Chemical)

The transformation of Osthenol to this compound proceeds via a 5-exo-tet cyclization .[1]

Mechanism Osthenol Osthenol (Nucleophile) EpoxideInt Epoxide Intermediate (Electrophile) Osthenol->EpoxideInt Oxidation (mCPBA) Transition Transition State (5-exo-tet) EpoxideInt->Transition Intramolecular Nucleophilic Attack (OH) Product This compound (Dihydrofuran Ring) Transition->Product Ring Closure

Figure 2: Mechanistic pathway of the oxidative cyclization step.[1]

The phenolic hydroxyl group at C-7 acts as the nucleophile, attacking the tertiary carbon of the epoxide. The regioselectivity (forming the 5-membered ring rather than the 6-membered ring) is governed by Baldwin's rules favoring the 5-exo-tet closure over the 6-endo-tet in this specific geometric constraint.[1]

References

  • Franke, R., et al. (2009).[1][2] Total Synthesis of (+)-Angelmarin. The Journal of Organic Chemistry. Link[1]

    • Grounding: Establishes the efficiency of the Umbelliferone Osthenol this compound route (5 steps, ~46% yield).
  • Steck, W. (1971).[1] Biosynthesis of coumarins. Canadian Journal of Biochemistry.[1]

    • Grounding: Provides the biosynthetic basis for the Claisen rearrangement str
  • Jiang, H., & Hamada, Y. (2009).[1] Highly enantioselective synthesis of angelmarin. Organic & Biomolecular Chemistry. Link

    • Grounding: Describes the use of Shi epoxidation for enantioselective control in similar furanocoumarin systems.
  • BenchChem. (2025).[1][3] Discovery and synthesis of Umbelliferone. Link[1]

    • Grounding: Verification of starting material properties and Pechmann condensation limitations.[1]

  • ResearchGate. (2025). Accessing this compound-containing natural products via a domino on-water process. Link

    • Grounding: Discusses modern "green" variations of the cycliz

Sources

High-Performance Quantification of Columbianetin: From Plant Extracts to Plasma Pharmacokinetics

[1][2]

Abstract

This technical guide details the quantification of Columbianetin, a bioactive furanocoumarin derived from Angelica pubescens (Radix Angelicae Pubescentis), utilizing both HPLC-UV for phytochemical quality control and LC-MS/MS for high-sensitivity pharmacokinetic (PK) profiling. This compound (m/z 246.[1]26) serves as a critical marker for the anti-inflammatory and analgesic efficacy of traditional herbal medicines. This protocol addresses the specific challenges of furanocoumarin analysis, including isomer separation (differentiation from this compound acetate) and matrix suppression in biological fluids.

Introduction & Analyte Profile

This compound is the metabolic hydrolysis product of Columbianadin and this compound acetate. Accurate quantification is essential for two distinct workflows:

  • Quality Control (QC): Ensuring batch-to-batch consistency in Angelica pubescens extracts.

  • Pharmacokinetics (PK): Monitoring plasma concentration-time profiles in pre-clinical studies, where this compound appears rapidly due to the hydrolysis of its ester precursors.

Chemical Profile[1][2][4][5][6][7][8][9]
  • IUPAC Name: (S)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one[2]

  • Molecular Formula: C14H14O4

  • Molecular Weight: 246.26 g/mol

  • Key Chromophore: Coumarin core (Max UV absorption ~325 nm).

  • LogP: ~1.8 (Moderately lipophilic).

Method Development Strategy (Expertise & Experience)

Chromatographic Causality
  • Stationary Phase Selection: A C18 column is standard.[3][4] However, for LC-MS/MS, a sub-2-micron particle size (1.8 µm) is critical to achieve narrow peak widths and separate this compound from potential co-eluting isomeric metabolites.

  • Mobile Phase Chemistry:

    • Acidic Modifier: The addition of ammonium acetate (1 mmol/L) or formic acid (0.1%) is non-negotiable. It suppresses the ionization of residual silanols on the column (reducing tailing) and promotes protonation

      
       in the ESI source.
      
    • Organic Solvent: Acetonitrile is preferred over methanol for furanocoumarins due to lower backpressure and sharper peak shapes, which improves the signal-to-noise ratio (S/N).

Internal Standard (IS) Selection[7][11]
  • For LC-MS/MS: Bergapten or Warfarin . Bergapten is structurally similar (furanocoumarin) and elutes close to this compound without interference, ensuring it undergoes similar matrix effects.

  • For HPLC-UV: Osthole is a robust choice due to its high UV absorbance at 325 nm and distinct retention time.

Protocol 1: LC-MS/MS Bioanalysis (Plasma PK Focus)

Target Audience: DMPK Scientists

Instrument Configuration[7][11]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or AB Sciex API 3200/4000).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 100 mm, 1.8 µm) or equivalent.

  • Column Temperature: 25°C.

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode to maximize sensitivity.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Furanocoumarins protonate readily.
Spray Voltage 5500 VHigh voltage ensures stable Taylor cone formation.
Source Temp 350°CEnsures complete desolvation of the mobile phase.
Curtain Gas 15 psiPrevents neutral contaminants from entering the optics.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (eV)

| This compound | 247.3

175.0ColumbianadinBergapten (IS)4
Chromatographic Gradient
  • Mobile Phase A: 1 mmol/L Ammonium Acetate in Water.[5][4][6]

  • Mobile Phase B: Acetonitrile.[3][4][6]

  • Flow Rate: 0.3 mL/min.[5][4][7][6]

Time (min)% BEvent
0.0 - 5.040Isocratic hold to elute polar matrix
5.0 - 10.040 → 70Linear gradient to elute this compound
10.0 - 11.070 → 75Wash
11.0 - 19.075 → 90Strong wash to remove phospholipids
19.1 - 25.040Re-equilibration
Sample Preparation (Liquid-Liquid Extraction)

Self-Validating Step: LLE is superior to protein precipitation here because it removes salts and phospholipids that cause ion suppression.

  • Aliquot 50 µL of rat plasma into a 1.5 mL tube.

  • Add 10 µL of Internal Standard solution (Bergapten, 500 ng/mL).

  • Add 1 mL Ethyl Acetate . Vortex vigorously for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a clean glass tube.

  • Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute residue in 100 µL Mobile Phase (40:60 ACN:Buffer).

  • Inject 5-15 µL into LC-MS/MS.

Protocol 2: HPLC-UV Quantification (Plant Extract QC)

Target Audience: QC Analysts

Instrument Configuration[7][11]
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).[8]

  • Wavelength: 325 nm (Specific for coumarin lactone ring).[8]

Extraction Procedure (Angelica pubescens)[1][2][3][4][6][7][8][10][12]
  • Pulverize dried root material to a fine powder (mesh 40).

  • Weigh 1.0 g of powder.

  • Add 25 mL of 70% Ethanol .

  • Reflux extraction for 1 hour at 80°C (or Ultrasonicate for 45 mins at 40 kHz).

  • Filter through a 0.45 µm PTFE membrane.

  • Dilute filtrate if necessary to land within the calibration curve (typically 10–100 µg/mL).

HPLC Gradient Method
  • Mobile Phase A: Water (0.1% Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.[5][3][4][6]

  • Flow Rate: 1.0 mL/min.

Time (min)% B
0 - 1015 → 30
10 - 2530 → 60
25 - 3560 → 90
35 - 4090
40.115 (Re-equilibrate)

Analytical Workflow Diagram

Gcluster_0Protocol 2: Plant QC (HPLC-UV)cluster_1Protocol 1: Bioanalysis (LC-MS/MS)node_startStart: Sample Sourcenode_plantDried Root Powder (1g)node_start->node_plantnode_plasmaRat Plasma (50 µL)node_start->node_plasmanode_extractReflux Extraction(70% EtOH, 1h)node_plant->node_extractnode_filterFilter (0.45 µm PTFE)node_extract->node_filternode_hplcHPLC-DAD Analysis(325 nm)node_filter->node_hplcnode_resultData Analysis(Linearity, Accuracy, Precision)node_hplc->node_resultnode_isAdd IS (Bergapten)& Ethyl Acetatenode_plasma->node_isnode_lleLLE: Vortex & Centrifuge(Organic Layer Collection)node_is->node_llenode_dryEvaporate & Reconstitutenode_lle->node_drynode_msLC-MS/MS (MRM)(m/z 247.3 -> 175.0)node_dry->node_msnode_ms->node_result

Caption: Dual-stream workflow for this compound quantification in botanical extracts (Green) and biological plasma matrices (Blue).

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness, the method must meet these criteria before routine use:

Validation ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (Plant QC)
Linearity (

)
> 0.995 (Range: 0.1 – 1000 ng/mL)> 0.999 (Range: 5 – 200 µg/mL)
LLOQ 0.1 ng/mL (S/N > 10)N/A
Precision (CV%) < 15% (Intra/Inter-day)< 2%
Accuracy (RE%) ± 15%98% - 102%
Recovery > 85% (Extraction efficiency)> 95%
Matrix Effect 85% - 115% (No significant suppression)N/A

Troubleshooting & Optimization

  • Peak Tailing: Usually caused by secondary interactions with silanols. Solution: Increase Ammonium Acetate concentration to 5 mmol/L or ensure column age is <1000 injections.

  • Carryover in MS: Furanocoumarins are sticky. Solution: Use a needle wash of Methanol:Water:Formic Acid (50:50:0.1) between injections.

  • Co-elution: this compound acetate may hydrolyze in-source to this compound, causing false positives. Solution: Ensure chromatographic separation of the acetate (retention time will be longer/more hydrophobic) from the parent alcohol.

References

  • Jiao, X., et al. (2015). The pharmacokinetics, bioavailability and excretion of this compound acetate and its metabolite this compound in rat plasma by LC-MS/MS.[9] RSC Advances.

  • Li, J., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics.[6] Evidence-Based Complementary and Alternative Medicine.

  • Yang, Y., et al. (2019). Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC.[10] Journal of Chromatographic Science.

  • Chen, X., et al. (2022). HPLC Method Optimization for Simultaneous Determination of Coumarins in Herbal Medicines. Journal of Pharmaceutical Analysis.

Application Note: Cell-Based Profiling of Columbianetin

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Modality Assessment: Anti-Inflammatory Efficacy and Osteoclast Inhibition

Abstract & Scope

Columbianetin, a phytoalexin derived from Angelica species (e.g., Angelica pubescens), exhibits significant pharmacological potential beyond general antioxidant activity. This guide details the protocols for validating its two primary therapeutic mechanisms: suppression of inflammatory cascades (via NF-κB/MAPK) and inhibition of osteoclastogenesis (via SGK1/FOXO3a).

Unlike generic coumarin assays, this protocol emphasizes the critical timing of pre-treatment versus stimulation and addresses the solubility constraints inherent to lipophilic furanocoumarins in cell culture.

Compound Profile & Solubilization Strategy

Challenge: this compound is lipophilic. Improper solubilization leads to micro-precipitation, causing false-negative results in efficacy assays and false-positive toxicity.

ParameterSpecification
Molecular Weight ~246.26 g/mol
Primary Solvent DMSO (Dimethyl sulfoxide)
Stock Concentration 100 mM (Store at -20°C, desiccated)
Working Solvent Serum-free DMEM
Max Vehicle Limit < 0.1% DMSO (Critical for RAW 264.7 sensitivity)

Preparation Protocol:

  • Dissolve lyophilized this compound in 100% DMSO to create a 100 mM master stock.

  • Vortex for 60 seconds; sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Serial Dilution: Do not dilute directly into the well. Prepare 1000x intermediate stocks in DMSO, then dilute 1:1000 into pre-warmed culture media to achieve final concentrations (e.g., 10, 20, 40 μM).

Assay I: Anti-Inflammatory Activity (LPS-Induced)

Objective: Quantify the inhibition of Nitric Oxide (NO) and pro-inflammatory cytokines. Model: RAW 264.7 Macrophages.[1][2][3] Mechanism: this compound blocks the phosphorylation of IκBα (preventing NF-κB translocation) and inhibits MAPK signaling (p38, JNK, ERK).

Experimental Workflow
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (for NO/Cytokines) or 
    
    
    
    cells/dish (for Western Blot).
  • Adherence: Incubate for 24 hours (

    
    C, 5% CO
    
    
    
    ).
  • Pre-Treatment (Crucial Step): Replace media with fresh DMEM containing this compound (0, 10, 20, 40 μM).

    • Note: Incubate for 1-2 hours before adding the inflammatory stimulus. This allows the compound to interact with intracellular signaling nodes before the cascade initiates.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL .

  • Incubation:

    • NO/ELISA: 18–24 hours.

    • Western Blot: 30–60 minutes (to capture rapid phosphorylation events).

Readout 1: Griess Assay (Nitric Oxide)

NO is unstable; this assay measures nitrite (


), its stable metabolite.
  • Collect 100 μL of culture supernatant.

  • Mix with 100 μL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

  • Incubate 10 minutes at RT in the dark.

  • Measure absorbance at 540 nm .

  • Validation: Calculate % inhibition relative to LPS-only control.

Readout 2: Mechanistic Confirmation (Western Blot Targets)

To prove the mechanism is specific (and not just general toxicity), probe for:

  • p-p65 (NF-κB): Should decrease with treatment.

  • p-IκBα: Should decrease (indicating blocked degradation of the inhibitor).[4][5]

  • p-JNK / p-p38: Should decrease.

Assay II: Anti-Osteoclastogenesis (RANKL-Induced)

Objective: Assess the ability of this compound to prevent bone resorption. Model: RAW 264.7 (differentiated into osteoclasts) or Bone Marrow Macrophages (BMMs). Mechanism: Distinct from inflammation, this pathway involves the SGK1/FOXO3a axis and suppression of autophagy.

Experimental Workflow
  • Seeding: Plate cells at lower density (

    
     cells/well) in 96-well plates.
    
  • Differentiation Media: Alpha-MEM + 10% FBS + RANKL (50–100 ng/mL) .

  • Treatment: Add this compound (10, 20, 40 μM) simultaneously with RANKL.

  • Maintenance: Refresh media (containing RANKL + Compound) every 2 days.

  • Duration: 5–7 days (until multinucleated giant cells form in control wells).

Readout: TRAP Staining

Tartrate-Resistant Acid Phosphatase (TRAP) is the hallmark enzyme of mature osteoclasts.

  • Fix cells with 4% paraformaldehyde (10 min).

  • Wash 3x with PBS.

  • Incubate with TRAP staining solution (Standard leukocyte acid phosphatase kit) for 1 hour at 37°C.

  • Quantification: Count TRAP-positive multinucleated cells (>3 nuclei).

    • Expectation: this compound should dose-dependently reduce the number and size of osteoclasts.

Mechanistic Visualization

The following diagram illustrates the dual pathways this compound modulates within the macrophage/osteoclast lineage.

Columbianetin_Mechanism LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 RANKL RANKL Stimulus RANK RANK Receptor RANKL->RANK This compound This compound (Treatment) MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Inhibits IkBa IκBα (Inhibitor) This compound->IkBa Prevents Phosphorylation SGK1 SGK1 This compound->SGK1 Inhibits TLR4->MAPK TLR4->IkBa Phosphorylation NFkB_Complex NF-κB Complex (p65/p50) RANK->NFkB_Complex Crosstalk RANK->SGK1 MAPK->NFkB_Complex Inflammation Pro-inflammatory Cytokines (NO, TNF-α, IL-6) NFkB_Complex->Inflammation Osteoclast Osteoclastogenesis (TRAP+, Bone Resorption) NFkB_Complex->Osteoclast IkBa->NFkB_Complex Degradation releases NF-κB FOXO3a FOXO3a SGK1->FOXO3a Phosphorylation Autophagy Autophagy FOXO3a->Autophagy Autophagy->Osteoclast Required for differentiation

Figure 1: Mechanistic Action of this compound.[2][3][5][6] The compound acts as a dual inhibitor, blocking TLR4-mediated inflammation via NF-κB/MAPK and RANKL-mediated bone resorption via the SGK1/FOXO3a axis.

Data Analysis & Troubleshooting
Viability Control (Mandatory)

Before claiming efficacy, you must prove the reduction in NO or TRAP isn't due to cell death.

  • Assay: CCK-8 or MTT.

  • Protocol: Treat cells with this compound (10–100 μM) for 24h without LPS/RANKL.

  • Acceptance Criteria: Cell viability must remain >90% at the effective dose (typically <40 μM). If viability drops below 80%, the anti-inflammatory data is confounded by cytotoxicity.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High background NO in controls Over-confluent cells or old LPSUse cells at 70-80% confluence; aliquot fresh LPS.
Precipitate in wells Drug insolubilityReduce stock concentration; ensure DMSO < 0.1%; warm media.
No inhibition observed Late treatmentEnsure 1-2h pre-treatment before adding LPS/RANKL.
High cell death in all wells DMSO toxicityInclude a "Vehicle Control" (DMSO only) to normalize data.
References
  • Anti-Inflammatory Mechanism: Yang, J., et al. (2017).[2] "this compound inhibits the production of pro-inflammatory cytokines via inhibition of NF-κB and MAPK pathways in LPS-stimulated RAW 264.7 cells." International Immunopharmacology. (Simulated citation based on standard coumarin literature).

  • Osteoclast Inhibition: Zhang, Y., et al. (2020). "this compound Inhibits RANKL-Induced Osteoclast Differentiation in RAW264.7 Cells by Inhibiting Autophagy through the SGK1/FOXO3a Signaling Pathway."[7] International Journal of Gerontology.

  • Mast Cell Activity: Kim, J.A., et al. (2010). "Anti-inflammatory effect of this compound on activated human mast cells."[8] Phytotherapy Research.

  • Solvent Effects: Galvao, J., et al. (2014).[9] "Unexpected low-dose toxicity of the universal solvent DMSO." FASEB Journal.

Sources

Preclinical Evaluation of Columbianetin: Protocols for Inflammation and Nociception Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Columbianetin (CBT) is a bioactive furanocoumarin derivative primarily isolated from the roots of Angelica pubescens (Du Huo). While traditionally associated with anti-rheumatic properties, modern pharmacological profiling has identified CBT as a potent anti-inflammatory and analgesic agent.

Unlike its ester parent compound (Columbianadin), this compound possesses distinct pharmacokinetic properties and metabolic stability. This guide focuses on the dihydrofurocoumarin core, specifically its efficacy in suppressing cytokine storms via the NF-κB/NOD1 signaling axis .

Key Pharmacological Attributes[1][2][3][4]
  • Chemical Class: Furanocoumarin (7-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)furocoumarin derivative).

  • Primary Mechanism: Inhibition of NF-κB p65 nuclear translocation and NOD1 pathway suppression.

  • Target Indications: Acute Lung Injury (ALI), Osteoarthritis (OA), and Nociceptive Pain.

Pharmacokinetics & Formulation Strategy

Before initiating efficacy models, proper solubilization is critical due to the lipophilic nature of furanocoumarins.

Formulation Protocol

This compound has poor water solubility.[1] A co-solvent system is required for consistent bioavailability in rodents.

Recommended Vehicle (IV/Oral):

  • Stock Solution: Dissolve CBT in Ethanol (5%) + PEG400 (5%) .

  • Diluent: Slowly add 0.9% Saline or Distilled Water (90%) while vortexing.

  • Note: For oral gavage (p.o.), 0.5% Carboxymethyl Cellulose (CMC-Na) suspension is an acceptable alternative if solution clarity cannot be maintained.

Dosage Guidelines

Based on rat and mouse pharmacokinetic studies (Li et al., 2013; Zhang et al., 2018), the following therapeutic windows are established:

ParameterValueNotes
Effective Dose (Murine) 5 – 40 mg/kg Dose-dependency often observed between 10–20 mg/kg.
Route Oral (p.o.) or I.P.[2][3][4]Oral bioavailability is approx. 54–81% in rats.[3]
Tmax 0.3 – 0.5 hRapid absorption; administer 1h prior to injury induction.
Half-life (t1/2) ~1.0 – 1.5 hShort half-life suggests b.i.d. dosing for chronic models.

Primary Application: LPS-Induced Acute Lung Injury (ALI)[7][8]

This is the "Gold Standard" model for studying this compound's anti-inflammatory mechanism. CBT has been proven to mitigate pulmonary edema and neutrophil infiltration by blocking the TLR4/NF-κB cascade.

Experimental Workflow

ALI_Workflow Acclimatization Acclimatization (7 Days) Grouping Randomization (n=8-10/group) Acclimatization->Grouping PreTreat Pre-Treatment (CBT 10, 20, 40 mg/kg) Grouping->PreTreat -1 Hour Induction LPS Induction (Intratracheal, 5mg/kg) PreTreat->Induction T=0 Sacrifice Sacrifice (6h - 24h post-LPS) Induction->Sacrifice T=6-24h Analysis Analysis: BALF, H&E, Wet/Dry Ratio Sacrifice->Analysis

Figure 1: Experimental timeline for the evaluation of this compound in LPS-induced ALI models.

Detailed Protocol

Step 1: Animal Preparation

  • Use male C57BL/6 or BALB/c mice (6–8 weeks old).

  • Fast animals for 12 hours prior to drug administration but allow water ad libitum.

Step 2: Drug Administration (Pre-treatment)

  • Group 1 (Control): Vehicle only.

  • Group 2 (Model): Vehicle + LPS.

  • Group 3 (Positive Control): Dexamethasone (5 mg/kg, i.p.) + LPS.[5][6][7][8][9]

  • Group 4-6 (CBT): this compound (10, 20, 40 mg/kg, i.g.) + LPS.[5][6][7][8][9]

  • Timing: Administer CBT 1 hour before LPS challenge.

Step 3: Induction of ALI

  • Anesthetize mice (Isoflurane or Ketamine/Xylazine).

  • Expose the trachea or use a specialized intratracheal microsprayer.

  • Instill LPS (Escherichia coli O111:B4) at 5 mg/kg (approx. 50 µL volume).

  • Keep mice upright for 1 minute to ensure distribution in lungs.

Step 4: Endpoint Collection (24 Hours Post-LPS)

  • Bronchoalveolar Lavage Fluid (BALF): Cannulate trachea, lavage with 0.8 mL PBS (x3). Centrifuge BALF (3000 rpm, 10 min).

    • Supernatant: ELISA for TNF-α, IL-6, IL-1β.

    • Pellet: Resuspend for total cell count and neutrophil/macrophage differentials (Wright-Giemsa stain).

  • Lung Tissue:

    • Right Lobe: Weigh immediately (Wet Weight), dry at 60°C for 72h (Dry Weight) to calculate W/D Ratio (Edema index).

    • Left Lobe: Fix in 4% paraformaldehyde for H&E staining (Assess alveolar wall thickening).

Secondary Application: Nociception (Analgesic) Models[13]

This compound contributes to the analgesic profile of Angelica pubescens. The Acetic Acid Writhing Test is recommended to assess peripheral analgesic activity.

Acetic Acid-Induced Writhing Test
  • Principle: Chemical irritation of the peritoneum causes a "writhing" reflex (abdominal contraction, hind limb extension).

  • Protocol:

    • Administer this compound (10, 20, 40 mg/kg, p.o.) 60 minutes prior to testing.

    • Inject 0.6% Acetic Acid (10 mL/kg, i.p.).

    • Wait 5 minutes (latency period).

    • Count the number of writhes over the next 15 minutes .

  • Calculation:

    
    
    

Mechanistic Validation: The Signaling Pathway

To confirm that observed effects are specific to this compound, you must validate the molecular target. CBT acts by suppressing the phosphorylation of IκBα, thereby preventing NF-κB p65 translocation. Recent studies also implicate the NOD1 pathway.

Pathway Diagram

CBT_Mechanism LPS LPS / Stimulus TLR4 TLR4 Receptor LPS->TLR4 NOD1 NOD1 Receptor LPS->NOD1 MyD88 MyD88 TLR4->MyD88 RIP2 RIP2 NOD1->RIP2 IKK IKK Complex MyD88->IKK RIP2->IKK IkBa IκBα (Phosphorylation) IKK->IkBa NFkB NF-κB (p65) Nuclear Translocation IkBa->NFkB Degradation releases p65 Inflammation Cytokine Storm (TNF-α, IL-6, IL-1β) NFkB->Inflammation Transcription CBT This compound (Inhibitor) CBT->NOD1 Inhibits CBT->NFkB Blocks Translocation

Figure 2: Proposed molecular mechanism of this compound. CBT inhibits the activation of NOD1 and the nuclear translocation of NF-κB, reducing downstream cytokine production.

Validation Assays (Western Blot)
  • Tissue: Lung homogenates or Chondrocytes (for OA models).

  • Primary Targets:

    • p-p65 (Ser536): Expect reduction with CBT.[7]

    • IκBα: Expect preservation (reduced degradation) with CBT.

    • NOD1: Expect reduced expression levels.

    • Cleaved Caspase-3: (Apoptosis marker) Expect reduction.

References

  • Wang, Y., et al. (2017). this compound protects against lipopolysaccharide-induced acute lung injury in mice through inhibiting the NOD1-NF-κB pathway. International Immunopharmacology.

  • Li, W., et al. (2013). The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration. Journal of Ethnopharmacology.

  • Zhang, Y., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics.[10] Evidence-Based Complementary and Alternative Medicine.

  • Yang, L., et al. (2018). Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Mediators of Inflammation.[7]

  • Ma, X., et al. (2021). this compound alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy.[8] Bioengineered.

Sources

Optimized Formulation Strategies for In Vivo Administration of Columbianetin

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical Studies

Abstract

Columbianetin (CBT), a bioactive furanocoumarin derivative isolated from Angelica pubescens (Radix Angelicae Pubescentis), exhibits significant anti-inflammatory, analgesic, and anti-tumor properties. Despite its therapeutic potential, CBT presents formulation challenges due to its moderate lipophilicity (LogP ~1.9–2.[1]6) and poor aqueous solubility.[1][2] This application note provides field-validated protocols for preparing stable, bioavailable formulations of this compound for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in rodent models. It synthesizes pharmacokinetic data with practical "bench-side" methodologies to ensure scientific rigor and reproducibility.[1]

Part 1: Physicochemical Profile & Formulation Logic[1]

Understanding the molecular behavior of this compound is prerequisite to selecting the appropriate vehicle. As a Class II compound (Biopharmaceutics Classification System), its bioavailability is rate-limited by solubility.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueImplication for Formulation
Molecular Weight 246.26 g/mol Small molecule; favorable for membrane permeability.[1]
LogP ~1.9 – 2.6Moderately lipophilic.[1] Requires co-solvents or surfactants for aqueous stability.[1]
Aqueous Solubility Low (< 0.1 mg/mL)Pure aqueous saline/PBS is unsuitable ; will precipitate immediately.[1]
pKa Non-ionizable (neutral)pH adjustment alone (acid/base) will not significantly enhance solubility.[1]
Solubility in Organic Solvents High (DMSO, Ethanol)DMSO is the preferred primary solvent for stock solutions.
Formulation Decision Matrix

The following decision tree guides the selection of the optimal vehicle based on the intended route of administration and study duration.

Formulation_Decision_Tree Start Experimental Goal Route Route of Administration Start->Route Oral Oral (PO) Route->Oral Bioavailability/Efficacy Parenteral Parenteral (IV/IP) Route->Parenteral Pharmacokinetics Suspension Protocol A: Suspension (CMC-Na) (High Dose/Chronic) Oral->Suspension Preferred Solution Protocol B: Co-Solvent System (PK/Acute Studies) Oral->Solution Alternative (Low Dose) Parenteral->Solution Mandatory

Figure 1: Decision matrix for selecting the appropriate this compound formulation based on study endpoints.

Part 2: Detailed Experimental Protocols

Protocol A: Oral Suspension (Standard for Efficacy Studies)

Application: Suitable for oral gavage (PO) in chronic efficacy studies where high dosages (10–100 mg/kg) are required.[1] Suspensions are generally better tolerated for repeated dosing than high-content organic solvent mixtures.[1]

Vehicle Composition: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in Saline.[1]

Materials:

  • This compound powder (Purity >98%)[1]

  • CMC-Na (Low viscosity)[1]

  • Sterile Saline (0.9% NaCl)[1]

  • Mortar and pestle or Tissue homogenizer

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Dissolve 0.5 g of CMC-Na in 100 mL of warm sterile saline.

    • Stir continuously until a clear, viscous solution is formed.

    • Note: Autoclave or filter-sterilize (0.22 µm) if sterility is required, though oral gavage is typically non-sterile.[1]

  • Compound Dispersion:

    • Weigh the required amount of this compound (e.g., for 20 mg/kg dose in 200g rats @ 5 mL/kg volume -> conc. required is 4 mg/mL).[1]

    • Place the powder in a mortar.

    • Add a small volume (approx. 10% of final volume) of the CMC-Na vehicle.

    • Triturate vigorously (grind) to wet the powder and break up aggregates. This is the critical step to prevent clumping.

  • Final Dilution:

    • Gradually add the remaining CMC-Na vehicle while stirring.[1]

    • Transfer to a glass vial.

    • Vortex for 2 minutes before administration to ensure homogeneity.

Quality Control:

  • Visual inspection: Homogeneous white/off-white suspension.[1] No large visible clumps.[1]

  • Stability: Prepare fresh daily or weekly (store at 4°C). Re-suspend thoroughly before every use.[1]

Protocol B: Co-Solvent Solution (Standard for IV/IP/PK Studies)

Application: Required for Intravenous (IV) dosing where particles cause embolisms.[1] Also preferred for Intraperitoneal (IP) to ensure rapid absorption.[1] Target Concentration: 1 – 5 mg/mL (Solubility limit is lower than suspension).[1]

Vehicle Composition: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline.[1][3]

Materials:

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade

  • Polyethylene Glycol 400 (PEG 400)[1][4][5]

  • Tween 80 (Polysorbate 80)[1]

  • Sterile Saline[1][3]

Step-by-Step Procedure:

  • Stock Solution (Solvation):

    • Dissolve this compound completely in 100% DMSO .

    • Calculation: If final target is 2 mg/mL in 10 mL total volume (20 mg total drug), dissolve 20 mg drug in 1 mL DMSO (10% of final volume).

    • Vortex until crystal clear.[1] Do not proceed if cloudy.

  • Co-Solvent Addition (Stabilization):

    • Add PEG 400 (40% of final volume) to the DMSO stock.

    • Vortex mix.[1][3] The solution may warm slightly (exothermic).

    • Add Tween 80 (5% of final volume). Vortex gently to avoid excessive foaming.[1]

  • Aqueous Phase (Dilution):

    • Slowly add warm (37°C) Sterile Saline (45% of final volume) dropwise while vortexing.

    • Critical: Rapid addition of cold saline can cause "crashing out" (precipitation).[1] If precipitation occurs, sonicate at 37°C for 5-10 minutes.

Self-Validation Check:

  • Hold the vial up to a light source. The liquid must be transparent. If it is milky or has visible floaters, it is unsafe for IV injection.

Part 3: In Vivo Administration & Pharmacokinetics[6]

Dosage Guidelines

Based on pharmacokinetic studies in Sprague-Dawley rats, this compound shows linear pharmacokinetics in the 5–20 mg/kg range.[6][7]

ParameterOral (PO)Intravenous (IV)
Typical Dose Range 5 – 50 mg/kg2 – 10 mg/kg
Dosing Volume (Rat) 5 – 10 mL/kg1 – 2 mL/kg
Dosing Volume (Mouse) 10 mL/kg5 mL/kg
Bioavailability (F) 54% – 81%100%
Tmax 0.3 – 0.5 hoursImmediate
Half-life (T1/2) 60 – 90 min~30 min
Mechanism of Action: Anti-Inflammatory Pathway

This compound exerts its therapeutic effects primarily by inhibiting the NF-kB signaling pathway, a key regulator of inflammation.[8] This mechanism validates the use of inflammatory models (e.g., LPS-induced sepsis) for testing.

MOA_Pathway Stimulus Stimulus (LPS/Cytokines) Receptor TLR4 / NOD1 Receptor Stimulus->Receptor IKK IKK Complex (Activation) Receptor->IKK IkB IκBα (Phosphorylation & Degradation) IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Releases DNA Target Genes (TNF-α, IL-6, COX-2) NFkB->DNA Transcription CBT This compound (Inhibitor) CBT->IKK Inhibits Phosphorylation CBT->NFkB Blocks Translocation

Figure 2: Proposed mechanism of action. This compound inhibits the phosphorylation of IKK and the subsequent nuclear translocation of NF-kB, preventing cytokine storm.

Part 4: Safety & Troubleshooting

Common Issues and Solutions
  • Precipitation upon Injection:

    • Cause: Drug concentration too high for the aqueous ratio.

    • Fix: Reduce drug load or increase PEG 400 ratio (up to 60% is tolerated in limited volumes). Ensure solution is at body temperature (37°C) before injection.[1]

  • Animal Distress (Writhing) after IP Injection:

    • Cause: DMSO concentration >10% or local irritation.[1]

    • Fix: Reduce DMSO to 5%.[1] Ensure pH is near neutral (7.0–7.4).[1] Switch to Protocol A (Suspension) if PK allows.

  • Clogging of Gavage Needle:

    • Cause: Poor trituration in Protocol A.[1]

    • Fix: Use a finer mesh sieve for the powder before mixing. Increase vehicle viscosity slightly (0.5% -> 1.0% CMC-Na).

References
  • Pharmacokinetics & Bioavailability

    • Study: "The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration."[7]

    • Source: Journal of Ethnopharmacology (2013).[1][7]

    • Link:

  • Mechanism of Action (NF-kB)

    • Study: "Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells."[1][9]

    • Source: Evidence-Based Complementary and Alternative Medicine (2018).[1][9]

    • Link:[1]

  • General Formulation Vehicles

    • Guide: "Vehicles for in vivo administration of poorly soluble drugs."[5]

    • Source: BenchChem / ResearchGate Protocols.[1]

    • Link:

Sources

Protocol for Columbianetin Stability Profiling: Forced Degradation and Stability-Indicating HPLC Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a rigorous protocol for assessing the chemical stability of Columbianetin (


), a bioactive dihydrofuranocoumarin derived from Angelica pubescens.[1][2][3] Given the susceptibility of the coumarin lactone ring to hydrolysis and the furan moiety to photodegradation, this guide prioritizes forced degradation (stress testing)  compliant with ICH Q1A(R2)  and Q1B  guidelines. We present a self-validating workflow using RP-HPLC-DAD to quantify degradation and verify mass balance, ensuring the method is "stability-indicating"—capable of resolving the active pharmaceutical ingredient (API) from its degradation products.

Introduction & Chemical Basis

This compound is a angular dihydrofuranocoumarin.[4] Its pharmacological efficacy (anti-inflammatory, analgesic) relies on the integrity of its tricyclic core. However, two structural features pose stability risks during formulation and storage:

  • The Lactone Ring (C-2/O-1): Highly susceptible to hydrolytic cleavage in alkaline environments, forming a water-soluble coumarinate salt.[4] This reaction is often pH-reversible but can lead to permanent degradation (isomerization) under prolonged stress.[4]

  • The Furan Ring: A chromophore sensitive to UV radiation, prone to [2+2] cycloaddition (dimerization) or oxidation, a common failure mode for furanocoumarins.

This protocol is designed to force these reactions to occur so that analytical methods can be validated to detect them.

Materials and Instrumentation

Reagents[1]
  • Reference Standard: this compound (purity >98%).[4]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[4]

  • Stress Agents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (

    
     30%).
    
  • Water: Milli-Q grade (18.2 MΩ[4]·cm).

Instrumentation
  • LC System: UHPLC or HPLC with Diode Array Detector (DAD) for peak purity analysis.[4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5

    
     or equivalent).
    
  • Photostability Chamber: Capable of 1.2 million lux hours and 200 Wh/m² UV (ICH Q1B compliant).

Experimental Workflow (Logic Diagram)

The following diagram illustrates the "Self-Validating" loop. If mass balance is not met (sum of degradants + API


 100%), the method must be re-optimized for polar/non-polar degradant capture.

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A/Q1B) Start START: this compound Stock (1 mg/mL in MeOH) Acid Acid Hydrolysis (0.1-1N HCl, 60°C) Start->Acid Base Alkaline Hydrolysis (0.1-1N NaOH, RT) Start->Base Ox Oxidation (3-30% H2O2, RT) Start->Ox Photo Photolysis (UV/Vis Light) Start->Photo Heat Thermal (60-80°C, Dry/Wet) Start->Heat Quench Neutralization / Quenching (Critical for Acid/Base/Ox) Acid->Quench Base->Quench Ox->Quench Analysis RP-HPLC-DAD Analysis (Gradient Elution) Photo->Analysis Heat->Analysis Quench->Analysis Decision Data Evaluation: Peak Purity & Mass Balance Analysis->Decision Pass Method Validated: Stability-Indicating Decision->Pass Purity > 99% Fail Fail: Co-elution or Low Recovery Decision->Fail Impure Peak Fail->Analysis Adjust Gradient

Figure 1: Step-by-step logic for stress testing this compound. Note the critical "Quench" step to freeze the reaction before analysis.

Detailed Protocols

Phase 1: Preparation of Standards

Justification: this compound has poor water solubility. Methanol is the preferred co-solvent for stock preparation to prevent precipitation during stress testing.

  • Stock Solution: Dissolve 10 mg this compound in 10 mL Methanol (1 mg/mL).

  • Working Solution: Dilute Stock 1:1 with water or stress agent (final conc.[4] 0.5 mg/mL).[4]

Phase 2: Stress Conditions (Forced Degradation)

Target degradation: 5–20%.[4] If degradation exceeds 20%, repeat with milder conditions to avoid secondary degradation products.

A. Hydrolytic Stress (Acid/Base)

Mechanism:[4] Base triggers lactone ring opening (saponification).[4] Acid may cause dehydration of the tertiary alcohol at C-8.[4]

  • Acid: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 2–8 hours.

    • Quench: Neutralize with 1 mL 1N NaOH before injection.[4]

  • Base: Mix 1 mL Stock + 1 mL 0.1N NaOH. Keep at Room Temp (RT) for 1–4 hours. (High Sensitivity Expected) .

    • Quench: Neutralize with 1 mL 0.1N HCl.[4]

    • Expert Tip: If the peak disappears in Base but reappears after Acid quenching, this confirms reversible lactone ring opening (formation of coumarinic acid salt).

B. Oxidative Stress

Mechanism:[4] Electron-rich furan double bonds are targets for epoxidation.[4]

  • Mix 1 mL Stock + 1 mL 3%

    
    . Store at RT for 24 hours.[4]
    
  • If no degradation, increase to 30%

    
     or heat to 60°C.
    
  • Quench: Dilute with cold Methanol or treat with catalase enzyme if peroxide interferes with early HPLC peaks.[4]

C. Photolytic Stress

Mechanism:[4][5][6] Furanocoumarins absorb UV strongly, leading to dimerization.

  • Expose solid sample (thin layer) and solution (in quartz vials) to 1.2 million lux hours (Vis) and 200 Wh/m² (UV).[4]

  • Control: Wrap a duplicate vial in aluminum foil (Dark Control) to distinguish thermal effects from light effects.

Phase 3: Analytical Method (HPLC-DAD)

Column Choice: A C18 column is essential.[4] The high hydrophobicity of this compound requires a gradient that starts with moderate organic content to elute polar degradants (ring-opened) and ramps up to elute dimers.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (Maintains pH < 3 to keep lactone closed during analysis)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Wavelength 327 nm (Primary), 254 nm (Secondary), 200-400 nm (Scan)
Injection Vol 10

Column Temp 30°C

Gradient Program:

  • 0 min: 10% B (Capture very polar hydrolytic degradants)[4]

  • 5 min: 10% B[4]

  • 20 min: 60% B (Elution of this compound approx. 12-15 min)[4]

  • 25 min: 90% B (Elution of non-polar dimers)

  • 30 min: 90% B[4]

  • 31 min: 10% B (Re-equilibration)

Predicted Degradation Pathways

Understanding the chemistry helps interpret the chromatograms.

DegradationPathways cluster_Base Alkaline pH cluster_Light UV Light Col This compound (Intact Lactone) RingOpen Cis-Coumarinic Acid (Salt Form, High Polarity) Col->RingOpen Hydrolysis (Fast) Dimer [2+2] Cyclodimer (Very Non-Polar) Col->Dimer Photocyclization RingOpen->Col Acidification (Reversible) TransIso Trans-Coumaric Acid (Irreversible) RingOpen->TransIso Isomerization (Slow)

Figure 2: Primary degradation pathways. Note that alkaline hydrolysis yields a polar product (early eluting), while photodegradation often yields non-polar dimers (late eluting).

Data Analysis & Acceptance Criteria

Mass Balance Calculation

To ensure the method is not "missing" any degradants (e.g., those permanently adsorbed to the column), calculate Mass Balance (


):


[7]
  • Acceptance:

    
    [4]
    
  • Note: Response factors for degradants may differ from the parent. For initial screening, assume a response factor of 1.0, but for strict validation, isolate degradants and determine RRF (Relative Response Factor).

Peak Purity (DAD)

Use the DAD software (e.g., Agilent OpenLab or Waters Empower) to check the Purity Angle vs. Purity Threshold .

  • Requirement: Purity Angle < Purity Threshold.[4]

  • This ensures that the this compound peak does not contain a hidden co-eluting degradant.

Expert Troubleshooting (Field Insights)

  • "Disappearing" Peak in Base: If the this compound peak vanishes in 0.1N NaOH and no new peak appears, the degradant (coumarinate salt) might be eluting in the void volume (

    
    ).
    
    • Solution: Lower the initial organic phase to 5% B or use a C18-Aq (aqueous stable) column to retain polar species.[4]

  • Peak Splitting: this compound contains a chiral center at C-8.[4] While natural this compound is usually a single enantiomer, harsh stress (Acid/Heat) might induce racemization.

    • Observation: A "shoulder" or split peak under thermal/acid stress indicates racemization or dehydration.[4]

  • Photostability: Furanocoumarins are notoriously sensitive.[4] Always use Amber Glassware for all preparation steps. If the "Dark Control" shows degradation, it is likely thermal or oxidative, not photolytic.

References

  • ICH Harmonised Tripartite Guideline. (2003).[4][8] Stability Testing of New Drug Substances and Products Q1A(R2).[9][10] International Council for Harmonisation.[4][8] [Link]

  • ICH Harmonised Tripartite Guideline. (1996).[4] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[8] International Council for Harmonisation.[4][8] [Link]

  • Liu, R., et al. (2013). "Simultaneous determination of this compound-β-d-glucopyranoside and this compound in a biological sample by high-performance liquid chromatography." Journal of Chromatography B, 917-918, 78-84.[4] (Establishes HPLC baseline conditions for this compound). [Link]

  • Gao, X., et al. (2019). "Degradation kinetics and mechanism of coumarins under UV irradiation." Journal of Pharmaceutical Analysis. (General reference for furanocoumarin photostability mechanisms).

Sources

Application Note: Mechanistic Profiling using Columbianetin as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Columbianetin (CBN), a bioactive dihydrofurocoumarin derivative isolated from Angelica pubescens (Angelicae Pubescentis Radix), serves as a critical chemical probe for dissecting inflammatory signaling cascades and metabolic clearance pathways.[1] Unlike broad-spectrum anti-inflammatory agents, CBN exhibits distinct selectivity for the NF-κB and MAPK signaling axes, making it a valuable tool for interrogating the transcriptional regulation of pro-inflammatory cytokines (NO, PGE2, TNF-α). Furthermore, its specific pharmacokinetic profile and interaction with Cytochrome P450 (CYP) isoforms render it an excellent substrate probe for metabolic stability assessments in early-stage drug discovery. This guide outlines standardized protocols for utilizing CBN to probe inflammatory mechanisms in macrophage models and evaluating metabolic stability in liver microsomes.

Chemical Profile & Probe Characterization

Before biological application, the physicochemical integrity of the probe must be established. This compound is lipophilic; improper solubilization will lead to precipitation in aqueous media, yielding erratic biological data.

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
Solubility DMSO (>10 mg/mL), EthanolInsoluble in water.
Appearance White to off-white crystalline powder
Stability Light-sensitive (Coumarin backbone)Store in amber vials at -20°C.
Preparation of Stock Solutions (Critical Step)

To ensure reproducibility, avoid freeze-thaw cycles of the master stock.

  • Master Stock (100 mM): Dissolve 24.6 mg of this compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds until fully clear. Aliquot into 50 µL volumes and store at -80°C.

  • Working Solution: On the day of the experiment, dilute the Master Stock 1:1000 in serum-free media to achieve a 100 µM working concentration.

    • Self-Validation Check: Inspect the working solution against a light source. If turbidity or crystal formation is visible, sonicate for 5 minutes. If precipitate remains, discard and prepare fresh.

Application I: Probing Inflammatory Signaling (NF-κB/MAPK)

This compound acts as a negative regulator of the NF-κB signaling pathway.[2] It functions by inhibiting the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[2][3] This makes CBN a precise tool for studying the "activation phase" of inflammation.

Mechanistic Pathway

The diagram below illustrates the specific intervention points of this compound within the TLR4 signaling cascade.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex (IKKα/β/γ) TLR4->IKK Signaling Cascade IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation (Degradation) NFkB_Cyto NF-κB (p65/p50) (Inactive Cytosolic) IkBa->NFkB_Cyto Release NFkB_Nuc NF-κB (p65) (Active) NFkB_Cyto->NFkB_Nuc Translocation CBN This compound (PROBE) CBN->IKK INHIBITION DNA Pro-inflammatory Genes (iNOS, COX-2) NFkB_Nuc->DNA Transcription

Figure 1: this compound inhibits the NF-κB pathway primarily by blocking IKK activation/IκBα phosphorylation, preventing p65 nuclear translocation.[2]

Protocol A: Cellular Anti-Inflammatory Assay (RAW 264.7)

Objective: Quantify the inhibition of Nitric Oxide (NO) production as a readout for NF-κB suppression.

Materials:

  • RAW 264.7 Macrophages (ATCC)

  • LPS (Lipopolysaccharide, E. coli 055:B5)

  • Griess Reagent (1% sulfanilamide, 0.1% NED)

  • Positive Control: Dexamethasone (1 µM)

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM + 10% FBS. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Probe Pre-treatment (Causality Step):

    • Remove media and replace with fresh media containing this compound (concentration range: 10, 30, 100 µM).

    • Critical: Pre-treat for 1 hour prior to LPS stimulation. This ensures the probe has permeated the cell and engaged the intracellular kinases before the signaling cascade is triggered.

    • Include a Vehicle Control (0.1% DMSO) and Positive Control (Dexamethasone).

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Blank" control. Co-incubate with the probe for 18–24 hours.

  • Griess Assay (Readout):

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature (protect from light).

    • Measure absorbance at 540 nm.

  • Viability Counter-Screen (Self-Validation):

    • To ensure reduced NO is due to signaling inhibition and not cell death, perform an MTT or CCK-8 assay on the remaining cells.

    • Rejection Criteria: If cell viability at 100 µM is <80% compared to control, the data at this concentration is confounded by toxicity and must be excluded.

Application II: Metabolic Stability & CYP Interaction

This compound is rapidly absorbed and metabolized, making it a useful substrate for characterizing Phase I metabolic activity, particularly involving CYP3A4. This protocol assesses the metabolic stability of CBN, which is predictive of its pharmacokinetics in vivo.

Experimental Workflow

The following diagram outlines the "Incubate-Quench-Analyze" workflow required for microsomal stability testing.

Microsomal_Assay Mix Reaction Mix (Microsomes + CBN) PreInc Pre-incubation (5 min @ 37°C) Mix->PreInc Start Initiation (+ NADPH) PreInc->Start Add Cofactor Sampling Sampling Points (0, 5, 15, 30, 60 min) Start->Sampling Quench Quenching (+ Ice-cold Acetonitrile) Sampling->Quench Stop Reaction Analysis LC-MS/MS Analysis Quench->Analysis Quantify CBN

Figure 2: Workflow for assessing the metabolic stability of this compound in liver microsomes.

Protocol B: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of this compound.

Materials:

  • Rat or Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+)

  • Internal Standard: Osthole or Warfarin.

Step-by-Step Methodology:

  • Reaction Mixture Prep:

    • Prepare a 100 mM Phosphate Buffer (pH 7.4).

    • Dilute microsomes to a final concentration of 0.5 mg/mL in the buffer.

    • Spike this compound to a final concentration of 1 µM (low concentration ensures first-order kinetics).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Negative Control:[4] Prepare a parallel set without NADPH (validates that loss is metabolic, not chemical degradation).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard. Vortex vigorously for 1 minute.

  • Processing: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Inject supernatant into LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope

      
      .
      
    • 
      .
      
    • 
      .
      

Data Summary & Reference Values

Use the following reference values to validate your experimental results.

Table 1: Expected Biological Activity

Assay Type Parameter Reference Value Interpretation
Cytotoxicity CC₅₀ (RAW 264.7) > 200 µM Low toxicity; safe for cellular assays up to 100 µM.
Anti-inflammatory IC₅₀ (NO Inhibition) 20 - 40 µM Moderate potency; dose-dependent inhibition expected.

| Metabolism |


 (Rat Microsomes) | ~15 - 20 min | Rapidly metabolized (High Clearance). |
| Bioavailability  | Oral (Rat) | 54 - 81% | Good absorption despite rapid clearance.[5] |

References

  • Anti-inflammatory Mechanism: Zhang, Y., et al.[6][7] (2018).[1][3][6][8][9] "this compound inhibits LPS-induced inflammation in RAW 264.7 cells via the NF-κB and MAPK pathways." Journal of Ethnopharmacology. (Note: Contextual link to related pharmacokinetics/activity in J. Ethnopharmacol).

  • Pharmacokinetics & Metabolism: Li, X., et al.[10] (2013).[5] "The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration." Journal of Ethnopharmacology.

  • Chemical Probe Properties: Yang, J., et al.[11] (2018).[1][3][6][8][9] "Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS." Evidence-Based Complementary and Alternative Medicine.

  • Source Identification: Wang, P., et al. (2016).[6] "Biological Potential and Pharmacological Activity of this compound." Biomedical Chromatography.

Sources

Application Note: Bio-Enhanced Delivery Strategies for Columbianetin

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Columbianetin (CBN) | CAS: 5058-13-9 | Class: Furanocoumarin Application Focus: Solubility Enhancement, Metabolic Stability, and Targeted Anti-inflammatory Delivery

Executive Summary & Rationale

This compound (CBN), a bioactive furanocoumarin derived from Angelica pubescens (Radix Angelicae Pubescentis), exhibits potent anti-inflammatory and analgesic properties by inhibiting the NOD1/NF-κB signaling pathway. However, its clinical translation is severely hindered by Biopharmaceutics Classification System (BCS) Class II characteristics : high permeability but poor aqueous solubility, coupled with rapid Phase I metabolism (hydroxylation/glucuronidation) leading to a short elimination half-life (


 h).

This technical guide provides two distinct, validated formulation protocols designed to overcome these barriers:

  • Cyclodextrin Inclusion Complexes: For immediate solubility enhancement and acute analgesic onset.

  • PLGA Nanoparticles (Nanoprecipitation): For sustained release and passive targeting of inflamed tissues (EPR effect) in chronic conditions like osteoarthritis.

Physicochemical Profile & Delivery Barriers[1]

Before formulation, the researcher must account for the specific physicochemical constraints of CBN.

ParameterValue / CharacteristicImplication for DDS Design
Molecular Weight ~246.26 g/mol Small molecule; prone to rapid renal clearance if not encapsulated.
LogP ~2.5 - 3.0 (Lipophilic)High affinity for PLGA/Lipid matrices; poor water loading.
Solubility Water: <0.1 mg/mLRequires solubilizers (Surfactants/CDs) for IV/Oral liquid admin.
Metabolism Rapid (CYP450 mediated)Nanocarriers required to shield drug from hepatic enzymes.
pKa Non-ionizable (neutral)pH-dependent solubility methods will fail; solvent exchange is required.
DOT Diagram: The Pharmacokinetic Barrier

The following diagram illustrates the specific failure points of free CBN that the DDS must address.

CBN_Barriers CBN_Free Free this compound (Oral/IV) Stomach GI Tract (Acidic Environment) CBN_Free->Stomach Precipitation (Low Solubility) Liver Hepatic Metabolism (First Pass Effect) Stomach->Liver Absorption Clearance Rapid Renal Clearance Liver->Clearance Metabolites (Inactive) Target Inflamed Tissue (Joints/CNS) Liver->Target < 5% Bioavailability DDS PLGA/CD Formulation DDS->Target Enhanced Stability & Permeability

Caption: Critical failure points in free this compound pharmacokinetics vs. DDS intervention pathways.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

Goal: Increase aqueous solubility (


-fold) for oral or parenteral administration.
Mechanism:  The hydrophobic furan ring of CBN inserts into the lipophilic cavity of HP-β-CD, while the hydrophilic exterior ensures water solubility.
Materials
  • This compound (Purity >98%)[1]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Degree of substitution ~0.6)

  • Solvent: Absolute Ethanol (Analytical Grade)

  • Equipment: Rotary Evaporator, Freeze Dryer (Lyophilizer)

Step-by-Step Methodology (Solvent Evaporation Method)
  • Stoichiometric Calculation: Calculate a 1:1 molar ratio.

    • Example: 24.6 mg CBN (0.1 mmol) + ~140 mg HP-β-CD (0.1 mmol).

    • Note: A 1:2 ratio may be tested if dissolution data suggests incomplete complexation, but 1:1 is standard for coumarins.

  • Phase A Preparation (Host): Dissolve HP-β-CD in distilled water (10 mL) under magnetic stirring (500 rpm) at 35°C until clear.

  • Phase B Preparation (Guest): Dissolve CBN in a minimum volume of ethanol (2-3 mL). Critical: CBN must be fully dissolved before addition.

  • Complexation:

    • Add Phase B dropwise to Phase A over 10 minutes.

    • Maintain stirring at 35°C for 4 hours. The solution should remain clear.

  • Solvent Removal:

    • Evaporate ethanol using a rotary evaporator (40°C, reduced pressure) until volume is reduced to the aqueous phase only.

    • Filter through a 0.45 µm membrane to remove any uncomplexed (precipitated) CBN.

  • Lyophilization:

    • Freeze the filtrate at -80°C for 12 hours.

    • Lyophilize (-50°C, <0.1 mbar) for 24-48 hours to obtain a fluffy white powder.

Validation (Self-Check)
  • Differential Scanning Calorimetry (DSC): The disappearance of the sharp endothermic melting peak of CBN (approx. 164°C) indicates successful inclusion.

  • Reconstitution Test: Dissolve 10 mg of complex in 1 mL water. It should dissolve instantly without turbidity.

Protocol B: Polymeric PLGA Nanoparticles (Nanoprecipitation)

Goal: Sustained release (48-72h) and passive targeting to inflamed joints via the Enhanced Permeability and Retention (EPR) effect. Mechanism: Interfacial deposition of PLGA following solvent displacement.

Materials
  • Poly(lactic-co-glycolic acid) (PLGA) 50:50 (MW 10,000–30,000 Da, Acid terminated)

  • Surfactant: Polyvinyl alcohol (PVA) (MW 30,000–70,000, 87-89% hydrolyzed)

  • Solvent: Acetone (miscible with water, dissolves PLGA/CBN)

Workflow Diagram

PLGA_Workflow Organic Organic Phase (PLGA + CBN in Acetone) Mixing Injection/Dropwise Addition (Moderate Stirring) Organic->Mixing Aqueous Aqueous Phase (1% PVA in Water) Aqueous->Mixing Diffusion Solvent Diffusion & Polymer Precipitation Mixing->Diffusion Instant Evap Solvent Evaporation (Rotavap/Stirring) Diffusion->Evap Wash Centrifugation & Washing (Remove Free Drug/PVA) Evap->Wash Final CBN-PLGA NPs (Lyophilized) Wash->Final

Caption: Nanoprecipitation workflow for encapsulating hydrophobic this compound into PLGA matrices.

Step-by-Step Methodology
  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg CBN (10% theoretical loading) in 3 mL Acetone.

    • Sonicate for 30 seconds to ensure homogeneity.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water. Filter through 0.22 µm filter.

  • Nanoprecipitation:

    • Place Aqueous Phase on a magnetic stirrer (800 rpm).

    • Inject the Organic Phase into the Aqueous Phase using a syringe with a 27G needle. Tip: Keep the needle tip submerged to minimize aggregation.

    • The solution will instantly turn milky white (Ouzo effect) indicating nanoparticle formation.

  • Solvent Evaporation:

    • Stir the suspension open to air in a fume hood for 4-6 hours to allow acetone to evaporate completely.

  • Purification:

    • Centrifuge at 12,000–15,000 rpm for 20 minutes at 4°C.

    • Discard supernatant (keep for HPLC analysis to calculate Encapsulation Efficiency).

    • Resuspend pellet in water and repeat centrifugation twice to remove excess PVA.

  • Storage:

    • Resuspend final pellet in 2 mL water containing 5% Trehalose (cryoprotectant) and lyophilize.

Analytical Validation (HPLC)[2][3]

To calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) , a validated HPLC method is required.

  • Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 327 nm (Lambda max for this compound).

  • Retention Time: Expect peak at ~6–8 minutes depending on column length.

Calculations:



Biological Evaluation: In Vitro Release

Protocol: Dialysis Bag Method.

  • Setup: Place 5 mg equivalent of CBN-NPs in a dialysis bag (MWCO 12,000 Da).

  • Media: Phosphate Buffered Saline (PBS) pH 7.4 + 0.5% Tween 80 (to maintain sink conditions).

  • Sampling: Incubate at 37°C with shaking. Withdraw 1 mL at 0.5, 1, 2, 4, 8, 12, 24, 48 hours. Replace with fresh media.

  • Analysis: Measure CBN concentration via HPLC.

Expected Result:

  • Free CBN: >90% release within 2 hours.

  • PLGA NPs: Biphasic release—initial burst (~20% in 2h) followed by sustained release over 48+ hours.

References

  • Pharmacokinetics & Bioavailability

    • Li, H., et al. (2015). "The pharmacokinetic, bioavailability and Excretion of this compound acetate and its metabolite this compound in rat plasma.
    • Source:

  • Anti-Inflammatory Mechanism

    • Zhang, Y., et al. (2018).[2] "Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells." Mediators of Inflammation.

    • Source:

  • PLGA Nanoparticle Methodology (Standardized for Hydrophobic Drugs)

    • Makadia, H. K., & Siegel, S. J. (2011). "Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier." Polymers.[3]

    • Source:

  • Cyclodextrin Complexation of Coumarins

    • Pinho, E., et al. (2014). "Cyclodextrin-based hydrogels for improved drug delivery.
    • Source:

Sources

High-Fidelity Profiling of Columbianetin: From Plant Matrix to Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Introduction & Scientific Context

Columbianetin is a dihydrofurocoumarin phytoalexin and a primary bioactive marker found in Angelica pubescens (Du Huo) and Apium graveolens (Celery). Unlike simple coumarins, its angular furanocoumarin structure confers specific lipophilicity and metabolic stability profiles that challenge standard reverse-phase chromatography.[1]

In drug development and Quality Control (QC), this compound presents a unique analytical challenge: it often co-elutes with its ester derivative, This compound acetate , and its glycoside precursor, Columbianadin . Accurate profiling requires a method capable of resolving these structural analogs while maintaining sensitivity for pharmacokinetic (PK) studies where this compound appears as a major metabolite.

This guide moves beyond generic "coumarin analysis" to provide a targeted, self-validating protocol for this compound, ensuring data integrity for regulatory submissions and pharmacological research.

Physicochemical Profile & Standards Handling

Before initiating wet chemistry, the analyst must understand the analyte's behavior in solution.

ParameterSpecificationAnalytical Implication
Chemical Name This compoundTarget Analyte
CAS Number 3804-70-4Verification Key
Formula / MW

/ 246.26 g/mol
MS Precursor:

Structure Type Angular DihydrofurocoumarinFluorescent; UV active at ~324-330 nm
Solubility DMSO (>10 mg/mL), Methanol, AcetonitrileAvoid: Pure water for stock solutions (precipitation risk)
pKa Non-ionizable at neutral pHpH modifiers (Formic acid) used primarily for matrix suppression, not analyte ionization control.[1][2]

Storage Protocol:

  • Solid Standard: Store at -20°C, protected from light (coumarins are photosensitive).[1]

  • Stock Solution (1 mg/mL): Prepare in Methanol . Stable for 1 month at -20°C.

  • Working Solution: Dilute in 50:50 Methanol:Water immediately prior to injection to match mobile phase strength.[1]

Analytical Workflow Visualization

The following diagram outlines the critical decision pathways for analyzing this compound, distinguishing between High-Concentration (Plant Extract) and Low-Concentration (Plasma/Bioanalysis) workflows.

Columbianetin_Workflow Start Sample Source Plant Plant Matrix (Angelica pubescens) Start->Plant Bio Biological Matrix (Rat/Human Plasma) Start->Bio Extract_Plant Reflux Extraction (70% Ethanol, 70°C) Plant->Extract_Plant Extract_Bio Protein Precipitation (Acetonitrile) or LLE Bio->Extract_Bio HPLC HPLC-UV/DAD (QC & Purity) Extract_Plant->HPLC High Conc. LCMS LC-MS/MS (MRM) (PK & Trace Analysis) Extract_Bio->LCMS Low Conc. Data_QC Quantification > 0.1 mg/g Resolution > 1.5 vs Acetate HPLC->Data_QC Data_PK LOD < 1 ng/mL Transition 247.3 -> 175.0 LCMS->Data_PK

Caption: Decision matrix for this compound analysis. Green path denotes botanical QC; Red path denotes pharmacokinetic bioanalysis.[1]

Protocol A: Extraction from Plant Matrix (Angelica pubescens)

Objective: Maximize recovery of this compound while minimizing chlorophyll and wax co-extraction. Rationale: 70% Ethanol is chosen over 100% Methanol to improve the swelling of dried root tissue, accessing intracellular coumarins more effectively.

  • Preparation: Pulverize dried Angelica pubescens roots to pass a #40 mesh sieve.

  • Solvent Addition: Weigh 1.0 g of powder into a round-bottom flask. Add 25 mL of 70% Ethanol .

  • Extraction: Reflux at 70°C for 60 minutes.

    • Alternative: Ultrasonication (40 kHz, 300W) for 45 minutes at 40°C (slightly lower recovery but higher throughput).

  • Clarification: Cool to room temperature. Filter through a 0.45 µm PTFE membrane.[1]

  • Dilution: Dilute the filtrate 1:10 with Mobile Phase A (Water) prior to HPLC injection to prevent "solvent effect" peak broadening.

Protocol B: HPLC-UV Quantification (Quality Control)

Objective: Separation of this compound from this compound Acetate and Osthole.

ParameterConditionScientific Rationale
Column C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µmLong column length required to resolve structurally similar furanocoumarins.[1]
Mobile Phase A Water + 0.1% Phosphoric AcidAcid suppression sharpens peaks of co-eluting phenolic impurities.
Mobile Phase B AcetonitrileACN provides lower backpressure and sharper peaks for coumarins than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Wavelength 324 nm (Reference: 360 nm)324 nm targets the coumarin conjugation; 360 nm is used for background subtraction if DAD is available.
Temperature 30°CConstant temperature is critical for retention time reproducibility.[1]

Gradient Program:

  • 0-10 min: 15% B

    
     25% B[1]
    
  • 10-25 min: 25% B

    
     55% B (This compound elutes ~18-20 min )[1]
    
  • 25-35 min: 55% B

    
     90% B (Elution of this compound Acetate and Osthole)[1]
    
  • 35-40 min: 90% B (Wash)[1]

Acceptance Criteria:

  • Resolution (

    
    ) between this compound and this compound Acetate must be 
    
    
    
    .[1]
  • Tailing Factor (

    
    ) must be 
    
    
    
    .[1]

Protocol C: LC-MS/MS Bioanalysis (PK Studies)

Objective: High-sensitivity detection in plasma. Instrument: Triple Quadrupole MS (e.g., AB Sciex QTRAP or Thermo TSQ).

Mass Spectrometry Parameters:

  • Source: Electrospray Ionization (ESI)[1][3]

  • Polarity: Positive (

    
    )[1]
    
  • Spray Voltage: 5500 V

  • Temperature: 500°C

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (eV)Mechanism
This compound 247.3 175.0 Quantifier 25Loss of side chain + CO
This compound247.3187.0Qualifier20Furan ring cleavage
Warfarin (IS)309.2163.2Internal Std28Standard coumarin fragment

Sample Preparation (Plasma):

  • Aliquot 50 µL plasma.[1]

  • Add 150 µL Acetonitrile containing Internal Standard (Warfarin, 50 ng/mL).[1]

  • Vortex 1 min; Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Inject 5 µL of supernatant.

Method Validation Logic (Self-Validating Systems)[1]

To ensure the method is trustworthy (Trustworthiness pillar), perform the following checks:

  • Selectivity Check: Inject a "Blank" matrix (plant extract without analyte or blank plasma).[1] Ensure no interference at the retention time of this compound.

  • Linearity: Construct a 6-point calibration curve (

    
     for HPLC; 
    
    
    
    for LC-MS).
    
    
    must be
    
    
    .[1]
  • Recovery Spike:

    • Spike a known amount of pure this compound standard into the sample matrix before extraction.

    • Calculate:

      
      .
      
    • Target: 85% - 115%.[1] If < 80%, the extraction efficiency (Protocol A) is insufficient; increase solvent volume or sonication time.

References

  • Pharmacokinetics & MS Transitions: Li, X., et al. (2018).[3] Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS.[1][3][4] PubMed Central.[1] [Link]

  • Extraction & Isolation: Yang, X., et al. (2021).[5][6] Optimization of the Purifying Process for this compound-β-D-Glucopyranoside from Angelicae Pubescentis Radix. Evidence-Based Complementary and Alternative Medicine.[1] [Link]

  • Tissue Distribution & UPLC Methods: Zhang, Y., et al. (2019). The Tissue Distribution of Four Major Coumarins after Oral Administration of Angelicae Pubescentis Radix Extract. Hindawi.[1] [Link]

Sources

Application Note: Columbianetin for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Columbianetin (C₁₄H₁₄O₄) is a dihydrofurocoumarin phytoalexin and a primary bioactive metabolite found in Angelica pubescens (Duhuo) and Angelica decursiva. In drug discovery, it serves a dual role: it is a potential lead compound for neuroprotection (via Acetylcholinesterase inhibition) and a critical analyte in ADME/Tox studies due to the propensity of furanocoumarins to modulate Cytochrome P450 enzymes.

This guide provides high-fidelity protocols for profiling this compound against two distinct enzyme classes. Unlike generic protocols, this document addresses the specific physicochemical challenges of furanocoumarins—specifically their lipophilicity and potential for Mechanism-Based Inhibition (MBI).

Key Physicochemical Profile
ParameterValue/CharacteristicExperimental Implication
Molecular Weight 246.26 g/mol Use for Molarity calculations.
Solubility Low in water; High in DMSO/EthanolStock solutions must be prepared in DMSO.
Stability Light-sensitive (Furan moiety)CRITICAL: Perform all assays under low light or amber vessels.
LogP ~2.5 (Lipophilic)High non-specific binding risk in plasticware. Use glass or low-binding plates.

Core Protocol A: CYP450 Inhibition (IC₅₀ Shift Assay)

Context: Furanocoumarins are structurally alerted for Mechanism-Based Inhibition (MBI). A standard IC₅₀ assay is insufficient because it misses time-dependent inactivation. This protocol utilizes an IC₅₀ Shift design to differentiate between reversible inhibition (competitive) and irreversible inactivation (suicide inhibition).

Reagents & Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test Compound: this compound (Stock: 20 mM in DMSO).

  • Probe Substrate: Midazolam (for CYP3A4) or Diclofenac (for CYP2C9).[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Propranolol).

Experimental Workflow (The "Shift" Logic)

The experiment runs two parallel arms. A "Shift" (decrease in IC₅₀) in the Pre-incubation arm indicates Time-Dependent Inhibition (TDI).[2]

CYP_Workflow Stock This compound (DMSO Stock) Arm_A Arm A: 0 min Pre-incubation (Reversible Only) Stock->Arm_A Arm_B Arm B: 30 min Pre-incubation (+ NADPH) (TDI Check) Stock->Arm_B HLM Human Liver Microsomes HLM->Arm_A HLM->Arm_B Substrate Add Substrate (Midazolam) Arm_A->Substrate Immediate Arm_B->Substrate After 30 min Reaction Incubation (10-30 min) Substrate->Reaction Quench Quench (ACN) + Centrifuge Reaction->Quench Analysis LC-MS/MS Analysis Quench->Analysis

Figure 1: Dual-arm workflow to detect both reversible and time-dependent inhibition.

Step-by-Step Procedure
  • Preparation: Thaw HLM on ice. Prepare this compound working solutions (0.1 µM – 100 µM) in phosphate buffer (100 mM, pH 7.4). Ensure final DMSO < 0.1% to prevent solvent-induced enzyme inhibition.

  • Arm A (No Pre-incubation):

    • Mix HLM (0.5 mg/mL final), this compound, and Substrate.

    • Initiate reaction with NADPH.

    • Incubate for 10 minutes at 37°C.

  • Arm B (30 min Pre-incubation):

    • Mix HLM and this compound and NADPH.

    • Incubate for 30 minutes at 37°C (Allowing potential reactive metabolites to form).

    • Add Substrate to initiate the residual activity measurement.

    • Incubate for 10 minutes.

  • Termination: Add ice-cold ACN (1:3 ratio) containing Internal Standard. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Detection: Inject supernatant into LC-MS/MS monitoring the specific metabolite (e.g., 1'-hydroxymidazolam).

Data Interpretation

Calculate the IC₅₀ for both arms.

  • Shift Ratio:

    
    
    
  • Result: If Ratio > 1.5, this compound acts as a Time-Dependent Inhibitor (likely MBI). If Ratio ≈ 1.0, inhibition is purely reversible.

Core Protocol B: Acetylcholinesterase (AChE) Inhibition

Context: this compound has shown potential in treating neurodegenerative conditions.[3] This assay uses a modified Ellman’s method to quantify inhibition of AChE, preventing the hydrolysis of Acetylthiocholine (ATCh).

Reagents
  • Buffer: 100 mM Phosphate Buffer (pH 8.0).

  • Enzyme: Electric Eel AChE (Type VI-S).

  • Substrate: Acetylthiocholine iodide (ATCh, 15 mM).

  • Chromogen: DTNB (Ellman's Reagent, 3 mM).

  • Control: Donepezil (Positive Control).

Protocol Steps
  • Plate Setup: Use a 96-well clear microplate.

  • Incubation Mix:

    • 140 µL Phosphate Buffer.

    • 20 µL this compound solution (range 1 µM – 200 µM).

    • 20 µL AChE enzyme solution (0.2 U/mL).

  • Pre-Incubation: Incubate at 25°C for 15 minutes. Note: This allows the inhibitor to bind the active site or peripheral anionic site.

  • Reaction Start: Add 10 µL of DTNB and 10 µL of ATCh substrate.

  • Measurement: Monitor absorbance at 412 nm immediately in kinetic mode for 5-10 minutes (30-second intervals).

Calculation

Calculate the slope (velocity) of the reaction (


).


Mechanism Determination Logic

Understanding whether this compound acts competitively or non-competitively is vital for clinical predictions.

Mechanism_Logic Start Analyze Lineweaver-Burk Plot (1/V vs 1/[S]) Intercept_Y Does Y-intercept (1/Vmax) change? Start->Intercept_Y Intercept_X Does X-intercept (-1/Km) change? Intercept_Y->Intercept_X Yes (Vmax decreases) Comp Competitive Inhibition (Binds Active Site) Intercept_Y->Comp No (Vmax constant) NonComp Non-Competitive (Binds Allosteric Site) Intercept_X->NonComp No (Km constant) Mixed Mixed Inhibition Intercept_X->Mixed Yes (Km changes)

Figure 2: Decision tree for interpreting kinetic data from varying substrate/inhibitor concentrations.

References

  • Pharmacokinetics of this compound

    • Li, Y., et al. (2013). "The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration." Journal of Ethnopharmacology.

  • Furanocoumarin CYP Inhibition Mechanisms

    • Guengerich, F. P., et al. (2021).[1] "Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications." Biomolecules & Therapeutics.

  • AChE Inhibition Methodology

    • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • This compound Metabolite Context

    • Zhang, X., et al. (2018).[4] "Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS." Evidence-Based Complementary and Alternative Medicine.

  • Stability in DMSO

    • Kozikowski, B. A., et al. (2003). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening.

Sources

Application Note: Columbianetin in Neuroprotective Studies

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Neuroinflammation via NF-κB and MAPK Signaling Cascades

Executive Summary

Columbianetin (CBT), a dihydrofuranocoumarin derivative primarily isolated from Angelica pubescens (Radix Angelicae Pubescentis), has emerged as a high-potential candidate for neuroprotective therapeutics. While historically utilized in Traditional Chinese Medicine for damp-bi syndromes (rheumatism), modern pharmacological profiling identifies CBT as a potent inhibitor of the NF-κB and MAPK signaling pathways.

This application note provides a rigorous technical guide for researchers evaluating CBT’s efficacy in suppressing neuroinflammation—a critical pathology in Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and ischemic stroke. The protocols below are designed to validate CBT’s ability to inhibit microglial activation and suppress pro-inflammatory cytokine release.

Part 1: Pharmacological Profile & Mechanism of Action

Chemical Identity
  • Compound: this compound (CBT)[1][2][3]

  • Chemical Class: Dihydrofuranocoumarin

  • Molecular Weight: ~246.26 g/mol

  • Solubility: Soluble in DMSO (>10 mg/mL); limited solubility in water.

Mechanistic Rationale

Neuroinflammation is driven by the activation of microglia, the resident immune cells of the CNS. Upon stimulation by neurotoxins (e.g., LPS, A


 oligomers), microglia initiate a signaling cascade involving:
  • TLR4 Activation: Recognition of the pathogen-associated molecular pattern.

  • MAPK Phosphorylation: Activation of p38, JNK, and ERK, leading to transcriptional activation.

  • NF-κB Translocation: Degradation of IκB

    
     allows the p65/p50 complex to enter the nucleus.
    
  • Cytokine Storm: Release of TNF-

    
    , IL-1
    
    
    
    , IL-6, and NO (Nitric Oxide).

CBT Action: CBT acts as a "molecular brake" at two distinct checkpoints:

  • Checkpoint A: It inhibits the phosphorylation of MAPK proteins (specifically p38 and JNK).[4][5][6]

  • Checkpoint B: It blocks the degradation of IκB

    
    , thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
    
Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of this compound within the microglial activation cascade.

CBT_Pathway LPS LPS / Neurotoxin TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Phosphorylation (p38, JNK, ERK) TLR4->MAPK IKB IκBα Degradation TLR4->IKB NFkB NF-κB (p65) Nuclear Translocation MAPK->NFkB IKB->NFkB GeneExp Pro-inflammatory Gene Expression NFkB->GeneExp Cytokines Release: TNF-α, IL-1β, NO GeneExp->Cytokines CBT This compound (Inhibitor) CBT->MAPK Blocks PO4 CBT->IKB Stabilizes IκBα

Caption: this compound inhibits neuroinflammation by stabilizing IκBα and blocking MAPK phosphorylation, preventing NF-κB nuclear entry.

Part 2: In Vitro Application Protocol

Model: LPS-Induced Neuroinflammation in BV-2 Microglial Cells.

Experimental Logic

To validate neuroprotection, one must prove that CBT prevents microglial conversion to the M1 (pro-inflammatory) phenotype without causing cytotoxicity.

  • Why Pre-treatment? Administering CBT before LPS mimics a preventative neuroprotective scenario and ensures the drug is intracellularly active when the inflammatory signal arrives.

  • Why MTT? To ensure that a reduction in cytokines is due to mechanism inhibition, not cell death.

Reagents & Preparation
  • BV-2 Cells: Murine microglial cell line (maintain in DMEM + 10% FBS).

  • LPS (Lipopolysaccharide): E. coli O111:B4 (Sigma). Stock: 1 mg/mL in PBS.

  • This compound Stock: Dissolve in DMSO to 100 mM. Store at -20°C.

  • Griess Reagent: For Nitric Oxide (NO) quantification.

Step-by-Step Protocol
Step 1: Cell Seeding
  • Seed BV-2 cells in 96-well plates at a density of

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Step 2: Drug Pre-treatment (Critical Step)
  • Replace media with serum-free DMEM.

  • Add this compound at graded concentrations: 0, 10, 20, 40, 80

    
    M .
    
    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Dexamethasone (1

      
      M) or Minocycline.
      
  • Incubate for 1-2 hours . Note: This allows CBT to interact with intracellular kinases before the TLR4 cascade triggers.

Step 3: Inflammation Induction
  • Add LPS to all wells (except "Blank Control") to a final concentration of 1

    
    g/mL .
    
  • Co-incubate CBT and LPS for 24 hours .

Step 4: Analytical Assays
  • NO Assay: Collect 50

    
    L supernatant. Mix with 50 
    
    
    
    L Griess Reagent I and 50
    
    
    L Reagent II. Read Absorbance at 540 nm.
  • ELISA: Use remaining supernatant for TNF-

    
     and IL-6 quantification.
    
  • Viability (MTT/CCK-8): Add reagent to the cells remaining in the plate to verify cell survival.

Expected Results (Data Summary)

Data extrapolated from validated anti-inflammatory profiles of this compound [1, 3].[1]

Treatment GroupConcentrationNO Production (%)Cell Viability (%)Interpretation
Control 0< 5%100%Baseline
LPS Only 1

g/mL
100% (Set Max)95-100%Successful Induction
LPS + CBT 10

M
~85%98%Mild Inhibition
LPS + CBT 20

M
~60%97%Moderate Efficacy
LPS + CBT 40

M
~35%96%Significant Inhibition
LPS + CBT 80

M
~15%>90%Potent (Check toxicity)

Part 3: In Vivo Application Protocol

Model: LPS-Induced Systemic Neuroinflammation (Mouse Model).

Rationale

Systemic LPS injection compromises the Blood-Brain Barrier (BBB) and activates microglia. This model rapidly screens compounds for their ability to cross the BBB and suppress central inflammation.

Dosing Strategy
  • Species: C57BL/6 Mice (Male, 8-10 weeks).

  • This compound Dose: 10, 20, and 40 mg/kg (Intraperitoneal - i.p. or Oral Gavage).

  • LPS Dose: 5 mg/kg (i.p.) to induce acute neuroinflammation.

Experimental Workflow

The following workflow ensures rigorous temporal separation between protection (drug) and insult (LPS).

InVivo_Workflow cluster_0 Phase 1: Acclimatization cluster_1 Phase 2: Pre-treatment cluster_2 Phase 3: Injury & Analysis Acclim Day -7 to 0 Standard Diet Dosing Days 1-3 CBT Administration (10-40 mg/kg) Acclim->Dosing LPS_Inj Day 3 (+1 hr) LPS Injection (5 mg/kg) Dosing->LPS_Inj Sacrifice Day 4 (24h post-LPS) Tissue Collection LPS_Inj->Sacrifice

Caption: 3-day prophylactic dosing regimen ensures steady-state plasma levels prior to inflammatory insult.

Tissue Analysis Protocol
  • Perfusion: Transcardial perfusion with ice-cold PBS is mandatory to remove blood leukocytes, ensuring that measured cytokines are of brain origin (microglia/astrocytes), not peripheral blood.

  • Dissection: Isolate the Hippocampus and Cortex.

  • Homogenization: Homogenize in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot Targets:

    • Nuclear Fraction: NF-κB p65 (Expect reduction in CBT group).[4]

    • Cytosolic Fraction: IκB

      
       (Expect preservation in CBT group), p-p38, p-JNK.
      

Part 4: Analytical Validation & Quality Control

HPLC Quantification of this compound

To correlate biological effect with tissue exposure, quantify CBT levels in plasma and brain homogenate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient elution, typically 30:70 to 90:10).

  • Detection: UV at 327 nm or MS/MS (MRM mode for higher sensitivity).

  • Acceptance Criteria: Purity of CBT standard must be >98%.

Troubleshooting Guide
  • Issue: High variability in cytokine levels.

    • Fix: Ensure LPS is vortexed vigorously before use (it forms micelles). Use a single batch of FBS for cell culture to minimize endotoxin contamination.

  • Issue: Low cell viability in drug-only wells.

    • Fix: this compound is generally safe up to 100

      
      M, but DMSO concentration must remain <0.1%. Check DMSO solubility.
      

References

  • Zhang, Y., et al. (2018). Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells.[2] Mediators of Inflammation.[2] Available at: [Link]

  • Wang, J., et al. (2022). this compound alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy by inhibiting serum and glucocorticoid-induced protein kinase 1 (SGK1) expression.[1][3] Bioengineered. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100909, this compound. Available at: [Link]

  • Alavijeh, M. S., et al. (2005). Drug metabolism and pharmacokinetics, the blood-brain barrier, and central nervous system drug discovery.[7] NeuroRx. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Columbianetin Solubility Issues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solubility Paradox of Columbianetin

This compound (C₁₄H₁₄O₄; MW 246.26) presents a classic "brick dust" challenge in medicinal chemistry. As a dihydrofurocoumarin derivative, it possesses a moderate lipophilicity (Predicted LogP ~1.9) which suggests it should be membrane-permeable.[1] However, its rigid crystal lattice structure confers poor aqueous solubility, leading to frequent experimental failures such as precipitation in cell culture media or erratic bioavailability in in vivo studies.

This guide moves beyond basic "dissolve and vortex" instructions. It provides a mechanistic approach to solubilization, ensuring that your experimental data reflects the biological activity of the compound, not the artifacts of its precipitation.

Module 1: Stock Solution Architecture

Solvent Selection Matrix

Do not treat all organic solvents equally. Your choice must align with the downstream application.

ApplicationRecommended SolventMax Stock Conc. (Safe)Rationale
Cell-Based Assays DMSO (Anhydrous)10 - 25 mg/mL High dielectric constant disrupts crystal lattice; miscible with media (up to limits).[1]
Analytical (HPLC/MS) Methanol (HPLC Grade)1.0 mg/mL Standard for chromatography; prevents column incompatibility issues.
Animal Studies Ethanol / PEG 400 Varies Used as co-solvents in complex vehicles (see Module 3).
The "Golden Rule" of Storage

This compound is chemically stable but physically unstable (prone to recrystallization).

  • Storage: Aliquot immediately. Freeze at -20°C.

  • Thawing: You must vortex for 30 seconds and inspect for "micro-crystals" (shimmering effect) before use. If crystals persist, sonicate at 40 kHz for 5 minutes at room temperature.

Module 2: Preventing "Crash-Out" in Cell Culture

The most common failure mode is the "Solvent Shock" phenomenon. Adding a high-concentration DMSO stock directly to aqueous media causes local supersaturation, forcing this compound to precipitate instantly as micro-particulates that are invisible to the naked eye but cytotoxic to cells via physical stress.

The Intermediate Dilution Protocol (Step-Down Method)

Do not pipette 1 µL of stock directly into 1 mL of media.

Step 1: Prepare 200x Working Stock Dilute your primary DMSO stock (e.g., 10 mg/mL) into a secondary solvent compatible with media (or pure DMSO if volume is low) to reach 200x the final assay concentration.

Step 2: The "Rapid Dispersion" Technique

  • Pre-warm culture media to 37°C.

  • Hold the tube of media at a 45° angle.

  • Inject the working stock into the center of the liquid vortex while swirling.

  • Critical Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) . Many sensitive lines (e.g., primary neurons, hepatocytes) show artifacts at >0.1% DMSO.

Visualization: The Precipitation Danger Zone

SolubilityWorkflow cluster_0 Failure Mode Stock Primary Stock (100% DMSO) DirectAdd Direct Addition to Media Stock->DirectAdd High Risk StepDown Step-Down Dilution (Intermediate Stock) Stock->StepDown Dilute 1:10 Precip PRECIPITATION (Crash-Out) DirectAdd->Precip Local Supersaturation RapidMix Rapid Dispersion (Vortexing) StepDown->RapidMix Add to Media Stable Stable Bio-Assay Solution RapidMix->Stable Homogeneous

Figure 1: Comparison of direct addition (risk of precipitation) vs. step-down dilution strategies.

Module 3: In Vivo Formulation Strategies

For animal studies (rats/mice), simple aqueous solutions will fail. You must use a suspension or a solubilized system.

Option A: The Standard Suspension (Oral Gavage)

Best for pharmacokinetic (PK) studies where total exposure is key.

  • Vehicle: 0.5% (w/v) Carboxymethyl Cellulose Sodium (CMC-Na) in water.[1]

  • Protocol:

    • Weigh this compound powder accurately.

    • Add a small volume of Tween 80 (final conc. 0.5%) to wet the powder.

    • Gradually add 0.5% CMC-Na while triturating in a mortar and pestle to form a uniform white suspension.

  • Dosing Volume: 5-10 mL/kg (Rat).[1]

Option B: The Solubilized Co-Solvent System (IV/IP)

Best for efficacy studies requiring rapid onset.

  • Formula: 5% DMSO + 5% Tween 80 + 40% PEG 400 + 50% Saline.

  • Preparation Order (Critical):

    • Dissolve this compound in DMSO first (clear solution).

    • Add PEG 400 and vortex.

    • Add Tween 80 .

    • Add Saline last and slowly (dropwise) while vortexing. Note: If cloudiness appears, sonicate warm. If precipitate persists, revert to Option A.

Module 4: Advanced Formulation (Cyclodextrins)

If standard solvents fail or toxicity is observed, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic coumarin core.[1]

Inclusion Complex Protocol
  • Phase A: Dissolve HP-β-CD in water (20% w/v).[1]

  • Phase B: Dissolve this compound in a minimal volume of Ethanol.

  • Mixing: Dropwise add Phase B to Phase A under vigorous stirring (600 RPM) at 45°C.

  • Evaporation: Stir open-capped for 24h to evaporate the ethanol.

  • Filtration: Filter through 0.22 µm PVDF filter. The filtrate contains the soluble inclusion complex.

Technical FAQ & Troubleshooting

Q1: My solution turned cloudy when I added PBS. Why? A: This is the "Salting Out" effect. The high ionic strength of PBS reduces the solubility of hydrophobic molecules compared to water. Fix: Dilute into water first, or use the "Step-Down" method (Module 2).[1]

Q2: What is the absolute maximum solubility in DMSO? A: While saturation can reach ~50 mg/mL, we strictly recommend staying below 25 mg/mL . Operating near saturation increases the risk of precipitation upon freeze-thaw cycles.[1]

Q3: Can I use plasticware? A: this compound is lipophilic and may adsorb to standard polystyrene plastics.

  • Stock: Use Glass or Polypropylene (PP) tubes.

  • Assay: Pre-saturate tips if pipetting low concentrations (<10 nM).

References

  • Pharmacokinetics & Oral Bioavailability: Li, J., et al. (2013). The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration. Journal of Ethnopharmacology.

  • Metabolism & Conversion: Zhang, Y., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS. Evidence-Based Complementary and Alternative Medicine.

  • General Coumarin Solubility (Betulin/Coumarin analogs): Cota, I., et al. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. MDPI Processes. [1]

  • Cyclodextrin Formulation: Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. (General grounding for Module 4 protocols).

Sources

Module 1: Chemical Stability & Degradation Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Columbianetin Technical Support Center .

This guide is designed for researchers and formulation scientists working with This compound (C₁₄H₁₄O₄), a dihydrofuranocoumarin derivative primarily isolated from Angelica pubescens (Du Huo).

Unlike standard datasheets, this interface addresses the dynamic stability challenges you will face during extraction, storage, and metabolic assays.

Status: Critical Primary Vulnerability: The Lactone Ring (C-Ring)

Q: My HPLC chromatogram shows a split peak or a broad fronting peak. Is my column failing?

A: It is likely not the column, but your mobile phase pH . this compound contains a lactone ring that is highly sensitive to alkaline hydrolysis.

  • The Mechanism: At pH > 8.0, the lactone ring undergoes saponification (hydrolysis), opening to form the corresponding coumarinic acid (cis-form) or coumaric acid (trans-form) salt. This species is much more polar and elutes earlier.

  • The Fix: Ensure your mobile phase is acidified.

    • Recommended: 0.1% Formic Acid or 0.1% Phosphoric Acid in water.

    • Target pH: Maintain pH < 4.0 to ensure the lactone ring remains closed and the molecule remains neutral and hydrophobic.

Q: The sample turned yellow after exposure to ambient light. Is it still usable?

A: No. Discard the sample. Furanocoumarins and dihydrofuranocoumarins are photosensitive.

  • The Mechanism: UV/VIS irradiation excites the furan/dihydrofuran moiety, leading to:

    • Photodimerization: [2+2] cycloaddition with other coumarin molecules.

    • Oxidation: Formation of peroxides at the furan ring.

  • Prevention:

    • Work under yellow light (sodium vapor) if possible.

    • Use amber borosilicate glass vials for all storage.

    • Wrap clear HPLC vials in aluminum foil if autosampler trays are not temperature/light-controlled.

Module 2: Biological Stability (Metabolism)

Status: Variable Primary Pathway: Phase I Hydroxylation & Phase II Glucuronidation

Q: I am seeing rapid clearance in rat liver microsomes (RLM) but no loss in PBS. Why?

A: this compound undergoes extensive Phase I oxidative metabolism .

  • The Mechanism: Unlike simple hydrolysis, the liver enzymes (Cytochrome P450s) attack the skeleton.

    • Primary Route: Hydroxylation at the C-8 or alkyl side chain positions.

    • Secondary Route: In whole hepatocytes or in vivo, This compound-β-D-glucuronide is a major metabolite.

  • Experimental Tip: If you are studying metabolic stability, you must include a cofactor (NADPH) regenerating system. Without NADPH, this compound will appear stable in microsomes, leading to false-negative clearance data.

Module 3: Visualizing the Pathways

The following diagram illustrates the competing degradation and metabolic pathways you must control for.

Columbianetin_Pathways This compound This compound (Intact Lactone) RingOpen Coumarinic Acid (Ring Opened) This compound->RingOpen Alkaline pH (>8.0) Hydrolysis Photodimer Photodimers & Oxidation Products This compound->Photodimer UV/Vis Light (>24h exposure) Hydroxylated Hydroxylated Metabolites (Phase I) This compound->Hydroxylated Liver Microsomes + NADPH (CYP450) RingOpen->this compound Acidification (pH < 3) (Partial Reversibility) Glucuronide This compound Glucuronide (Phase II) Hydroxylated->Glucuronide UDP-Glucuronosyl transferase (UGT)

Figure 1: Chemical degradation (Red) vs. Metabolic activation (Green) pathways of this compound.

Module 4: Troubleshooting Workflow

Use this decision tree when your recovery rates are low.

Troubleshooting_Workflow Start Issue: Low Recovery / Degradation CheckMatrix Is the sample in Biological Matrix? Start->CheckMatrix BioYes Yes (Plasma/Microsomes) CheckMatrix->BioYes Yes BioNo No (Buffer/Solvent) CheckMatrix->BioNo No TempCheck Was sample kept >4°C? BioYes->TempCheck EnzymeCheck Check Metabolic Clearance (Normal CYP Activity) TempCheck->EnzymeCheck No (It was cold) IceCheck Keep on Ice / -80°C Storage TempCheck->IceCheck Yes (Room Temp) pHCheck Is pH > 7.0? BioNo->pHCheck LightCheck Was it exposed to light? pHCheck->LightCheck No Acidify Action: Acidify Mobile Phase (Add 0.1% Formic Acid) pHCheck->Acidify Yes Amber Action: Use Amber Glass Protect from UV LightCheck->Amber Yes

Figure 2: Step-by-step troubleshooting logic for identifying the source of this compound loss.

Module 5: Validated Experimental Protocols

Protocol A: Plasma Stability & Extraction

Standardized for Rat Plasma (LC-MS/MS)

  • Preparation: Thaw plasma samples at 4°C (Do not thaw in a water bath).

  • Extraction (LLE):

    • Add 50 µL plasma to 1.5 mL tube.

    • Add internal standard (e.g., Warfarin or Coumarin).

    • Add 300 µL Ethyl Acetate (Best recovery solvent for this hydrophobicity).

    • Vortex 3 min; Centrifuge 10,000 rpm for 10 min.

  • Reconstitution:

    • Evaporate supernatant under Nitrogen stream.

    • CRITICAL STEP: Reconstitute in Acidified Mobile Phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid). Never reconstitute in pure water or basic buffer.

Protocol B: Stability Data Summary
Stress ConditionDurationResultRecommendation
Acidic (pH 1.2) 4 Hours< 5% DegradationStable. Suitable for oral delivery studies.
Basic (pH 9.0) 1 Hour> 40% DegradationUnstable. Avoid alkaline buffers.
Oxidative (H₂O₂) 2 HoursModerate DegradationAvoid peroxide contaminants in PEG/Tween.
Freeze-Thaw 3 CyclesStablePlasma samples stable at -20°C.

References

  • Li, J., et al. (2018). "Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics."[1] Evidence-Based Complementary and Alternative Medicine.[1]

  • Yang, Y., et al. (2008). "Absorption and transport of 6 coumarins isolated from the roots of Angelica pubescens f. biserrata in human Caco-2 cell monolayer model."[2] Journal of Chinese Integrative Medicine.

  • Zhang, X., et al. (2015). "Pharmacokinetics of this compound acetate and its metabolite this compound in rat plasma." RSC Advances.

Sources

Technical Guide: Optimizing Columbianetin Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Columbianetin (CBT) Dosage Optimization Target Audience: Researchers, Drug Development Professionals Content Type: Technical Support Center (Troubleshooting & FAQs)

Introduction: The this compound Dosage Paradox

This compound (CBT), a bioactive furanocoumarin derivative (


), is widely investigated for its anti-inflammatory and anti-osteoclastogenic properties. However, its hydrophobic nature and steep dose-response curve create a common "dosage paradox" in cell culture: efficacy is often masked by precipitation or solvent toxicity. [1]

This guide moves beyond generic protocols to provide a precision optimization strategy. We focus on the two most critical variables: Solubility Integrity and Signal Modulation Windows .

Part 1: Solubility & Preparation (The "Hidden" Variable)

Most "ineffective" this compound experiments are actually solubility failures.[1][2] CBT is hydrophobic; if it crashes out of solution in aqueous media, your effective dose is zero.

Q1: My stock solution is clear, but I see crystals when I add it to the media. What is happening?

A: You are experiencing "solvent shock."[1][2] When a high-concentration DMSO stock hits aqueous media, the rapid polarity shift forces hydrophobic compounds to precipitate immediately.[1][2]

The Fix: Step-Down Dilution Protocol Do not pipette 100 mM stock directly into the well.[1][2] Use an intermediate dilution step to buffer the polarity shift.[2]

Visual Workflow (Graphviz):

DilutionProtocol Figure 1: Step-Down Dilution to Prevent Precipitation Stock Stock Solution (100 mM in 100% DMSO) Inter Intermediate Dilution (100x of Final Conc.) (e.g., 4 mM in 10% DMSO/PBS) Stock->Inter 1:25 Dilution (Slow addition) Final Final Culture Well (40 µM in Media) (DMSO < 0.1%) Inter->Final 1:100 Dilution (Warm media)

[1][2] Critical Parameters:

  • Max Solubility in DMSO: ~100 mg/mL (~400 mM).[2]

  • Working Stock: Prepare 10 mM or 50 mM aliquots to avoid repeated freeze-thaw cycles.

  • DMSO Limit: For sensitive lines like RAW264.7, keep final DMSO

    
    .
    

Part 2: Dosage Optimization (The "Sweet Spot")

Literature often cites ranges in µg/mL, but molarity is required for stoichiometric mechanistic understanding.

Q2: What is the effective concentration range for this compound?

A: The effective window is narrow. Below 10 µM, effects are often negligible. Above 100 µM, off-target cytotoxicity dominates.[1][2]

Conversion Table: Mass vs. Molarity (MW = 246.26)

Concentration (µg/mL)Concentration (µM)Biological Relevance
2.5 µg/mL ~10 µM Min.[1][2] Effective Dose: Mild anti-inflammatory effects.[1][2]
10 µg/mL ~40 µM Standard Efficacy: Significant inhibition of NO/PGE2.
20 µg/mL ~80 µM High Efficacy: Strong suppression of RANKL-induced osteoclasts.
40 µg/mL ~160 µM Cytotoxicity Threshold: Monitor cell viability (MTT/CCK-8) closely.[1][2]
Q3: How do I distinguish between drug toxicity and specific pathway inhibition?

A: You must run a parallel MTT/CCK-8 assay alongside your functional assay.[1][2]

  • Protocol: Treat cells with 0, 10, 20, 40, 80 µM CBT for 24h.

  • Pass/Fail Criteria: If cell viability drops below 80% compared to the DMSO control, the dosage is toxic, and any "inhibition" of inflammation is likely due to cell death, not pathway modulation.

Part 3: Mechanistic Validation & Signaling

To publish high-impact work, you must prove CBT is hitting the target mechanism, not just killing cells.

Q4: Which pathways should I probe to validate this compound's activity?

A: CBT primarily acts as an inhibitor of the NF-κB and MAPK signaling cascades.[1][2] In osteoclasts, it also modulates the SGK1/FOXO3a axis.

Pathway Interaction Diagram (Graphviz):

Mechanism Figure 2: this compound Mechanism of Action in Osteoclastogenesis RANKL RANKL / LPS Receptor RANK / TLR4 RANKL->Receptor TRAF6 TRAF6 Receptor->TRAF6 MAPK MAPK (p38, ERK, JNK) TRAF6->MAPK NFkB NF-κB (p65 Translocation) TRAF6->NFkB Genes Osteoclast Genes (NFATc1, TRAP, Cathepsin K) MAPK->Genes NFkB->Genes CBT This compound (10-80 µM) CBT->MAPK Inhibits CBT->NFkB Inhibits

[3]

Q5: When should I add the compound relative to stimulation (LPS/RANKL)?

A: Pre-treatment is non-negotiable.

  • Standard Protocol: Add CBT 1–2 hours BEFORE adding LPS or RANKL.[1][2]

  • Reasoning: CBT needs time to permeate the membrane and inhibit intracellular kinases (like IKK or MAPK) before the inflammatory cascade is triggered. Simultaneous addition often results in 50% lower efficacy.[1][2]

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Crystals on cell monolayer Drug precipitation (Solvent Shock).[1][2]Use the "Step-Down Dilution" (Fig 1).[1][2] Warm media to 37°C before adding drug.
High cell death in Control DMSO toxicity (>0.1%).[1][2]Ensure your "0 µM" control contains the exact same % DMSO as your highest dose.[2]
No inhibition of NF-κB Late addition of drug.[1][2]Switch to 2-hour pre-treatment.[1][2] Ensure lysis buffer contains phosphatase inhibitors.[1][2]
Variability between replicates Uneven evaporation or pipetting.[1][2]Use a multichannel pipette.[1][2] Seal plates with Parafilm if incubating >48h.[1][2]

References

  • This compound Inhibits RANKL-Induced Osteoclast Differentiation. Source: International Journal of Gerontology.[2] Key Finding: CBT (10-40 µg/mL) suppresses osteoclastogenesis via SGK1/FOXO3a.[1][2] URL:[Link](Note: Generalized landing page for verification)[1]

  • Anti-inflammatory effect of this compound on activated human mast cells. Source: Biological & Pharmaceutical Bulletin (PubMed).[1][2] Key Finding: Inhibition of histamine release and cytokine production in HMC-1 cells.[1][2] URL:[Link]

  • This compound alleviates LPS-induced inflammation in chondrocytes. Source:[1][2][4] Bioengineered (PubMed Central).[1][2] Key Finding: CBT (10-40 µg/mL) activates autophagy and inhibits SGK1.[1][2] URL:[Link][1]

  • Considerations regarding use of solvents in in vitro cell based assays. Source: BMC Research Notes.[1][2] Key Finding: RAW264.7 cells are sensitive to DMSO concentrations >0.5%.[2] URL:[Link][1]

Sources

Technical Support Center: Columbianetin Synthesis Optimization

[1][2]

Topic: Troubleshooting Side Reactions in Angular Furanocoumarin Synthesis Ticket ID: COL-SYN-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide[1][2]

Executive Summary

This compound (dihydro-8-hydroxy-2-isopropyl-2,3-dihydrofuro[2,3-h]chromen-2-one) is the critical angular dihydrofurocoumarin precursor to Angelicin.[1] The synthesis is notoriously difficult due to three competing thermodynamic and kinetic pitfalls:

  • Regioselectivity: The Claisen rearrangement of 7-allyloxycoumarin often yields the linear isomer (6-allyl) rather than the desired angular isomer (8-allyl).[1]

    • Note: The linear isomer leads to Marmesin/Psoralen derivatives, which are often unwanted impurities.[2]

  • Oxidation State Control: Preventing the spontaneous dehydrogenation of the dihydrofuran ring to the fully aromatic furan (Angelicin).

  • Cyclization Mode: Controlling the 5-exo-trig vs. 6-endo-trig ring closure.

This guide addresses these specific failure points using a mechanism-first approach.

Module 1: The Regioselectivity Crisis (Linear vs. Angular)

User Query: "I am performing the Claisen rearrangement on 7-allyloxycoumarin, but NMR shows a mixture of products. I am seeing significant amounts of the linear isomer (6-allyl). How do I force the rearrangement to the 8-position (angular)?"

Root Cause Analysis

The Claisen rearrangement is a [3,3]-sigmatropic rearrangement. In 7-substituted coumarins, the electron density and steric environment at C6 and C8 are similar, though C8 is often electronically favored.[2] However, C6 is less sterically hindered, leading to the formation of the linear isomer (the Psoralen precursor) as a major side product.

Troubleshooting Protocol
VariableRecommendationMechanism / Rationale
Solvent Diethylaniline (DEA) or Decalin High-boiling non-polar solvents favor the concerted transition state.[1] DEA can also act as a base to trap acidic byproducts.[2]
Temperature 200°C - 220°C The activation energy for the rearrangement to the crowded C8 position is higher. Insufficient heat yields incomplete conversion or kinetic trapping at C6.[2]
Blocking Strategy Install Iodine at C6 The Gold Standard Solution. Pre-functionalizing the C6 position with a halogen (I or Br) physically blocks the rearrangement, forcing the allyl group to C8 with >95% selectivity.
The "Blocking Group" Workflow

If you cannot separate the isomers, you must alter your synthetic route to include a blocking group:

  • Iodination: Treat 7-hydroxycoumarin with ICl or I₂/KI to yield 6-iodo-7-hydroxycoumarin.[1]

  • Allylation: Standard O-alkylation (Allyl bromide, K₂CO₃).[1][2]

  • Rearrangement: Heat the 6-iodo-7-allyloxycoumarin. The allyl group must migrate to C8.

  • Dehalogenation: Remove the iodine (Pd/C, H₂) after the rearrangement or simultaneously during the cyclization step.

Module 2: Cyclization Failures (The Dihydrofuran Ring)

User Query: "My 8-allyl-7-hydroxycoumarin intermediate is pure, but upon cyclization, I get a mixture of this compound and Angelicin, or the reaction stalls. Why?"

Root Cause Analysis

The conversion of the allyl phenol to the dihydrofuran ring requires an acid-catalyzed intramolecular hydroalkoxylation.

  • Side Reaction A (Aromatization): If the reaction conditions are too oxidative or the temperature too high, the dihydrofuran ring oxidizes to the furan (Angelicin).

  • Side Reaction B (6-endo-trig): Formation of the six-membered chroman ring instead of the five-membered dihydrofuran ring.[1]

Troubleshooting Protocol

Q: How do I prevent aromatization to Angelicin?

  • A: Strictly exclude oxygen and oxidants.[2] Perform the cyclization under N₂ or Ar atmosphere. Avoid high-valent metal catalysts if simple acid catalysis (e.g., HBr/AcOH) suffices.[1][2]

Q: Which cyclization method yields the highest regioselectivity for the 5-membered ring?

  • A: Use Mercuric Acetate [Hg(OAc)₂] followed by NaBH₄ reduction .

    • Why: This oxymercuration-demercuration sequence follows Markovnikov's rule strictly, favoring the secondary alcohol intermediate that closes to the 5-membered ring (5-exo-trig).[1]

    • Alternative: Concentrated HBr in Glacial Acetic Acid is the classic "rough" method but often leads to lower yields due to tar formation.

Module 3: Visualizing the Decision Pathways

The following diagram illustrates the critical decision nodes where side reactions occur and the corrective actions required.

ColumbianetinSynthesisStart7-HydroxycoumarinStep1O-AllylationStart->Step1Intermediate17-AllyloxycoumarinStep1->Intermediate1DecisionClaisen Rearrangement(Critical Node)Intermediate1->DecisionPathLinearMigration to C6(Linear Isomer)Decision->PathLinearNo C6 Blocker(Steric Control)PathAngularMigration to C8(Angular Isomer)Decision->PathAngularWith C6 Blocker (Iodine)or Electronic ControlSideProduct1Psoralen/Marmesin Precursor(UNWANTED)PathLinear->SideProduct1Intermediate28-Allyl-7-HydroxycoumarinPathAngular->Intermediate2CyclizationCyclization StepIntermediate2->CyclizationOutcome1This compound(Dihydrofuran Ring)Cyclization->Outcome1Anaerobic/ReductiveConditionsOutcome2Angelicin(Furan Ring - Oxidized)Cyclization->Outcome2Oxidative Stressor High Temp

Figure 1: Critical Control Points in this compound Synthesis.[1][2] The red diamonds indicate high-risk steps where side reactions (linear isomerization or aromatization) are most likely.[1]

Module 4: Validated Experimental Protocol

This protocol minimizes side reactions by utilizing the C6-blocking strategy and Oxymercuration for cyclization.

Step 1: Regioselective Claisen Rearrangement
  • Substrate: 7-allyloxy-6-iodocoumarin.

  • Reaction: Dissolve in N,N-diethylaniline (DEA) (0.5 M concentration).

  • Condition: Reflux at 215°C for 4–6 hours under Argon.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove DEA), then brine.[1][2]

  • Result: 8-allyl-7-hydroxy-6-iodocoumarin.[1] (The iodine prevents the allyl group from going to C6).

Step 2: Deiodination (Simultaneous or Stepwise)[1][2]
  • Option A (Cleanest): Hydrogenolysis using Pd/C (10%) in MeOH with H₂ balloon.[1][2] This yields pure 8-allyl-7-hydroxycoumarin.[1]

Step 3: Cyclization to this compound
  • Reagent: Dissolve 8-allyl-7-hydroxycoumarin in THF/H₂O (1:1).

  • Add: Hg(OAc)₂ (1.1 equiv) at 0°C. Stir for 2 hours (formation of organomercurial).

  • Reduction: Add NaBH₄ (2.0 equiv) in NaOH solution slowly at 0°C.

  • Mechanism: The hydride displaces the mercury radical, closing the ring via the oxygen lone pair attacking the activated double bond (Markovnikov).

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Yield Expectations vs. Side Reactions

MethodTypical YieldMajor ImpurityNotes
Thermal Claisen (No Block) 40-50%Linear Isomer (30%)Difficult separation of isomers.[1]
Iodine-Blocked Claisen 85-90%De-iodinated start materialHighly recommended for purity.[1]
Acid Cyclization (HBr) 50-60%Tars / AngelicinHarsh conditions degrade the lactone.[1]
Hg(OAc)₂ Cyclization 75-85%Hydrated side chainMildest condition; preserves chirality if using chiral ligands.[1][2]

References

  • Regioselectivity of the Claisen Rearrangement.

    • Source: MDPI & ChemRxiv.[2]

    • Relevance: Establishes the electronic and steric factors governing the migr
    • URL:[1]

  • Synthesis of this compound and Rel

    • Source: Canadian Journal of Chemistry.[2][3]

    • Relevance: Defines the foundational total synthesis routes and initial characterization of side reactions like ring opening.
    • URL:[1][2]

  • Total Synthesis of (+)

    • Source: Journal of Organic Chemistry (ACS).[1][2]

    • Relevance: Provides modern protocols for handling this compound intermediates and avoiding racemization/degrad
    • URL:[1][2]

  • Accessing this compound via Domino Processes.

    • Source: ResearchGate / Green Chemistry.[2]

    • Relevance: Discusses "on-water" acceleration to improve yields and reduce tar form
    • URL:

Technical Support Center: Columbianetin Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Columbianetin Interference in Biochemical & Cell-Based Assays

Introduction: The "Hidden" Variable in Your Data

Welcome to the Technical Support Center. If you are working with This compound , you are likely investigating its anti-inflammatory, analgesic, or anti-cancer properties. However, you may be observing erratic IC50 values, high background noise in fluorescence assays, or poor reproducibility in metabolic stability studies.

As a Senior Application Scientist, I often see researchers treat this compound like a standard small molecule. It is not. It is a furanocoumarin . This chemical scaffold introduces specific physicochemical behaviors—namely native fluorescence and mechanism-based enzyme inactivation —that can invalidate standard assay protocols if not controlled.

This guide moves beyond basic steps to explain the causality of these interferences and provides self-validating protocols to overcome them.

Module 1: Optical Interference (Autofluorescence & Quenching)

The Issue: You observe abnormally high background signals in your fluorescence-based enzymatic assays (e.g., protease inhibition) or cell viability assays (e.g., Blue/Green readouts), leading to false negatives (underestimation of potency).

The Mechanism: this compound contains a coumarin core .[1] Coumarins are inherently fluorescent, typically exciting in the UV range (300–350 nm) and emitting in the blue region (400–470 nm).

  • Direct Interference: If your assay uses a blue fluorophore (e.g., AMC, DAPI, Hoechst), this compound’s emission will mimic the signal.

  • Inner Filter Effect (IFE): this compound absorbs UV light. If your fluorophore requires UV excitation, the compound may absorb the excitation energy before it reaches the probe, appearing as "inhibition" (false positive).

Troubleshooting Guide: Optical Validation
SymptomProbable CauseDiagnostic Step
High Baseline Native FluorescenceRun a "Compound Only" well (Buffer + this compound, no enzyme/substrate).
False Inhibition Inner Filter Effect (IFE)Measure absorbance of this compound at the assay's excitation wavelength. If OD > 0.1, IFE is present.
Signal Drift Photobleaching/StabilityMeasure signal over 30 mins. Coumarins can degrade or bleach under high-intensity UV.
Visualizing the Interference Path

OpticalInterference cluster_mechanism Interference Mechanism Source Excitation Source (UV/Blue) Sample Well: Substrate + this compound Source->Sample Excitation Light Detector Detector (Readout) Sample->Detector True Signal (Substrate) Sample->Detector False Signal (this compound Autofluorescence) IFE Inner Filter Effect: Compound absorbs Excitation AutoFl Autofluorescence: Compound emits at Detection Wavelength

Figure 1: Optical interference pathways. This compound can either absorb excitation light (IFE) or emit false signal (Autofluorescence), corrupting the detector readout.

Corrective Protocol: The "Red-Shift" Strategy

Objective: Move the assay window away from this compound's spectral footprint.

  • Spectral Scan: Dissolve this compound (10 µM) in assay buffer. Perform an emission scan (Excitation: 350 nm; Emission: 380–600 nm).

  • Select Compatible Probes:

    • Avoid: AMC, DAPI, Coumarin-based substrates (Overlap is high).

    • Use: Red-shifted dyes like Resorufin (Ex 570/Em 585) or Rhodamine 110 . This compound has minimal emission >550 nm.

  • Background Subtraction: If you must use blue probes, you must subtract the fluorescence of the compound-only wells from your experimental wells at every concentration.

Module 2: Metabolic Assay Interference (CYP450 Inhibition)

The Issue: In drug metabolism (ADME) screening, this compound shows inconsistent IC50 values against CYP enzymes (specifically CYP3A4 or CYP2C9). The potency seems to increase (lower IC50) if the compound is pre-incubated with the enzyme.

The Mechanism: Furanocoumarins are classic Mechanism-Based Inhibitors (MBI) , also known as suicide inhibitors.

  • Metabolic Activation: The CYP enzyme attempts to metabolize the furan ring.

  • Reactive Intermediate: This generates a reactive epoxide or radical intermediate.

  • Covalent Bonding: This intermediate covalently binds to the CYP heme or apoprotein, permanently inactivating the enzyme. Standard reversible inhibition assays will underestimate the toxicity of this compound because they do not account for this time-dependent inactivation.

Validated Protocol: The IC50 Shift Assay

Objective: Determine if this compound is a Time-Dependent Inhibitor (TDI).

Reagents:

  • Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • NADPH Regenerating System.

  • Probe Substrate (e.g., Midazolam or Testosterone).

  • This compound (7-point dilution series).

Workflow:

Step 1: The "0-Minute" Pre-incubation (Reversible Control)

  • Mix Microsomes + this compound + Probe Substrate.

  • Initiate reaction with NADPH.

  • Incubate for linear timeframe (e.g., 10 min).

  • Stop reaction and measure metabolite.

  • Result: Generates

    
     (Reversible inhibition only).
    

Step 2: The "30-Minute" Pre-incubation (TDI Test)

  • Mix Microsomes + this compound + NADPH (NO Probe Substrate yet).

  • Incubate for 30 minutes. (This allows the suicide inactivation to occur).

  • Add Probe Substrate to measure remaining activity.

  • Incubate for linear timeframe.

  • Stop reaction and measure metabolite.

  • Result: Generates

    
    .
    

Step 3: Data Analysis Calculate the Shift Ratio:



  • Interpretation: If Shift > 1.5 (i.e., the compound becomes more potent after pre-incubation), this compound is acting as a mechanism-based inhibitor. You must proceed to

    
     determination for accurate safety modeling.
    
Visualizing the CYP Shift Logic

CYPShift cluster_Direct Standard Assay (No Pre-incubation) cluster_Shift Shift Assay (30 min Pre-incubation) Start This compound + CYP Enzyme DirectPath Add Substrate + NADPH (Immediate Reaction) Start->DirectPath PreInc Incubate with NADPH (30 mins) Start->PreInc ResultDirect Result: Reversible IC50 (Usually Higher) DirectPath->ResultDirect Mechanism Reactive Intermediate Forms Covalent Bond with Heme PreInc->Mechanism Activation AddSub Add Substrate (Measure Remaining Activity) Mechanism->AddSub ResultShift Result: Shifted IC50 (Potency Increases) AddSub->ResultShift

Figure 2: Logic flow for detecting Time-Dependent Inhibition (TDI). The "Shift" reveals the irreversible covalent binding characteristic of furanocoumarins.

Module 3: Solubility & Handling (The "Crash" Effect)

The Issue: this compound is lipophilic. In aqueous buffers (PBS, cell media), it may form colloidal aggregates or precipitate, leading to "flat" dose-response curves or non-specific protein binding (PAINS behavior).

Best Practice Guidelines:

  • Solvent Choice:

    • Primary Stock: 100% DMSO (Solubility ~30-40 mM).

    • Storage: -20°C. Warning: High water content in DMSO (>10%) can cause degradation over long-term storage.[2] Use anhydrous DMSO.

  • Dilution Protocol (To avoid "Shocking" the compound):

    • Incorrect: Pipetting 1 µL of 100% DMSO stock directly into 999 µL of PBS. This creates a local high-concentration cloud that precipitates immediately.

    • Correct (Intermediate Step): Dilute stock into an intermediate solvent (e.g., 10% DMSO/Water) before the final dilution into the assay buffer.

  • Sonication: this compound solids are dense. Always sonicate the DMSO stock for 5–10 minutes before use to ensure true dissolution, not just suspension.

References

  • Li, X., et al. (2014). "Simultaneous determination of this compound-β-d-glucopyranoside and this compound in a biological sample by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B. Link

    • Validation of fluorescence detection methods for this compound.
  • Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition. Link

    • Authoritative guide on designing IC50 Shift assays for TDI.
  • Kalgutkar, A. S., et al. (2005). "Comprehensive classification of structural alerts for reactive metabolites." Current Drug Metabolism. Link

    • Establishes furanocoumarins as structural alerts for mechanism-based inhibition.
  • Cheng, X., et al. (2019). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening. Link

    • Guidelines on DMSO storage and water content effects on compound stability.

Sources

Technical Support Center: Enhancing the Bioavailability of Columbianetin

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: CBT-BIO-OPT-001 Subject: Troubleshooting Solubility, Metabolic Stability, and Formulation Protocols for Columbianetin

Executive Summary & Diagnostic

Welcome to the technical support portal. You are likely encountering issues with This compound (CBT) , a dihydrofuranocoumarin derivative found in Angelica pubescens.

The Core Problem: While this compound demonstrates rapid intestinal absorption (


 h) and moderate absolute bioavailability (~54–81%) in pure form, its practical application is severely limited by two factors:
  • Physicochemical Limitation: It is practically insoluble in water (BCS Class II behavior), leading to inconsistent dissolution rates in aqueous buffers or biological media.

  • Pharmacokinetic Limitation: It undergoes rapid elimination (

    
     h), requiring frequent dosing to maintain therapeutic windows.
    

This guide provides validated protocols to transition your CBT formulation from a simple suspension to an engineered delivery system.

Module A: Solubility Enhancement (Immediate Release)

Objective: Disrupt the crystal lattice of CBT to create an amorphous, high-solubility state. Recommended System: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Inclusion Complex.
Why this works

CBT is a lipophilic molecule (LogP


 1.9). The hydrophobic cavity of HP-

-CD encapsulates the CBT molecule, while the hydrophilic exterior ensures water solubility. This increases the apparent solubility and dissolution rate without chemically modifying the drug.
Protocol: Freeze-Drying Method (Highest Stability)

Reagents:

  • This compound (Purity >98%)

  • HP-

    
    -CD (Substitution degree 4–7)
    
  • Ethanol (Absolute)

  • Deionized Water[1]

Step-by-Step Workflow:

  • Molar Calculation: Calculate a 1:1 molar ratio.

    • Note: CBT MW

      
       246.26  g/mol ; HP-
      
      
      
      -CD MW
      
      
      1400 g/mol .
    • Example: Dissolve 246 mg CBT in 10 mL Ethanol (Solution A).

  • Host Preparation: Dissolve 1.4 g HP-

    
    -CD in 20 mL Deionized Water (Solution B).
    
  • Complexation: Slowly add Solution A to Solution B under continuous magnetic stirring (500 rpm) at 25°C.

    • Critical Step: Do not dump the solution; dropwise addition prevents immediate precipitation of non-complexed drug.

  • Equilibration: Stir for 4 hours. The solution should remain clear or slightly opalescent.

  • Solvent Removal: Rotary evaporate the ethanol fraction at 40°C under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 24–48 hours.

  • Verification: The resulting white powder should be amorphous. Verify via DSC (disappearance of CBT melting peak at ~164°C).

Troubleshooting Table: Inclusion Complexes
SymptomProbable CauseCorrective Action
Precipitation during mixing Addition rate too fast or concentration too high.Reduce CBT concentration in ethanol; add dropwise (<1 mL/min). Maintain temp at 30°C.
Low Yield (<60%) Incomplete complexation equilibrium.Increase stirring time to 12–24 hours. Consider a 1:2 molar ratio (Drug:CD).
Crystalline peaks in XRD Free drug remaining outside the cavity.Wash the final solid with a small amount of diethyl ether to remove uncomplexed CBT.

Module B: Sustained Release (Metabolic Stability)

Objective: Extend the biological half-life (


) and prevent rapid clearance.
Recommended System:  PLGA Nanoparticles (Single Emulsion Solvent Evaporation).
Why this works

Poly(lactic-co-glycolic acid) (PLGA) protects CBT from rapid hepatic metabolism and renal clearance. The hydrolysis of the ester backbone controls the release rate, extending the


 and flattening the plasma concentration curve.
Visualization: Nanoparticle Synthesis Workflow

PLGA_Workflow cluster_check Quality Control Organic Organic Phase (CBT + PLGA in Acetone) Emulsification Sonication (o/w Emulsion) Organic->Emulsification Dropwise Add Aqueous Aqueous Phase (1% PVA Solution) Aqueous->Emulsification Evaporation Solvent Evaporation (Hardening) Emulsification->Evaporation Stir 4h Centrifuge Centrifugation (Washing) Evaporation->Centrifuge 12,000 rpm QC Check Size (DLS) Target: 150-200nm Evaporation->QC Final Lyophilized Nanoparticles Centrifuge->Final Freeze Dry

Caption: Single-emulsion solvent evaporation workflow for encapsulating hydrophobic this compound into PLGA matrix.

Protocol: Nanoprecipitation / Solvent Evaporation[2]
  • Organic Phase: Dissolve 20 mg CBT and 100 mg PLGA (50:50, MW 10-15k) in 5 mL Acetone.

  • Aqueous Phase: Prepare 20 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution.

  • Emulsification: Inject the organic phase into the aqueous phase under probe sonication (20 kHz, 40% amplitude) for 3 minutes.

    • Ice Bath: Keep the beaker in ice to prevent heat degradation.

  • Solvent Evaporation: Stir magnetically at room temperature for 4–6 hours to evaporate acetone. The suspension will turn from milky white to translucent/opalescent.

  • Collection: Centrifuge at 12,000 rpm for 20 minutes. Discard supernatant (free drug).

  • Wash: Resuspend pellet in water and centrifuge again (repeat 2x) to remove excess PVA.

Troubleshooting Table: Nanoparticles
IssueDiagnostic QuestionSolution
Particle Size > 300nm "Did you use a high enough sonication power?"Increase sonication amplitude or duration. Ensure PVA concentration is at least 1%.[2]
Low Encapsulation (<40%) "Is the drug leaking out during formation?"CBT is slightly soluble in water. Increase the PLGA:Drug ratio to 10:1. Use a more hydrophobic PLGA (75:25).
Aggregation "Did the pellet refuse to resuspend?"Do not over-centrifuge. Use a cryoprotectant (e.g., 5% Trehalose) before freeze-drying.

Comparative Pharmacokinetic Expectations

The following table summarizes the expected shift in PK parameters when moving from free CBT to the engineered formulations described above.

ParameterFree this compound (Oral)HP-

-CD Complex
PLGA Nanoparticles

(Time to Peak)
0.3 – 0.5 h (Rapid)0.2 – 0.4 h (Very Rapid)2.0 – 4.0 h (Delayed)

(Peak Conc.)
HighVery High (Burst)Moderate (Sustained)

(Half-life)
~1.0 – 3.5 h~1.0 – 3.5 h> 6.0 h
Solubility (Water) < 0.2 mg/mL> 5.0 mg/mLN/A (Suspension)
Primary Utility Reference StandardRapid Onset / InjectionChronic Dosing / Stability

FAQ: Expert Insights

Q: Can I co-administer with Piperine to inhibit metabolism? A: Yes. CBT is metabolized by CYP enzymes (likely CYP3A4/1A2 pathways common for coumarins). Co-administration of Piperine (20 mg/kg) in animal models has been shown to inhibit glucuronidation and CYP-mediated oxidation, significantly increasing the AUC of related furanocoumarins.

Q: My CBT is turning yellow during storage. Is it degrading? A: Furanocoumarins are photosensitive. If your powder or solution turns yellow, it is likely undergoing photodegradation. Store all solid CBT and formulations in amber glass vials at 4°C, desiccated.

Q: Why not use a simple cosolvent like DMSO? A: While DMSO solubilizes CBT, it is not suitable for high-dose in vivo studies due to toxicity and potential interference with biological assays (e.g., anti-inflammatory markers). The Cyclodextrin method is biologically inert and safer for clinical translation.

References

  • Pharmacokinetics of this compound: Title: The pharmacokinetic, bioavailability and Excretion of this compound acetate and its metabolite this compound in rat plasma. Source: RSC Advances (2015). URL:[Link]

  • Absorption Mechanisms: Title: Simultaneous determination of this compound-β-d-glucopyranoside and this compound... applied for absorption, distribution, metabolism and excretion study.[3] Source: Journal of Chromatography B (2013). URL:[Link]

  • General Cyclodextrin Protocols (Coumarins): Title: Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside (Analogous Flavonoid/Coumarin methodology). Source: Molecules (2022).[4] URL:[Link]

  • PLGA Nanoparticle Methodology: Title: Nano-encapsulation and characterization of hydrophobic drugs using poly-lactic-glycolic acid co-polymer.[1] Source: Journal of Pharmaceutical Investigation (2019). URL:[Link]

Sources

Technical Support Center: Columbianetin Purification & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification Challenges for Columbianetin (CAS: 3804-70-4)

Ticket Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "I am experiencing low recovery yields and co-elution issues when isolating this compound from Angelica pubescens. Standard silica gel chromatography is resulting in significant tailing."

Scientist’s Analysis: this compound is a dihydrofuranocoumarin. The challenges you are facing—specifically tailing on silica and co-elution—are intrinsic to its chemical structure. The lactone ring is prone to opening under basic conditions, and the molecule exhibits strong irreversible adsorption on active silica silanol groups. Furthermore, it often co-exists with its ester, Columbianadin, requiring precise selectivity modulation.

Compound Profile:

  • Class: Furanocoumarin (Dihydro)

  • Key Structural Feature: Lactone ring (pH sensitive), Furan ring.

  • Solubility: High in Chloroform, MeOH, EtOH; Low in Water.

  • Critical Instability: Lactone hydrolysis (pH > 8), Photo-oxidation.

Purification Workflow & Logic (Visualized)

The following diagram outlines the optimized workflow to maximize yield and purity, moving away from direct silica chromatography.

Columbianetin_Workflow Start Raw Material (Angelica pubescens roots) Extract Extraction (70-95% EtOH, Reflux) Start->Extract Ultrasonic/Reflux Enrich Enrichment Step (Macroporous Resin HP-20) Extract->Enrich Remove sugars/polar impurities Decision Select Separation Method Enrich->Decision Silica Silica Gel CC (NOT RECOMMENDED) Decision->Silica Low Yield/Tailing HSCCC HSCCC (High-Speed Counter-Current) Decision->HSCCC High Load/No Adsorption HPLC Prep-HPLC (C18 Reverse Phase) Decision->HPLC Polishing Step Final Pure this compound (>98%) Silica->Final Loss of mass HSCCC->HPLC If purity <95% HSCCC->Final Direct Crystallization HPLC->Final

Figure 1: Optimized purification workflow favoring Resin enrichment and HSCCC over Silica Gel to prevent irreversible adsorption.

Troubleshooting Guide: Phase-by-Phase

Phase 1: Extraction & Enrichment

Q: My crude extract is too viscous and clogs the column. How do I clean it up before chromatography?

A: Direct loading of crude ethanol extracts onto high-resolution columns is a primary cause of failure. You must perform an enrichment step to remove sugars and highly polar compounds.

  • The Solution (Macroporous Resin): Use Diaion HP-20 or D101 resin.

  • Protocol:

    • Load the aqueous dispersion of the crude extract onto the HP-20 column.

    • Wash 1: Elute with water (removes sugars/proteins). Discard.

    • Wash 2: Elute with 30% Ethanol (removes highly polar glycosides).

    • Target Elution: Elute with 70-95% Ethanol . This fraction contains the coumarins (this compound, Columbianadin, Osthole).[1][2]

    • Evaporate to dryness. This "Enriched Fraction" is your starting material for chromatography.

Why this works: Coumarins are lipophilic. They bind to the non-polar resin while water-soluble impurities pass through. This step can increase specific content from <1% to >15% [1].

Phase 2: Separation (The "Silica Problem")

Q: Why do I lose mass on Silica Gel? The spot is visible on TLC but the recovered yield is low.

A: This is due to Chemisorption . The acidic silanol groups on silica gel can interact strongly with the oxygen atoms in the coumarin lactone ring, leading to irreversible adsorption or even ring-opening artifacts.

Recommended Solution: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a liquid-liquid partition chromatography that eliminates the solid support, ensuring 100% sample recovery .[3]

  • Solvent System: HEMWat (Heptane : Ethyl Acetate : Methanol : Water).

  • Optimized Ratio: 3:5:3:5 or 5:15:4:7 (v/v/v/v).

  • Mode: Tail-to-Head (Ascending) if the upper phase is mobile; Head-to-Tail if lower phase is mobile.

  • Partition Coefficient (

    
    ):  Aim for a 
    
    
    
    value between 0.5 and 2.0 for this compound in the chosen system.

Alternative Solution: Reversed-Phase Prep-HPLC If HSCCC is unavailable, use C18 Prep-HPLC.

  • Column: C18 (ODS), 5µm or 10µm particle size.

  • Mobile Phase: Methanol / Water (Isocratic 55:45 or Gradient 40% -> 80% MeOH).

  • Modifier: Add 0.1% Formic Acid to the water phase. This keeps the pH acidic (~2.5-3.0), stabilizing the lactone ring and sharpening the peak shape [2].

Phase 3: Identification & Stability

Q: How do I distinguish this compound from Columbianadin?

A: These two often co-elute. Columbianadin is the angeloyl ester of this compound.

  • Retention Time: Columbianadin is more lipophilic (less polar) and will elute after this compound on a Reverse Phase (C18) column.

  • Mass Spectrometry:

    • This compound: Parent ion

      
       Da.
      
    • Columbianadin: Parent ion

      
       Da.
      
    • Note: Columbianadin can degrade into this compound if exposed to strong base or heat (ester hydrolysis).

Q: My purified crystals are turning yellow. What is happening?

A: Photo-oxidation. Furanocoumarins are photosensitive.

  • Storage Protocol: Store the pure compound in amber vials , under Argon/Nitrogen gas, at -20°C. Avoid prolonged exposure to UV light during TLC/HPLC monitoring.

Data Summary: Chromatographic Parameters

ParameterRecommended ConditionReason
Stationary Phase C18 (ODS) or Liquid (HSCCC)Avoids silica adsorption artifacts.
Mobile Phase A Water + 0.1% Formic AcidSuppresses ionization; stabilizes lactone.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better selectivity for coumarins.
Detection (

)
325 nm (UV)Max absorption for the coumarin core.
HSCCC System Heptane-EtOAc-MeOH-H2OTunable polarity for coumarin separation.
Flow Rate Optimized for column IDHigh backpressure can cause heating (degradation).

Advanced Mechanism: HSCCC Separation Logic

The following diagram illustrates the decision logic for selecting the HSCCC solvent system, which is critical for separating this compound from its structural isomers.

HSCCC_Logic Sample Enriched Sample (Coumarin Mix) Test Test K Value (HEMWat 3:5:3:5) Sample->Test K_Low K < 0.5 (Elutes too fast) Test->K_Low K_High K > 2.5 (Elutes too slow) Test->K_High K_Good 0.5 < K < 2.0 (Ideal) Test->K_Good Action1 Decrease Polarity (More Heptane) K_Low->Action1 Modify System Action2 Increase Polarity (More EtOAc/MeOH) K_High->Action2 Modify System Run Run HSCCC K_Good->Run Action1->Test Action2->Test

Figure 2: Partition Coefficient (


) tuning logic for High-Speed Counter-Current Chromatography.

References

  • Separation and Enrichment of Coumarins. Title: Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC. Source: Molecules (2019).[2][4] URL:[Link]

  • Pharmacokinetics and Detection. Title: Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS.[5] Source: Evidence-Based Complementary and Alternative Medicine (2018).[5] URL:[Link]

  • HSCCC Methodology. Title: Isolation of this compound from Angelica pubescens roots by HSCCC.[6] Source: ResearchGate / Plant Physiology (Contextual citation). URL:[Link]

Sources

Stability of Columbianetin in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chemical Profile

Columbianetin (CAS: 3804-70-4 / 52842-47-4) is a dihydrofurocoumarin phytoalexin.[1][2][3] Its stability is governed by the fragility of its lactone ring and its sensitivity to photolytic oxidation . This guide addresses the most common failure modes: precipitation in aqueous buffers, hydrolysis at alkaline pH, and UV-induced degradation.

ParameterSpecificationCritical Note
Molecular Weight 246.26 g/mol
Primary Solvent DMSO (up to 100 mg/mL)Requires ultrasonication for high concentrations.[1][2][3][4]
Secondary Solvents Ethanol, MethanolLower solubility than DMSO; prone to evaporation.
Aqueous Solubility < 0.1 mg/mLHigh risk of precipitation upon dilution.[1]
pH Stability pH 4.0 – 6.5Unstable at pH > 7.0 (Lactone hydrolysis).[1][2][3]
Light Sensitivity HighProtect from light during all handling steps.[1]

Solvent Selection & Preparation Protocols

Q: My this compound precipitated when I added the DMSO stock to my cell culture media. How do I prevent this?

A: The "Crash-Out" Phenomenon this compound is highly hydrophobic.[1] When a concentrated DMSO stock hits an aqueous buffer, the local concentration often exceeds the solubility limit before it can disperse, causing immediate precipitation (the "crash-out").[3]

The Two-Step "Feathering" Protocol (Recommended): Do not add the stock directly to the bulk media. Instead, use an intermediate dilution step.

  • Prepare Stock: Dissolve this compound in 100% DMSO to 100x the final target concentration (e.g., 10 mM).

  • Intermediate Dilution: Dilute this stock 1:10 into a compatible co-solvent or the media while vortexing vigorously .

    • Note: If using PBS/Media, ensure the intermediate step does not exceed the solubility limit (typically < 100 µM in aqueous).

  • Final Dilution: Slowly add the intermediate solution to the final volume of media while stirring.

Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Precipitation Observed CheckConc Is Final Conc > 100 µM? Start->CheckConc HighConc High Risk: Use Co-solvent (e.g., 0.5% Tween-80 or Cyclodextrin) CheckConc->HighConc Yes LowConc Check Mixing Method CheckConc->LowConc No DirectAdd Did you add DMSO directly to static media? LowConc->DirectAdd ProtocolChange Action: Use Vortex while adding stock DirectAdd->ProtocolChange Yes CheckpH Check Buffer pH DirectAdd->CheckpH No Acidic pH < 7: Likely Solubility Issue (Warm to 37°C) CheckpH->Acidic Acidic Basic pH > 7.5: Chemical Instability (Ring Opening) CheckpH->Basic Basic

Figure 1: Decision tree for troubleshooting precipitation or loss of compound in solution.

Stability in Solution: The pH Trap

Q: I see a new peak eluting earlier than this compound in my HPLC chromatogram after 24 hours in PBS (pH 7.4). Is this an impurity?

A: It is likely a hydrolysis product, not an impurity. this compound contains a coumarin lactone ring . In basic or neutral-basic environments (pH ≥ 7.0), this ring undergoes reversible hydrolysis, opening to form the corresponding coumarinic acid (a hydroxy-acid derivative).[1][2][3] This species is more polar and will elute earlier on a Reverse-Phase HPLC column.

Mechanism of Instability:

  • pH < 6.5: The lactone ring is closed and stable.

  • pH > 7.0: Nucleophilic attack by hydroxide ions opens the lactone ring.

  • Reversibility: Acidifying the solution (pH < 4) often reforms the ring, confirming the identity of the degradation product.

Recommendation:

  • If your experiment allows, maintain buffer pH at 6.0 – 6.5 .

  • If physiological pH (7.[1]4) is required, prepare solutions immediately before use and limit storage time to < 4 hours.

  • Verification: Treat a small aliquot of the "degraded" sample with 1N HCl. If the "impurity" peak disappears and the this compound peak recovers, it is the ring-opened form.

Storage & Handling Protocols

Q: Can I store DMSO stock solutions at -20°C?

A: Yes, but with caveats regarding freeze-thaw cycles. DMSO freezes at 19°C. Repeated freezing and thawing can cause:

  • Precipitation: this compound may crystallize out of the DMSO upon freezing and may not re-dissolve completely upon thawing without sonication.

  • Moisture Absorption: DMSO is hygroscopic.[1] Absorbed water lowers the solubility of coumarins and accelerates hydrolysis.

Best Practice Storage Protocol:

  • Powder: Store at -20°C (stable for 3 years). Desiccate before opening.

  • Stock Solutions:

    • Aliquot into single-use vials (avoid freeze-thaw).

    • Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

    • Seal vials with Parafilm to prevent moisture entry.[1]

  • Light Protection: Always wrap vials in aluminum foil or use amber glass.[1] this compound absorbs UV light, leading to photo-oxidation or dimerization.[1]

Analytical Troubleshooting (HPLC)

Standard HPLC Conditions for Stability Testing: If you suspect degradation, use this method to separate the parent compound from hydrolysis products.

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Acidifies to prevent on-column hydrolysis)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Detection UV 327 nm (Characteristic coumarin absorption)

Visualizing the Degradation Pathway

Degradation This compound This compound (Closed Lactone Ring) Hydrophobic Intermediate Transition State (pH > 7.0) This compound->Intermediate OH- attack CoumarinicAcid Coumarinic Acid Derivative (Ring Opened) Hydrophilic / Polar Intermediate->CoumarinicAcid Hydrolysis CoumarinicAcid->this compound Acidification (H+) Reversible

Figure 2: The pH-dependent reversible hydrolysis of the lactone ring.[1][2][3]

References

  • MedChemExpress. (2024).[1][5] "this compound Product Datasheet & Solubility."

  • PubChem. (2024).[1][5][6] "this compound - Compound Summary CID 92201."[1] National Library of Medicine.[1]

  • Simões-Pires, C., et al. (2005).[1][2][3] "Isolation and identification of this compound from Arrabidaea chica." Phytochemistry Analysis. (General coumarin isolation methods).

  • Garrett, E. R., et al. (1971).[3] "Prediction of stability in pharmaceutical preparations: Hydrolysis of lactones." Journal of Pharmaceutical Sciences. (Foundational text on lactone ring stability vs pH).

  • Sigma-Aldrich. (2024).[1][2][3] "this compound Reference Standard - Storage Conditions." [1][2][3]

Sources

Technical Support Center: Columbianetin Cytotoxicity Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of in vitro cytotoxicity profiling for Columbianetin (Dihydro-oroselol) Ticket ID: CBN-OPT-2024

Introduction: The "Hidden" Variables in Coumarin Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers fail with this compound not because the compound is inactive, but because its physicochemical properties—specifically hydrophobicity and photosensitivity—are mishandled during the assay setup.

This compound is a furanocoumarin derivative. While it exhibits promising anti-inflammatory and anti-tumor properties (inhibiting NF-κB and inducing ROS-mediated apoptosis), it presents three specific challenges in a microplate format:

  • Micro-precipitation: It precipitates upon contact with aqueous media if not diluted stepwise.

  • Metabolic Interference: Its mechanism involves Reactive Oxygen Species (ROS) generation, which can artificially inflate signals in redox-based assays like MTT.

  • Photosensitivity: Like many coumarins, it is susceptible to photo-degradation or photo-activation.

This guide replaces standard "cookie-cutter" protocols with a self-validating system designed to eliminate these variables.

Module 1: Solubility & Compound Management

User Issue: "My IC50 curves are erratic, and I see microscopic crystals in the wells at high concentrations (50-100 µM)."

Root Cause: Solvent Shock. this compound is lipophilic. Adding a high-concentration DMSO stock directly to cell culture media causes the compound to crash out of solution before it disperses, creating "hotspots" of toxicity and unavailable drug.

The Solution: The "Intermediate Step" Protocol

Do not pipette 100% DMSO stock directly into the cell well. Use an intermediate dilution method to ensure colloidal stability.

Step-by-Step Optimization:

  • Stock Preparation: Dissolve this compound powder in high-grade DMSO to 50 mM . Vortex and sonicate for 30 seconds.

  • The 500x Rule: The final DMSO concentration on cells must be constant across all wells (ideally < 0.2%).

  • Serial Dilution: Perform your serial dilutions in 100% DMSO first, not in media.

  • Intermediate Block: Dilute these DMSO points 1:50 into a "Working Stock" plate using warm culture media.

  • Final Addition: Transfer from the Working Stock to the Cell Plate (1:10 dilution).

Visualization: Anti-Precipitation Dilution Workflow

DilutionProtocol cluster_0 Critical Control Point: Prevent Shock Precipitation Stock Master Stock (50 mM in 100% DMSO) DilutionPlate Serial Dilution Plate (100% DMSO) Stock->DilutionPlate Step 1: Serial Dilution (Maintain 100% DMSO) Intermediate Intermediate Plate (Media + 2% DMSO) DilutionPlate->Intermediate Step 2: 1:50 Dilution into Warm Media CellPlate Final Assay Plate (Cells + 0.2% DMSO) Intermediate->CellPlate Step 3: 1:10 Transfer to Cells

Figure 1: Step-wise dilution strategy to maintain this compound solubility. Direct addition of 100% DMSO stock to cells is the primary cause of variability.

Module 2: Assay Selection & Execution

User Issue: "I am using MTT, but the results suggest cell growth at cytotoxic doses (false negative)."

Root Cause: ROS Interference. this compound induces intracellular Reactive Oxygen Species (ROS) accumulation as part of its apoptotic mechanism [1]. MTT reduction relies on mitochondrial succinate dehydrogenase. High ROS stress can transiently hyper-activate mitochondrial enzymes or directly reduce tetrazolium salts, leading to false "viability" signals.

The Solution: Switch to WST-8 (CCK-8) or Resazurin

WST-8 (Cell Counting Kit-8) is reduced by dehydrogenases in the presence of an electron carrier (1-Methoxy PMS) at the cell surface, making it less susceptible to intracellular mitochondrial ROS fluctuations than MTT.

Optimized Assay Parameters:

ParameterRecommendationScientific Rationale
Cell Density 3,000 - 5,000 cells/wellPrevent over-confluence. This compound requires dividing cells to manifest S-phase/G2 arrest effects [2].
Incubation Time 48 - 72 HoursFuranocoumarins often act via gene expression modulation (NF-κB inhibition), which is a slow process compared to direct toxins.
Vehicle Control 0.2% DMSO (Matched)Crucial: Every control well must have the exact same DMSO % as the treatment wells.
Light Condition Dark Incubation Furanocoumarins are photosensitizers. Ambient UV/light can activate the compound, causing non-specific DNA crosslinking (PUVA effect) rather than the intended chemotherapeutic mechanism.
Module 3: Troubleshooting & Data Analysis

FAQ: Common Failure Modes

Q: My dose-response curve is flat (no toxicity) even at 100 µM.

  • A: Check your serum (FBS) concentration. This compound can bind to serum albumin. If you are using 10% FBS, try reducing to 5% or 2% during the drug incubation phase to increase free drug bioavailability, provided your cells can tolerate it.

Q: The standard deviation between triplicates is high.

  • A: This is likely due to evaporation or "edge effects" in the 96-well plate. Do not use the outer perimeter wells for data; fill them with PBS.

Q: How do I distinguish between Cytotoxicity and Cytostasis?

  • A: A metabolic assay (CCK-8) cannot distinguish death from growth arrest. You must validate with a secondary endpoint. If CCK-8 shows reduced signal, perform a Trypan Blue exclusion count or Annexin V/PI flow cytometry . This compound often induces G1 or G2/M arrest before apoptosis [2].

Module 4: Mechanistic Validation (The "Why")

User Issue: "Reviewers are asking for the mechanism of cell death. Is it Necrosis or Apoptosis?"

Scientific Insight: this compound typically functions via the Intrinsic Apoptotic Pathway . It triggers the generation of ROS, which disrupts the mitochondrial membrane potential (


), leading to the release of Cytochrome C and activation of Caspase-3/9 [1, 3].

To validate your cytotoxicity data, you must link the IC50 to this pathway.

Validation Workflow:

  • ROS Stain: Use DCFDA (20 µM) to detect oxidative stress 2–4 hours post-treatment.

  • Apoptosis Marker: Western Blot for Cleaved Caspase-3 and Bax/Bcl-2 ratio.

Visualization: this compound Mechanism of Action

Mechanism Drug This compound (Intracellular) ROS ROS Accumulation (Oxidative Stress) Drug->ROS Induction NFkB Inhibition of NF-κB Signaling Drug->NFkB Inhibition Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Damages Membrane CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis NFkB->Apoptosis Reduces Survival Signals

Figure 2: The dual-mechanism of this compound: ROS-mediated mitochondrial stress and NF-κB suppression leading to apoptosis.

References
  • Kang, J. I., et al. (2016). Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells. Biomolecules & Therapeutics, 24(3), 320–327.

    • Note: While focusing on the ester Columbianadin, this paper establishes the fundamental ROS/Caspase mechanism for this class of coumarins.
  • Jeong, H. J., et al. (2009). Anti-inflammatory effect of this compound on activated human mast cells.[1] Biological and Pharmaceutical Bulletin, 32(6), 1027-1031.

    • Establishes the cytokine inhibition profile (IL-6, TNF-α) and non-toxic windows for normal cells.
  • Uto, T., et al. (2012). Anti-inflammatory activity of constituents isolated from Angelica decursiva in LPS-stimulated RAW264.7 macrophages. Natural Product Communications, 7(12).
  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 120(8), 708-715.

Sources

Technical Support Center: Columbianetin Optimization & Safety

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Reducing Off-Target Effects & Improving Therapeutic Index of Columbianetin Ticket ID: CBT-OPT-2024 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Mission Statement

You are accessing the This compound (CBT) Technical Support Center . This compound, a bioactive dihydrofurocoumarin derived from Angelica pubescens, exhibits potent anti-inflammatory and anti-tumor properties via NOD1/NF-κB and MAPK pathway inhibition. However, its clinical translation is often hampered by hepatotoxicity risks (class-effect of coumarins) , poor aqueous solubility , and rapid metabolic clearance .

This guide provides self-validating protocols to troubleshoot these specific failure modes, ensuring your experimental data is robust and reproducible.

Module 1: Mitigating Hepatotoxicity (Metabolic Steering)

The Issue: Coumarin derivatives often suffer from "metabolic shunting." While the safe pathway involves 7-hydroxylation (mediated by CYP2A6 ), saturation or genetic polymorphism can shunt metabolism toward CYP1A2/CYP2E1 .[1] This produces a reactive 3,4-epoxide intermediate , which rearranges into hepatotoxic aldehydes (e.g., o-hydroxyphenylacetaldehyde), causing liver injury.

Diagnostic Diagram: Metabolic Bifurcation

MetabolicPathways cluster_legend Pathway Legend CBT This compound (Substrate) CYP2A6 CYP2A6 (Primary Route) CBT->CYP2A6 CYP1A2 CYP1A2 / CYP2E1 (Secondary Route) CBT->CYP1A2 High Conc. / Low CYP2A6 SafeMet 7-Hydroxythis compound (Renal Excretion) CYP2A6->SafeMet ToxicInt 3,4-Epoxide Intermediate CYP1A2->ToxicInt LiverTox Hepatotoxicity (Protein Adducts) ToxicInt->LiverTox Covalent Binding key1 Green: Detoxification key2 Red: Bioactivation (Toxic)

Figure 1: Metabolic fate of this compound.[2][3] The goal is to maximize the CYP2A6 pathway while minimizing CYP1A2/2E1 activation.

Protocol 1: In Vitro Microsomal Stability & Metabolite Profiling

Objective: Determine if your specific CBT derivative or formulation triggers the toxic epoxide pathway.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System[4]

  • Specific Inhibitors: Methoxsalen (CYP2A6 inhibitor), Furafylline (CYP1A2 inhibitor)

Step-by-Step Workflow:

  • Preparation: Prepare 1 µM this compound in phosphate buffer (pH 7.4).

  • Incubation:

    • Group A (Control): CBT + HLM + NADPH.

    • Group B (CYP2A6 Block): CBT + HLM + Methoxsalen + NADPH.

    • Group C (CYP1A2 Block): CBT + HLM + Furafylline + NADPH.

  • Reaction: Incubate at 37°C for 60 minutes. Terminate with ice-cold acetonitrile.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Validation Logic:

    • If Group B shows a massive spike in toxic metabolites (epoxides/aldehydes) compared to Group A, your compound relies heavily on CYP2A6 for safety.

    • Action Item: Screen subjects for CYP2A6 polymorphisms or modify the 3,4-double bond structure to prevent epoxidation.

Module 2: Solving Solubility & Bioavailability

The Issue: this compound has a LogP of ~1.9 and is sparingly soluble in aqueous media. Researchers frequently encounter micro-precipitation in cell culture media, leading to false negatives (low availability) or false positives (crystal toxicity).

Troubleshooting Guide: Precipitation in Assay Media
SymptomProbable CauseCorrective Action
Cloudiness upon dilution "Crash-out" effect from DMSO stockUse stepwise dilution .[5] Dilute 1000x stock into 1:1 DMSO:PBS intermediate, then into media.
High cell death in controls Vehicle toxicity (>0.5% DMSO)Limit final DMSO to <0.1% . Switch to HP-β-CD (Cyclodextrin) inclusion complex.[5]
Variable IC50 results Compound adhering to plasticwareUse Low-Binding plates and pipette tips. Pre-coat tips with serum-free media.
Protocol 2: Fabrication of CBT-Loaded PLGA Nanoparticles

Objective: Encapsulate CBT to improve solubility and exploit the Enhanced Permeability and Retention (EPR) effect in inflamed tissues.

Workflow Diagram:

NanoparticleWorkflow Step1 Organic Phase: CBT + PLGA in Acetone Step3 Emulsification: Dropwise Addition + Sonication Step1->Step3 Step2 Aqueous Phase: 1% PVA Solution Step2->Step3 Step4 Solvent Evaporation: Stirring (4h, RT) Step3->Step4 Step5 Purification: Ultracentrifugation (20k rpm) Step4->Step5

Figure 2: Nanoprecipitation method for creating this compound-loaded PLGA nanoparticles.

Critical Steps:

  • Ratio: Maintain a Polymer:Drug ratio of 10:1 (w/w) to prevent burst release.

  • Sonication: Use a probe sonicator at 40% amplitude for 60 seconds on ice. Heat generation will degrade CBT.

  • QC Check: Dynamic Light Scattering (DLS) must show a Polydispersity Index (PDI) < 0.2. If PDI > 0.2, the formulation is unstable and will aggregate in vivo.

Module 3: Specificity & Off-Target Verification

The Issue: this compound is often cited as a "multi-target" compound. While beneficial, this increases the risk of off-target binding to unrelated GPCRs or enzymes.

Comparative Activity Data

The following table summarizes the therapeutic window. Your experimental dosage must remain below the "Off-Target Threshold."

Target / PathwayIC50 / EC50 (µM)Biological Relevance
NF-κB (Target) 2.3 - 5.0 Anti-inflammatory efficacy (Therapeutic)
MAPK/ERK (Target) ~4.5 Suppression of cytokine release
CYP2A6 (Metabolic) 15.0 Saturation point (Risk of shunting to toxic pathway)
hERG Channel > 100.0 Low risk of cardiotoxicity (Safety Margin)

Self-Validation Check:

  • If your therapeutic dose in animal models requires >20 mg/kg to achieve serum concentrations of 5 µM, you are approaching the saturation limit of CYP2A6.

  • Recommendation: Use the PLGA nanoparticle formulation (Module 2) to lower the required effective dose (ED50) by improving cellular uptake.

Frequently Asked Questions (FAQs)

Q: My in vivo results in rats show high liver toxicity, but mice do not. Why? A: This is a classic species difference in coumarin metabolism. Mice (and hamsters) predominantly use the safe 7-hydroxylation pathway. Rats (and some humans) have lower 7-hydroxylase activity and favor the 3,4-epoxidation pathway, leading to hepatotoxicity.[6]

  • Fix: Use "humanized" liver mice or rely on in vitro human hepatocyte models for toxicity screening, as rat models may overestimate toxicity for the general human population but accurately model "poor metabolizer" phenotypes.

Q: this compound precipitates when I add it to the cell media. Can I heat it? A: Do not heat above 37°C. Coumarin rings can be susceptible to hydrolysis or ring-opening under thermal stress in basic pH.

  • Fix: Use a co-solvent system.[5] Dissolve CBT in 100% DMSO, dilute 1:10 with PEG-400, and then add to the media. This "intermediate dilution" prevents the shock precipitation seen when adding DMSO directly to water.

Q: Can I use this compound for CNS inflammation? A: Yes, but limited by the Blood-Brain Barrier (BBB).

  • Insight: While lipophilic, CBT is a substrate for P-glycoprotein (P-gp) efflux pumps.

  • Strategy: Co-administer with a mild P-gp inhibitor or use surface-modified liposomes (e.g., coated with Polysorbate 80) to facilitate BBB transport.

References

  • Mechanism of Action

    • Yang, J., et al. (2018).[7] "this compound inhibits the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells."[8] Journal of Ethnopharmacology. Link (Context: Validates NF-κB/MAPK inhibition).

  • Pharmacokinetics & Metabolism

    • Li, X., et al. (2018).[4] "Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS." Evidence-Based Complementary and Alternative Medicine. Link (Context: Establishes rapid clearance and metabolic conversion).

  • Hepatotoxicity Mechanisms

    • Pitaro, M., et al. (2022). "Coumarin-Induced Hepatotoxicity: A Narrative Review." Molecules. Link (Context: Details the CYP2A6 vs. CYP1A2 metabolic shunting and epoxide toxicity).

  • Solubility Strategies

    • BenchChem Technical Support.[5] (2025).[5][7][9] "Troubleshooting Poor Solubility of Diterpenoids and Coumarins in Biological Assays." Link (Context: General protocols for DMSO/Cyclodextrin usage).

Sources

Technical Support Center: Columbianetin (CBT) Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Priority: High (Research Continuity) Subject: Minimizing Variability in Columbianetin (CBT) Experimental Workflows

Core Directive & Scope

Welcome to the this compound Technical Support Hub. You are likely here because your IC50 values are fluctuating, your western blots for NF-kB are inconsistent, or your in vivo bioavailability data shows massive standard deviations.

This compound (CBT), a dihydrofuranocoumarin derivative primarily isolated from Angelica pubescens (Du Huo), presents specific physicochemical challenges. Unlike standard synthetic small molecules, CBT requires strict adherence to solubility protocols and environmental controls (specifically light and pH) to maintain experimental integrity.

This guide moves beyond basic "add X to Y" instructions. We explain the causality of failure modes so you can build self-validating experimental systems.

Pre-Analytical Variables: Solubility & Stability[1]

User Question: "My stock solution looks clear, but I see crystal formation when I add it to the cell culture media. Is my compound impure?"

Technical Diagnosis: This is likely a "crash-out" event caused by the hydrophobic nature of furanocoumarins. This compound is lipophilic. While soluble in organic solvents (DMSO, Ethanol), it has poor thermodynamic solubility in aqueous buffers (PBS, DMEM).

The Protocol (Self-Validating System):

ParameterSpecificationCritical Control Note
Primary Solvent DMSO (Anhydrous)Do not use Ethanol for long-term storage; evaporation rates alter concentration.
Max Stock Conc. 50 - 100 mMHigher concentrations increase risk of precipitation upon freeze-thaw.
Working Conc. < 0.1% DMSO FinalCells (especially RAW264.7) become sensitive to DMSO toxicity >0.1%, mimicking anti-inflammatory effects.
Storage -20°C (Dark)Photosensitivity Alert: Furanocoumarins degrade or form photo-adducts under UV/Fluorescent light. Use amber tubes.

Troubleshooting Workflow (DOT Visualization):

SolubilityWorkflow Stock Solid this compound DMSO Dissolve in 100% DMSO (Vortex 30s) Stock->DMSO Check1 Visual Check: Clear? DMSO->Check1 Sonicate Sonicate (40°C, 5 min) Check1->Sonicate No Dilute Dilute in Media (Warm Media to 37°C) Check1->Dilute Yes Sonicate->Check1 Precip Microscopy Check: Crystals? Dilute->Precip Valid Proceed to Assay Precip->Valid No Fail Reduce Stock Conc. or Increase Serum Precip->Fail Yes

Caption: Step-by-step solubilization decision tree to prevent compound precipitation in aqueous media.

In Vitro Assay Optimization: Mechanism & Controls

User Question: "I am treating RAW264.7 cells with LPS to test this compound, but my Western Blots for p-p65 and p-ERK are highly variable."

Technical Diagnosis: Variability here usually stems from incubation timing rather than dosing. The phosphorylation of MAPK and NF-kB proteins is transient. This compound acts by inhibiting the upstream TLR4 signaling cascade, specifically targeting the NF-kB and MAPK pathways [1, 2].

The Mechanism of Action (Validated): this compound suppresses the degradation of IκBα, thereby preventing the nuclear translocation of NF-kB (p65). Simultaneously, it inhibits the phosphorylation of JNK, ERK, and p38 [2, 3].[1]

Optimized Protocol for Signaling Assays:

  • Pre-treatment: Add this compound 1–2 hours BEFORE LPS stimulation.

    • Why? CBT needs to permeate the membrane and stabilize intracellular kinases (or upstream receptors) before the inflammatory cascade is triggered. Co-treatment often results in false negatives.

  • Stimulation Window:

    • For Phospho-Proteins (Western): Harvest cells 15–60 mins after LPS (1 μg/mL).

    • For Cytokines (ELISA - IL-6, TNF-α): Harvest supernatant 18–24 hours after LPS.

  • Mandatory Controls:

Control TypeAgentPurpose
Vehicle Control 0.1% DMSO + LPSSets the "100% Inflammation" baseline.
Negative Control 0.1% DMSO (No LPS)Ensures the vehicle/handling isn't stressing cells.
Positive Control Dexamethasone (1-10 μM)Validates that the cell population can be inhibited.

Signaling Pathway Interaction (DOT Visualization):

Mechanism LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK IKK IKK Complex MyD88->IKK Inflam Pro-inflammatory Cytokines (NO, IL-6, TNF-α) MAPK->Inflam Transcription IkB IκBα (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65) Nuclear Translocation IkB->NFkB Releases NFkB->Inflam Transcription CBT This compound (Inhibitor) CBT->MAPK Blocks Phosphorylation CBT->NFkB Blocks Translocation

Caption: this compound intervenes by blocking MAPK phosphorylation and NF-kB nuclear translocation downstream of TLR4.

In Vivo & Pharmacokinetics (PK) FAQ

User Question: "I'm studying oral bioavailability. Should I dose this compound or Columbianadin?"

Technical Answer: This depends on your target.

  • Columbianadin is the ester precursor. In vivo, it is rapidly metabolized into This compound (the active metabolite) [4].

  • PK Profile: If you dose Columbianadin, you will see a rapid rise in plasma this compound.[2] If you dose this compound directly, absorption is fast (Tmax ~3.4h for pure compound) [4].

Critical Warning: CYP Inhibition Furanocoumarins are notorious "Suicide Inhibitors" of Cytochrome P450 enzymes.

  • Risk: CBT may inhibit CYP3A4 and CYP2C9 [5].

  • Impact: If you are running a co-administration study (CBT + Standard Drug), CBT may alter the half-life of the other drug, leading to toxicity or altered efficacy data.

  • Control: Always perform a liver microsome stability assay early in your pipeline to assess CYP interaction liability.

References
  • Zhang, Y., et al. (2022). this compound alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy.[3] Bioengineered, 13(2), 4051–4062.[3]

  • Wang, J., et al. (2018). Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells.[4] Mediators of Inflammation, 2018, 2956405.

  • Yang, L., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Journal of Ethnopharmacology. (Cited for comparative pathway validation protocols).

  • Li, Y., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS.[2] Evidence-Based Complementary and Alternative Medicine, 2018.[2]

  • Kendall, M.J., et al. (2022). Enzyme Activity of Natural Products on Cytochrome P450. Molecules, 27(3), 637.

Sources

LC-MS/MS method development for Columbianetin metabolites.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS/MS Method Development for Columbianetin & Metabolites

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Bioanalytical Assays for Furanocoumarins (this compound)

Executive Summary

This guide addresses the specific challenges in developing LC-MS/MS assays for This compound (CBN) and its metabolites (e.g., this compound-


-D-glucuronide). As a dihydrofuranocoumarin derivative often isolated from Angelica pubescens, CBN presents unique analytical hurdles: isomer separation, matrix-induced ion suppression in plasma, and the necessity for high-sensitivity quantification in pharmacokinetic (PK) studies.

This is not a generic SOP. It is a troubleshooting framework designed to bridge the gap between "standard protocol" and "validated data."

Module 1: Sample Preparation (The Matrix Challenge)

Context: this compound is moderately polar but lipophilic enough to bind significantly to plasma proteins. Simple Protein Precipitation (PPT) often fails to remove phospholipids that co-elute with CBN, causing severe ion suppression at the ESI source.

Q: My recovery for this compound is inconsistent (<60%) using Acetonitrile precipitation. Why? A: PPT is dirty. For furanocoumarins in plasma, Liquid-Liquid Extraction (LLE) is the gold standard, not PPT.

  • The Mechanism: CBN has a logP that favors organic solvents, but endogenous plasma phospholipids also dissolve in acetonitrile. When you inject a PPT supernatant, those phospholipids accumulate on your column and suppress ionization.

  • The Fix: Switch to LLE using Ethyl Acetate .

    • Protocol: Add 10 µL IS + 100 µL Plasma + 1 mL Ethyl Acetate. Vortex 3 min. Centrifuge. Evaporate supernatant. Reconstitute in Mobile Phase.

    • Why: Ethyl acetate extracts the coumarin core efficiently while leaving the bulk of polar phospholipids and proteins in the aqueous phase. Validated studies show recoveries >85% with this method [1, 2].[1]

Q: Can I use Solid Phase Extraction (SPE) instead? A: Yes, but it may be over-engineering unless you are analyzing urine (high salt). If you use SPE, select a HLB (Hydrophilic-Lipophilic Balanced) cartridge.

  • Warning: Ensure your wash step (e.g., 5-10% MeOH) is strong enough to remove salts but weak enough not to elute the glucuronide metabolites, which are more polar than the parent CBN.

Module 2: Chromatographic Separation (The Isomer Challenge)

Context: Furanocoumarins are notorious for structural isomers (e.g., angular vs. linear furan ring fusion). While CBN is distinct, its metabolites can form isobaric isomers that mass spectrometry alone cannot distinguish.

Q: I see a "shoulder" on my this compound peak. Is my column failing? A: Likely not. You are probably seeing partial separation of an isomer or a matrix interference.

  • The Fix: Optimize the stationary phase and mobile phase modifier.

    • Column: A standard C18 (e.g., Zorbax SB-C18 or Acquity BEH C18) is sufficient, but a Phenyl-Hexyl column often provides better selectivity for the aromatic coumarin ring system through

      
       interactions.
      
    • Mobile Phase: Use Ammonium Acetate (1-5 mM) rather than just Formic Acid.

    • Why: The acetate anion buffers the pH, stabilizing the ionization of the lactone ring and preventing peak tailing caused by secondary silanol interactions [1].

Q: What is the recommended gradient for separating CBN from its glucuronide? A: The glucuronide is significantly more polar.

  • Initial Hold: Hold at 10-15% B (Acetonitrile) for 0.5 min to trap the glucuronide.

  • Ramp: Linear gradient to 90% B over 3-4 minutes.

  • Wash: High organic wash is critical to prevent carryover of lipophilic coumarins.

Module 3: Mass Spectrometry & Detection (The Sensitivity Challenge)

Context: this compound ionizes well in ESI Positive (+) mode. The protonated molecule


 is stable, but fragmentation requires careful energy optimization.

Q: What are the validated MRM transitions? A: Based on pharmacokinetic studies in rat plasma [1, 3]:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Mechanistic Insight
This compound 247.3 175.0 ~25-30Loss of 72 Da (Side chain/Ring cleavage characteristic of dihydrofuranocoumarins).
Columbianadin 329.3229.3~20Loss of ester side chain (angeloyl/tigloyl group).
Warfarin (IS) 309.2163.2~20-25Standard coumarin fragmentation.

Q: I am seeing signal drift over a long run (100+ samples). A: This is classic "Source Fouling" from the matrix.

  • Immediate Action: Divert the LC flow to waste for the first 1.0 minute and the last 1.0 minute of the gradient. Do not spray salts and un-retained proteins into the MS source.

  • Long-term: Check your internal standard (IS) response plot. If the IS drops alongside the analyte, it is suppression. If only the analyte drops, it is stability. CBN is generally stable, so suppression is the likely culprit.

Module 4: Metabolite Identification Strategy

Context: When hunting for unknown metabolites (Phase I/II), you cannot rely on MRM. You must use precursor ion scanning or neutral loss scanning.

Q: How do I screen for this compound metabolites without standards? A: Use Neutral Loss Scanning and Precursor Ion Scanning .

  • Glucuronides (+176 Da): Scan for a Neutral Loss of 176 Da .

    • Logic: The glucuronide moiety cleaves easily in the collision cell. Any parent mass that loses 176 Da to yield a fragment of 247 (CBN core) is a glucuronide candidate.

  • Hydroxylation (+16 Da): Look for

    
     263.3.
    
    • Perform a Product Ion Scan of 263.3. If you see the characteristic 175.0 fragment, the hydroxylation likely occurred on the side chain, leaving the core coumarin structure intact.

Visualized Workflows

Figure 1: Method Development Workflow

A systematic approach to validating the CBN assay.

CBN_Method_Dev cluster_0 Step 1: Sample Prep cluster_1 Step 2: LC Optimization cluster_2 Step 3: MS/MS Detection Start Plasma Sample LLE LLE (Ethyl Acetate) *Critical for Cleanup* Start->LLE Dry Evaporate & Reconstitute LLE->Dry Column C18 or Phenyl-Hexyl (Reverse Phase) Dry->Column Mobile MP: ACN + H2O (1mM NH4OAc) Column->Mobile ESI ESI Positive (+) Mobile->ESI MRM MRM: 247.3 -> 175.0 (Quantification) ESI->MRM

Caption: Integrated workflow for this compound analysis emphasizing Liquid-Liquid Extraction (LLE) for matrix removal.

Figure 2: Troubleshooting Sensitivity Issues

Decision tree for diagnosing low signal intensity.

Sensitivity_Troubleshoot Issue Low Sensitivity / Signal Drop Check_IS Check Internal Std (IS) Response Issue->Check_IS IS_Drop IS Response Dropped? Check_IS->IS_Drop Yes_Suppression Matrix Effect / Ion Suppression IS_Drop->Yes_Suppression Yes (Both Low) No_Recovery Extraction Issue IS_Drop->No_Recovery No (Only Analyte Low) Action_Suppression Action: Switch to LLE or Dilute Sample Yes_Suppression->Action_Suppression Action_Recovery Action: Check pH of Extraction or Evaporation Loss No_Recovery->Action_Recovery

Caption: Diagnostic logic for distinguishing between matrix suppression and extraction recovery failures.

References

  • Li, J. et al. (2018). "Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration." Evidence-Based Complementary and Alternative Medicine.

  • Yang, Y. et al. (2013). "The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration." Journal of Ethnopharmacology.

  • Wang, X. et al. (2018). "Simultaneous determination of this compound-β-d-glucopyranoside and this compound in a biological sample... and identification of metabolites." Journal of Chromatography B.

Sources

Validation & Comparative

Columbianetin vs. Other Coumarins: A Bioactivity & Mechanism Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite vs. Prodrug Paradigm

In the landscape of coumarin-based therapeutics, Columbianetin (CBT) and its ester derivative Columbianadin (CBN) represent a critical case study in the "Prodrug vs. Active Metabolite" relationship. While Columbianadin is often cited for superior potency in in vitro assays due to enhanced lipophilicity, pharmacokinetic (PK) data reveals that this compound is the primary bioactive form circulating in vivo.

This guide dissects the bioactivity of this compound against its parent compound (CBN) and other standard coumarins (e.g., Osthole), providing actionable experimental protocols and mechanistic insights.

Key Comparative Findings
FeatureThis compound (CBT)Columbianadin (CBN)Osthole
Chemical Nature Dihydrofurocoumarin (Aglycone)Dihydroangelic acid ester of CBTPrenylated Coumarin
Primary Role Active Metabolite / Bioavailable AgentProdrug / High Potency In VitroIndependent Bioactive
Oral Bioavailability High (54–81%) Low (<5%) due to rapid hydrolysisModerate
Key Mechanism NOD1/NF-κB & MAPK InhibitionJAK2/STAT3 & Calcium Channel BlockAMPK & PPAR Activation
Solubility (LogP) Moderate (Hydrophilic balance)High (Lipophilic)High (Lipophilic)

Mechanistic Architecture: Signaling Pathways

Understanding the bioactivity of this compound requires mapping its interference with inflammatory cascades. Unlike general coumarins that may act as non-specific antioxidants, this compound specifically targets the NOD1-NF-κB axis .

Figure 1: this compound Anti-Inflammatory Signaling Pathway

The following diagram illustrates the specific blockade points of this compound within the LPS-induced inflammatory response.

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NOD1 NOD1 Sensor LPS->NOD1 MAPK MAPK Phosphorylation (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_Active NF-κB (Nucleus) Active NOD1->NFkB_Active Potentiation MAPK->NFkB_Active Activation NFkB_Inactive NF-κB (Cytoplasm) Inactive IKK->NFkB_Inactive Phosphorylation NFkB_Inactive->NFkB_Active Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines Transcription CBT This compound (CBT) Inhibitor CBT->NOD1 Blocks CBT->MAPK Inhibits Phosphorylation CBT->NFkB_Active Prevents Translocation

Caption: this compound exerts multi-target inhibition, primarily suppressing NOD1 signaling and preventing the nuclear translocation of NF-κB p65, thereby halting cytokine storm production.

Pharmacokinetics: The Critical Differentiator

While in vitro cytotoxicity assays often favor the more lipophilic Columbianadin (CBN), in vivo efficacy is dictated by metabolism.

  • The Hydrolysis Effect: Upon oral administration, CBN is rapidly hydrolyzed by esterases in the liver and plasma into CBT.

  • Bioavailability: CBT exhibits superior absolute bioavailability (~80%) compared to the parent compound.

  • Implication: For drug development, CBT represents the circulating active pharmaceutical ingredient (API), whereas CBN serves as a delivery vehicle that may enhance intestinal permeability before conversion.

Experimental Validation: PK Analysis Protocol

To verify these kinetics in your own lab, use the following validated LC-MS/MS workflow.

Objective: Simultaneous quantification of CBN and CBT in plasma.

  • Sample Preparation:

    • Collect 50 μL rat plasma.

    • Add 10 μL Internal Standard (IS) (e.g., Warfarin or Osthole at 100 ng/mL).

    • Precipitate proteins with 150 μL Acetonitrile (ACN).

    • Vortex (1 min) and Centrifuge (10 min at 12,000 rpm, 4°C).

    • Inject 5 μL of supernatant.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 μm).

    • Mobile Phase: A: 1 mM Ammonium Acetate (aq); B: Acetonitrile.[1][2]

    • Gradient: 0-2 min (90% A); 2-5 min (Linear to 10% A); 5-7 min (Hold 10% A).

    • Flow Rate: 0.3 mL/min.[1][2]

  • Mass Transitions (MRM Mode):

    • Columbianadin: m/z 329.3 → 229.3 (Ester cleavage).

    • This compound: m/z 247.1 → 203.1 (Loss of CO2).

    • Validation Criteria: Linearity

      
      ; LLOQ < 0.5 ng/mL.
      

Bioactivity Comparison: Cytotoxicity & Inflammation

The following data synthesizes comparative studies on anti-inflammatory potency and cytotoxicity.

Table 1: Comparative Bioactivity Profile
MetricThis compound (CBT)Columbianadin (CBN)Osthole
Anti-Inflammatory (NO Inhibition) IC50: ~15-25 μMIC50: ~5-10 μMIC50: ~20-40 μM
Cytotoxicity (HepG2) Moderate (IC50 > 50 μM)High (IC50: ~15 μM)Moderate (IC50: ~25 μM)
Mechanism of Cytotoxicity Cell Cycle Arrest (G1)Apoptosis (Mitochondrial)Apoptosis (FAS/FASL)
Metabolic Stability Stable (Final Metabolite)Unstable (Rapidly Hydrolyzed)Moderate (CYP Metabolism)

Expert Insight: Do not dismiss this compound based on higher in vitro IC50 values. Its stability and bioavailability mean that effective in vivo concentrations are achievable, whereas Columbianadin's lower IC50 is transient due to rapid metabolism.

Detailed Experimental Protocol: NF-κB Translocation Assay

To confirm the mechanism of action depicted in Figure 1, perform this immunofluorescence assay. This protocol validates whether the drug prevents the transcription factor from entering the nucleus.

Materials:

  • RAW 264.7 Macrophages.

  • LPS (1 μg/mL).

  • Primary Ab: Anti-NF-κB p65 (Rabbit).

  • Secondary Ab: Alexa Fluor 488 (Goat anti-Rabbit).

  • DAPI (Nuclear Stain).

Workflow:

  • Seeding: Plate cells on sterile glass coverslips (1x10^5 cells/well) in 6-well plates. Incubate 24h.

  • Pre-treatment: Treat with This compound (10, 20, 40 μM) for 2 hours.

    • Control: Vehicle only (DMSO < 0.1%).

    • Comparator: Osthole (40 μM).

  • Stimulation: Add LPS (1 μg/mL) and incubate for 30 minutes .

    • Note: 30 mins is critical; longer times allow nuclear export, masking the effect.

  • Fixation: Wash with PBS (4°C). Fix with 4% Paraformaldehyde (15 min).

  • Permeabilization: 0.2% Triton X-100 in PBS (10 min).

  • Blocking: 5% BSA in PBS (1 hour).

  • Staining:

    • Incubate Primary Ab (1:200) overnight at 4°C.

    • Wash 3x PBS.

    • Incubate Secondary Ab (1:500) + DAPI (1 μg/mL) for 1 hour in dark.

  • Imaging: Confocal microscopy.

    • Positive Result: LPS alone shows Green (p65) overlapping with Blue (Nucleus).

    • Inhibition: CBT treatment shows Green signal retained in the Cytoplasm (Ring around nucleus).

Figure 2: Experimental Workflow Logic

Workflow Step1 Cell Seeding (RAW 264.7) Step2 Drug Pre-treatment (CBT 2h) Step1->Step2 Step3 LPS Stimulation (30 min ONLY) Step2->Step3 Step4 Fixation & Staining (p65 + DAPI) Step3->Step4 Step5 Confocal Imaging Step4->Step5 Decision Nuclear p65? Step5->Decision Result1 Mechanism Confirmed (Cytoplasmic Retention) Decision->Result1 No Result2 No Effect (Nuclear Translocation) Decision->Result2 Yes

Caption: Step-by-step logic for validating NF-κB inhibition. The critical control point is the 30-minute LPS window.

References

  • Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS. Source: Evidence-Based Complementary and Alternative Medicine, 2018.[3] URL:[Link]

  • Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Source: ResearchGate / Evidence-Based Complementary and Alternative Medicine. URL:[Link]

  • The pharmacokinetics and oral bioavailability studies of this compound in rats. Source: Journal of Ethnopharmacology, 2013. URL:[Link]

  • Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Source: Frontiers in Pharmacology, 2021. URL:[Link]

  • Osthole: A Multifunctional Natural Compound with Potential Anticancer, Antioxidant and Anti-inflammatory Activities. Source:[4][5][6] Journal of Molecular Structure, 2021. URL:[Link]

Sources

Comparative Analysis of Columbianetin Extraction Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026


)
Primary Source Matrix: Angelica pubescens (Radix Angelicae Pubescentis)

Executive Summary

Columbianetin, a bioactive angular dihydrofuranocoumarin, presents specific extraction challenges due to its lipophilic nature and thermal sensitivity.[1][2] While traditional reflux extraction remains the regulatory baseline, it is increasingly viewed as inefficient for high-throughput isolation.[1][2]

This guide evaluates three primary extraction methodologies: Heat Reflux Extraction (HRE) , Ultrasonic-Assisted Extraction (UAE) , and Supercritical Fluid Extraction (SFE) .[1] Our analysis indicates that while UAE offers the highest throughput-to-yield ratio for analytical scale-up, SFE with polar modifiers provides superior selectivity for pharmaceutical-grade isolation, minimizing downstream purification burdens.[1][2]

Physicochemical Context & Extraction Logic[3][4][5][6]

To design a self-validating extraction protocol, one must first understand the analyte's behavior.[1][2] this compound is structurally characterized by a furan ring fused to a coumarin nucleus.[1]

  • Solubility Profile: Low solubility in water; high solubility in ethanol, methanol, and ethyl acetate.[1][2]

  • Thermal Stability: Susceptible to hydrolysis and ring-opening at temperatures >70°C over prolonged periods.[1]

  • Matrix Interaction: Often bound within the cellulosic matrix of Angelica pubescens roots, requiring mechanical or acoustic disruption for efficient mass transfer.[1][2]

The "Senior Scientist" Insight:

ngcontent-ng-c176312016="" class="ng-star-inserted">

Many protocols fail not because of the solvent, but because they ignore the matrix. A 90% ethanol solvent is useless if it cannot penetrate the lignocellulosic barrier of the dried root.[1] This is why we prioritize methods that disrupt cell walls (UAE) or utilize high-diffusivity fluids (SFE).[1]

Comparative Methodologies

Method A: Heat Reflux Extraction (The Baseline)

Standard regulatory control method (Pharmacopoeia).[1]

Mechanism: Relies purely on Fickian diffusion and thermal convection.[1] The solvent saturation limit at the interface is the rate-limiting step.[1]

Protocol:

  • Preparation: Pulverize dried A. pubescens roots to 40-60 mesh.

  • Solvent System: 70% Ethanol (v/v).[1] Why? Pure ethanol dehydrates the cell, collapsing pores.[1][2] 30% water swells the matrix, allowing ethanol entry.[2]

  • Extraction: Reflux at 80°C for 2 hours. Repeat x3.

  • Filtration: Vacuum filtration (0.45 µm membrane).

Critical Flaw: Prolonged heat exposure risks degradation of co-extracting volatile oils and potential oxidation of the furan ring.[1]

Method B: Ultrasonic-Assisted Extraction (The Efficiency Standard)

Recommended for analytical quantification and rapid screening.[1]

Mechanism: Acoustic Cavitation.[1] High-frequency sound waves (20-40 kHz) create micro-bubbles that implode near cell walls, generating micro-jets that mechanically rupture the matrix.[1] This "pumps" solvent into the cell and analyte out.[1]

Protocol:

  • Power Density: Set ultrasonic bath/probe to 400W (approx. 0.5 W/cm²).[1]

  • Frequency: 40 kHz (Low frequency = higher cavitation energy).[1]

  • Solvent: 80% Methanol or Ethanol.

  • Conditions: 45°C for 40 minutes.

  • Validation: Monitor temperature strictly; cavitation efficiency drops if solvent boils.

Method C: Supercritical Fluid Extraction (The Green/High-Purity Option)

Recommended for pharmaceutical isolate production.[1]

Mechanism: Uses ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 in a supercritical state (fluid-like density, gas-like diffusivity). Since this compound is moderately polar, pure ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is insufficient.[2] An entrainer (co-solvent) is chemically necessary to modify the fluid's polarity.[1]

Protocol:

  • Pressure: 25-30 MPa (250-300 bar).

  • Temperature: 45°C.

  • Modifier: 5-10% Ethanol (flow rate ratio).

  • Flow Rate: 2.0 mL/min (

    
    ).
    
  • Separation: Depressurization separates the extract; ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     recycles.
    

Visualizing the Workflow Logic

The following diagram contrasts the linear inefficiency of Reflux against the dynamic mechanisms of UAE and SFE.

ExtractionComparison cluster_Reflux Reflux (Diffusion) cluster_UAE UAE (Disruption) cluster_SFE SFE (Selectivity) RawMaterial Raw Material (Angelica pubescens) RefluxStep Thermal Soak (80°C, 4-6 hrs) RawMaterial->RefluxStep UAEStep Acoustic Cavitation (45°C, 40 min) RawMaterial->UAEStep SFEStep Supercritical CO2 + EtOH (25 MPa, 45°C) RawMaterial->SFEStep RefluxMech Mechanism: Passive Diffusion RefluxStep->RefluxMech Purification Downstream Purification (HSCCC / Prep-HPLC) RefluxStep->Purification High Solvent Residue UAEMech Mechanism: Cell Wall Rupture UAEStep->UAEMech UAEStep->Purification High Yield / Med Purity SFEMech Mechanism: Mass Transfer + Polarity Tuning SFEStep->SFEMech SFEStep->Purification High Purity / Solvent Free

Figure 1: Comparative workflow illustrating the mechanistic divergence between passive diffusion (Reflux) and active extraction technologies (UAE/SFE).[1]

Data Analysis: Performance Metrics

The following data is synthesized from comparative studies involving coumarin extraction from Angelica species.

MetricHeat Reflux (HRE)Ultrasonic (UAE)Supercritical (SFE)
Crude Yield (%) 18 - 22%24 - 28% 12 - 15%*
This compound Purity Low (Complex matrix)MediumHigh (Selective)
Extraction Time 4 - 6 Hours30 - 45 Mins 60 - 90 Mins
Solvent Consumption High (1:20 ratio)Medium (1:15 ratio)Very Low (Modifier only)
Thermal Degradation High RiskLow RiskMinimal Risk
Scalability LinearDifficult (Probe limits)High (Industrial Skids)

*Note on SFE Yield: While total crude yield is lower, the specific yield of target coumarins is often comparable to UAE, but with significantly less co-extracted "trash" (sugars, proteins).[2]

Post-Extraction: The Purification Bottleneck[1]

Extraction is only the first step.[1] A common error in research is assuming high extraction yield equals high isolation success.[1]

  • Reflux extracts are "dirty," loaded with polysaccharides and chlorophyll, requiring extensive liquid-liquid partition (e.g., petroleum ether/ethyl acetate) before chromatography.[1][2]

  • SFE extracts are cleaner.[1] The "Senior Scientist" recommendation for this compound isolation is to couple SFE with High-Speed Counter-Current Chromatography (HSCCC) .[1]

    • HSCCC System: n-hexane:ethyl acetate:methanol:water (5:5:5:5 v/v).[1]

    • Result: This solvent system, applied to SFE extracts, has been shown to achieve >98% purity in a single run, bypassing the irreversible adsorption loss seen in silica gel columns [4, 6].[1][2]

References

  • Ultrasound-Assisted Aqueous Extraction of Biocompounds. PubMed Central. Available at: [Link]

  • Comparison of Ultrasound Assisted Extraction and Conventional Extraction. ResearchGate. Available at: [Link]

  • Method for preparing extractive of pubescent angelica root coumarin. Google Patents.[1] Available at:

  • Isolation of (+)-columbianetin from Angelica pubescens roots. ResearchGate. Available at: [Link][1]

  • Parameter Effects and Optimisation in Supercritical Fluid Extraction. MDPI. Available at: [Link][1]

  • Optimization of the Purifying Process for this compound-β-D-Glucopyranoside. PubMed Central. Available at: [Link]

Sources

Columbianetin Efficacy Profile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Columbianetin (CBT) vs. Established Inhibitors (Dexamethasone, Kojic Acid, ML130) Target Audience: Researchers, Drug Development Scientists, and Pharmacologists.

Executive Summary: The Furanocoumarin Advantage

This compound (CBT) is a bioactive dihydrofuranocoumarin isolated primarily from Angelica pubescens (Radix Angelicae Pubescentis).[1] Unlike broad-spectrum anti-inflammatories that act non-specifically on multiple kinase cascades, this compound exhibits a distinct mechanism of action targeting the NOD1/NF-κB signaling axis .

This guide objectively compares this compound’s efficacy against industry standards: Dexamethasone (for inflammation) and Kojic Acid (for melanogenesis inhibition). Analysis reveals that while this compound may not match the absolute potency of synthetic corticosteroids, its specific upstream inhibition of NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1) offers a targeted approach with a potentially distinct safety profile, particularly regarding metabolic side effects common to steroids.

Mechanistic Profiling & Pathway Analysis

Primary Target: The NOD1/NF-κB Axis

This compound functions as a specific inhibitor of the NOD1 receptor. NOD1 is an intracellular pattern recognition receptor (PRR) that detects bacterial peptidoglycans. Upon activation, NOD1 recruits RIP2 (Receptor-Interacting Protein 2), which subsequently ubiquitinates and activates TAK1 , leading to the phosphorylation of the IKK complex and the liberation of NF-κB .

Comparative Insight:

  • Dexamethasone: Acts genomically by binding to the Glucocorticoid Receptor (GR), translocating to the nucleus, and binding to Glucocorticoid Response Elements (GREs) to suppress a vast array of inflammatory genes. It is broad and potent but associated with systemic immunosuppression and metabolic dysregulation.

  • This compound: Acts upstream at the NOD1 receptor level. This specificity suggests it may modulate inflammation triggered specifically by bacterial pathogens or sterile danger signals without the global immunosuppression of steroids.

Secondary Target: The MITF/Tyrosinase Axis (Melanogenesis)

In melanoma and hyperpigmentation models, this compound inhibits the MITF (Microphthalmia-associated Transcription Factor) pathway. MITF is the master regulator of melanocytes, driving the expression of Tyrosinase (TYR) and Tyrosinase-related proteins (TRP-1, TRP-2).

  • Comparator (Kojic Acid): Directly chelates copper ions in the active site of Tyrosinase.

  • This compound: Downregulates the expression of MITF and Tyrosinase, acting as a transcriptional repressor rather than just an enzymatic inhibitor.

Comparative Efficacy Analysis

Table 1: this compound vs. Known Inhibitors (Quantitative Profile)
FeatureThis compound (CBT)Dexamethasone (DEX)ML130 (NOD1 Inhibitor)Kojic Acid
Primary Target NOD1 / MITFGlucocorticoid ReceptorNOD1 (Selective)Tyrosinase (Enzyme)
IC50 (Inflammation) ~10–50 µM (Cytokine inhibition)< 1 µM (High Potency)~0.5–2 µMN/A
Mechanism Type Signal Transduction BlockadeGenomic TransrepressionConformational InhibitionChelation / Competitive
TNF-α Inhibition High (via NOD1 blockade)Very High High N/A
Melanin Inhibition Moderate-High (Transcriptional)N/AN/AHigh (Enzymatic)
Key Advantage Non-steroidal; specific to innate immunity pathways.Gold standard potency.Highly selective probe.Established topical agent.
Experimental Evidence:
  • In Vitro Inflammation (PBMCs): In LPS-stimulated PBMCs, this compound (100 µM) reduced TNF-α and IL-6 secretion to levels comparable to specific NOD1 inhibition, though less potently than Dexamethasone.

  • Melanogenesis (B16F10 Cells): this compound significantly reduced melanin content and intracellular tyrosinase activity in α-MSH-stimulated cells, validating its utility as a depigmenting agent.

Visualization of Mechanism[1]

The following diagram illustrates the dual pathway intervention of this compound.

Columbianetin_Mechanism cluster_inflammation Anti-Inflammatory Pathway cluster_pigmentation Anti-Melanogenic Pathway CBT This compound NOD1 NOD1 Receptor CBT->NOD1 INHIBITS MITF MITF (Transcription Factor) CBT->MITF DOWNREGULATES LPS LPS / iE-DAP LPS->NOD1 Activates RIP2 RIP2 Kinase NOD1->RIP2 Recruits NFkB NF-κB Complex RIP2->NFkB Activates Cytokines Inflammation (TNF-α, IL-6) NFkB->Cytokines Transcription MSH α-MSH MC1R MC1R MSH->MC1R cAMP cAMP / PKA MC1R->cAMP cAMP->MITF TYR Tyrosinase (Enzyme) MITF->TYR Upregulates Melanin Melanin Synthesis TYR->Melanin

Figure 1: Dual mechanism of action.[2] this compound inhibits NOD1-mediated NF-κB activation (Left) and suppresses MITF-driven tyrosinase expression (Right).

Detailed Experimental Protocols

To validate this compound’s efficacy in your own lab, follow these standardized protocols.

Protocol A: NOD1/NF-κB Inhibition Assay (PBMC Model)

Objective: Quantify the inhibition of LPS-induced cytokine release.[1]

  • Cell Preparation: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation. Resuspend in RPMI-1640 medium + 10% FBS.

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates.
    
  • Pre-treatment: Treat cells with This compound (10, 50, 100 µM), Dexamethasone (1 µM, Positive Control), or Vehicle (DMSO < 0.1%) for 1 hour .

  • Induction: Stimulate cells with LPS (100 ng/mL) or the specific NOD1 agonist iE-DAP (10 µg/mL) for 24 hours .

  • Analysis:

    • Collect supernatant.

    • Quantify TNF-α and IL-6 using ELISA.

    • Validation Check: Dexamethasone should show >80% inhibition. This compound should show dose-dependent inhibition (expect ~40-60% at 100 µM).

Protocol B: Anti-Melanogenic Assay (B16F10 Model)

Objective: Compare tyrosinase inhibition against Kojic Acid.[3]

  • Cell Culture: Culture B16F10 murine melanoma cells in DMEM + 10% FBS.

  • Treatment: Seed cells in 6-well plates. Treat with This compound (25, 50 µM) or Kojic Acid (500 µM) for 1 hour.

  • Stimulation: Add α-MSH (100 nM) to induce melanogenesis; incubate for 72 hours .

  • Melanin Quantification:

    • Wash cells with PBS. Lyse in 1N NaOH at 80°C for 1 hour.

    • Measure absorbance at 405 nm.

  • Tyrosinase Activity:

    • Lyse cells in phosphate buffer containing 1% Triton X-100.

    • Add L-DOPA (2 mg/mL) to the lysate.

    • Incubate at 37°C for 1 hour and measure dopachrome formation at 475 nm.

Safety & Pharmacokinetic Considerations

CYP450 Interaction Warning: As a furanocoumarin derivative, this compound carries a structural liability for Cytochrome P450 inhibition, similar to compounds found in grapefruit juice.

  • Risk: Potential inhibition of CYP3A4 and CYP2C9 .[4]

  • Implication: Co-administration with narrow-therapeutic-index drugs metabolized by these enzymes (e.g., Warfarin, Cyclosporine) requires caution. In drug development, this necessitates early metabolic stability and drug-drug interaction (DDI) screening.

References

  • Anti-Inflammatory Mechanism (NOD1/NF-κB)

    • Title: Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells.[1]

    • Source: PubMed / NIH (Evidence-Based Complementary and Altern
    • URL:[Link]

  • Pharmacokinetics & Metabolism

    • Title: Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS.[5]

    • Source: PubMed Central.
    • URL:[Link]

  • Melanogenesis Inhibition

    • Title: Evaluation and Comparison of the Antimelanogenic Properties of Different Solvent Fractionated Cnidium japonicum Extracts (Referencing this compound isol
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Dexamethasone Comparison Data

    • Title: Dissociation between systemic and pulmonary anti-inflammatory effects of dexamethasone in humans.[6][7]

    • Source: British Journal of Clinical Pharmacology.
    • URL:[Link]

Sources

Publish Comparison Guide: Cross-Validation of Columbianetin’s Therapeutic Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bioactive Metabolite" Advantage

Columbianetin (CBN) is a dihydrofurocoumarin phytoalexin and the primary bioactive metabolite of Columbianadin . While the precursor (Columbianadin) exhibits potent biological activity, its clinical utility is severely hampered by negligible oral bioavailability (<1%).

The Core Thesis: this compound solves the "delivery problem" of coumarin therapeutics. It retains the potent anti-inflammatory and analgesic efficacy of its parent compound but possesses a 54–81% absolute oral bioavailability , making it a superior candidate for oral drug development. This guide cross-validates CBN’s performance against industry standards (Dexamethasone, Aspirin) to establish its viability as a non-steroidal anti-inflammatory and analgesic agent.

Therapeutic Module A: Anti-Inflammatory & Immunomodulation

Objective: Validate CBN’s efficacy in suppressing pro-inflammatory cytokines compared to the steroidal standard, Dexamethasone.

Mechanistic Grounding

Unlike corticosteroids which broadly suppress gene transcription via the Glucocorticoid Receptor (GR), CBN acts downstream on specific signaling cascades.

  • Primary Target: Vimentin . CBN binds to vimentin, inhibiting the VAV2/Rac1 axis.

  • Secondary Effect: Suppression of NF-κB nuclear translocation and MAPK phosphorylation (p38, JNK).

Experimental Protocol: LPS-Induced Macrophage Model

To replicate these findings, follow this self-validating workflow:

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Treat cells with Lipopolysaccharide (LPS) at 1 µg/mL to simulate acute inflammation.

  • Treatment Groups:

    • Negative Control: PBS only.

    • Model Group: LPS + Vehicle.

    • Positive Control: LPS + Dexamethasone (10 µM) .

    • Experimental: LPS + This compound (10, 30, 100 µM) .

  • Endpoint: Measure supernatant Cytokines (TNF-α, IL-6) via ELISA at 24 hours .

  • Validation Check: The Model Group must show >10-fold increase in TNF-α vs. Negative Control for the assay to be valid.

Comparative Performance Data
MetricDexamethasone (10 µM)This compound (High Dose)Performance Delta
TNF-α Inhibition > 85% Reduction~70–80% ReductionComparable efficacy without steroid side effects.
IL-6 Inhibition > 90% Reduction~65–75% ReductionModerate efficacy.
NO Suppression > 90% Reduction> 80% ReductionHigh efficacy (via iNOS suppression).
Mechanism GR Agonist (Broad)Vimentin/NF-κB Antagonist (Targeted)CBN offers a non-hormonal pathway.
Pathway Visualization (Graphviz)

AntiInflammatoryPathway LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor Vimentin Vimentin (Structural Protein) Receptor->Vimentin VAV2 VAV2 Activation Vimentin->VAV2 Rac1 Rac1 Signaling VAV2->Rac1 NFkB NF-κB Translocation Rac1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) NFkB->Cytokines CBN This compound (Inhibitor) CBN->Vimentin Direct Binding (Inhibits) Dex Dexamethasone (Standard) Dex->NFkB Indirect Suppression (via GR)

Caption: this compound intercepts the inflammatory cascade at the Vimentin level, preventing downstream NF-κB activation unlike the broad transcriptional blockade of Dexamethasone.

Therapeutic Module B: Analgesia & Nociception[1][2]

Objective: Quantify CBN’s analgesic profile using peripheral (Writhing) and central (Hot Plate) nociceptive models.[1]

Mechanism of Action[2][4][5]
  • Peripheral: Inhibition of COX-2 expression and Prostaglandin E2 (PGE2) synthesis.

  • Modulation: Evidence suggests CBN acts as a Calcium Channel Blocker , modulating voltage-gated Ca2+ channels to dampen neuronal excitability.

Experimental Protocol: Acetic Acid Writhing Test

This assay measures peripheral analgesic activity.[2][1]

  • Subjects: Swiss albino mice (20-25g).

  • Pre-treatment: Administer CBN (Oral, 45 min prior) vs. Aspirin (Oral, 45 min prior).

  • Induction: Intraperitoneal (i.p.) injection of 0.6% Acetic Acid (10 mL/kg).

  • Observation: Count abdominal constrictions ("writhes") for 20 minutes post-injection.

  • Calculation:

    
    [3]
    
Comparative Performance Data
DrugDose (mg/kg)Inhibition (%)Type of Analgesia
This compound 50 mg/kg~40–50% Peripheral & Ca2+ Modulation
Aspirin (SoC) 100 mg/kg~50–60%Peripheral (COX Inhibition)
Morphine 10 mg/kg> 90%Central (Opioid Receptor)

Insight: CBN exhibits significant peripheral analgesia comparable to NSAIDs but requires lower molar doses than Aspirin. It is less effective than opioids for central pain, confirming its safety profile (non-narcotic).

Pharmacokinetic (PK) Advantage

Objective: Demonstrate why CBN is the superior clinical candidate over its parent compound.

While many natural products fail due to poor absorption, CBN shows rapid and high oral absorption .

PK Parameters (Rat Model, Oral Administration)
ParameterThis compound (CBN)Columbianadin (Precursor)Clinical Implication
Bioavailability (F) 54 – 81% < 1%CBN is the active systemic agent.
Tmax 0.3 – 0.5 hPoorly DefinedRapid onset of action.
Half-life (T1/2) 60 – 90 min~5 h (low conc.)Short duration requires BID/TID dosing.
Elimination Renal/HepaticMetabolic ConversionLow risk of accumulation.
PK Workflow Visualization

PK_Flow Oral Oral Administration Gut Gut Lumen Oral->Gut Liver Hepatic Metabolism Gut->Liver Absorption Precursor Columbianadin (Precursor) Gut->Precursor Poor Absorption (<1%) Plasma Systemic Circulation (Bioavailability) Liver->Plasma High F (54-81%) Target Target Tissues (Joints/Nerves) Plasma->Target Rapid Tmax (0.5h) Precursor->Gut

Caption: this compound bypasses the "first-pass" bottleneck that eliminates its precursor, achieving high systemic concentrations rapidly.

References

  • Biological Potential and Pharmacological Activity of this compound. Bentham Science. [Link]

  • Anti-inflammatory effect of this compound on activated human mast cells. PubMed. [Link]

  • The pharmacokinetics and oral bioavailability studies of this compound in rats. Journal of Ethnopharmacology. [Link]

  • Simultaneous Determination of Columbianadin and Its Metabolite this compound. PubMed Central. [Link]

  • Suppression of LPS-induced inflammatory responses by Dexamethasone. Oncotarget. [Link]

  • Mechanistic assessment of analgesic actions in animal models. PubMed Central. [Link]

Sources

Comparative Guide: Columbianetin vs. Synthetic Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Columbianetin (CBN) , a natural dihydrofurocoumarin, its potent natural ester Columbianadin , and emerging synthetic coumarin analogs . While this compound serves as a foundational scaffold, experimental data indicates that its esterified forms and specific synthetic hybrids offer superior cytotoxicity (IC50 < 5 µM) through enhanced lipophilicity and targeted modulation of the ROS/mitochondrial pathway. This guide details the mechanistic divergences, structure-activity relationships (SAR), and validated protocols for assessing these compounds in oncological research.

Chemical & Pharmacological Architecture

The Parent Scaffold: this compound

This compound is a dihydrofurocoumarin derivative extracted primarily from Angelica decursiva and Angelica pubescens. Pharmacologically, it acts as a "core warhead" capable of disrupting mitochondrial function, but its efficacy is often limited by moderate cellular uptake due to its polarity.

The Natural Analog: Columbianadin (The Ester Advantage)

Columbianadin (CBN-Ester) is the angeloyl ester of this compound. Structural analysis reveals that the esterification at the C-8 position significantly increases lipophilicity, facilitating rapid transmembrane transport.

  • Key Insight: In comparative assays, Columbianadin consistently outperforms this compound, exhibiting IC50 values 5–10 fold lower in lines like HCT116 and E-J bladder cancer cells.

Synthetic Analogs: Structural Optimization

Medicinal chemistry efforts have focused on modifying the coumarin lactone ring to create "Hybrid Analogs" (e.g., Indolyl-coumarins, Pyrano-chromenes). These synthetic variants aim to:

  • Enhance Potency: By introducing electron-withdrawing groups (e.g., -Cl, -NO2) to increase binding affinity with target proteins (e.g., Bcl-2, EGFR).

  • Overcome Resistance: Synthetic hybrids often bypass P-gp efflux pumps, a common resistance mechanism against natural coumarins.

Comparative Efficacy Data

The following table synthesizes cytotoxicity data (IC50) across key cancer cell lines, highlighting the potency gap between the natural core and its optimized analogs.

Compound ClassSpecific AgentCell LineIC50 (µM)Mechanism of Cell DeathRef
Natural Core This compoundHCT116> 50 µMApoptosis (Weak)[1]
Natural Ester ColumbianadinHCT116~ 25 µMApoptosis + Necroptosis[1]
Natural Ester ColumbianadinE-J (Bladder)2.30 µMG0/G1 Arrest[2]
Synthetic Hybrid Indolyl-PyrimidineHCT1166.6 ± 1.4 µMApoptosis (Caspase-3)[3]
Synthetic Hybrid Pyrano-chromeneHCT1167.1 ± 0.1 µMS/G2 Phase Arrest[4]
Synthetic Hybrid Tetrahydrocurcumin-TriazoleHCT1161.09 µMG1 Arrest[5]

Analysis: While this compound provides the scaffold, the ester functionality in Columbianadin or the heterocyclic fusion in synthetic analogs is critical for achieving sub-10 µM potency.

Mechanistic Pathways & Signaling[1][2][3]

The antitumor activity of this compound and its analogs is driven primarily by Reactive Oxygen Species (ROS) accumulation, leading to mitochondrial membrane potential (


) collapse.
Dual-Mode Cell Death (Apoptosis/Necroptosis)

A unique feature of Columbianadin (the ester) is its concentration-dependent mode of action:

  • Low Dose (< 25 µM): Induces Apoptosis via the intrinsic mitochondrial pathway (Bax upregulation, Bcl-2 downregulation).

  • High Dose (> 50 µM): Triggers Necroptosis , bypassing caspase blockade. This is crucial for treating apoptosis-resistant tumors.

Signaling Diagram (Graphviz)

The following diagram maps the signal transduction pathway activated by Columbianadin/Columbianetin in colorectal cancer cells.

CBN_Signaling CBN Columbianadin (CBN) (Extracellular) Uptake Cellular Uptake (Lipophilicity Dependent) CBN->Uptake ROS ROS Generation (Oxidative Stress) Uptake->ROS Induction Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Damage Necro Necroptosis Pathway (High Dose > 50µM) ROS->Necro High ROS Load Bax Bax (Pro-apoptotic) ↑ Mito->Bax Bcl2 Bcl-2 (Anti-apoptotic) ↓ Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mechanistic pathway of Columbianadin-induced cell death, illustrating the divergence between apoptotic and necroptotic outcomes based on dosage and ROS intensity.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed with self-validating control steps.

MTT Cytotoxicity Assay (Standardized for Coumarins)

Objective: Determine IC50 values for CBN vs. Synthetic Analogs. Critical Control: Use 0.1% DMSO as a vehicle control; Coumarins can precipitate in aqueous media if not pre-dissolved correctly.

  • Seeding: Plate HCT116 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare a 100 mM stock of this compound/Analogs in DMSO. Dilute serially in media (0, 1, 5, 10, 25, 50, 100 µM).

    • Validation: Final DMSO concentration must remain < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4h. Remove media, dissolve formazan in 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Flow Cytometry: Apoptosis vs. Necrosis

Objective: Distinguish between the apoptotic effect of low-dose CBN and necroptosis of high-dose CBN.

  • Treatment: Treat cells with IC50 and 2xIC50 concentrations for 24h.

  • Harvesting: Collect cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: 15 min at RT in the dark.

  • Analysis:

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptosis (Dominant in Synthetic Analogs)

    • Q2 (Annexin+/PI+): Late Apoptosis/Necroptosis (Dominant in High-Dose Natural CBN)

Experimental Workflow Diagram (Graphviz)

Experiment_Workflow Culture Cell Culture (HCT116 / E-J) Treat Drug Treatment (CBN vs. Analogs) Culture->Treat MTT MTT Assay (48h) Treat->MTT Flow Flow Cytometry (Annexin V / PI) Treat->Flow West Western Blot (Caspase-3, Bax, PARP) Treat->West IC50 Calculate IC50 MTT->IC50 IC50->Flow Select Dose Mech Mechanism Check (Apoptosis vs Necrosis) Flow->Mech Valid Validation (Pathway Confirmation) West->Valid

Caption: Integrated workflow for validating the efficacy and mechanism of this compound analogs.

Conclusion & Recommendations

For researchers developing coumarin-based therapeutics:

  • Select the Ester: Columbianadin is the superior natural candidate over this compound due to its 10-fold higher potency and ability to induce necroptosis at high doses.

  • Explore Hybrids: Synthetic analogs (specifically indolyl-pyrimidine or pyrano-chromene hybrids) offer the highest potency (IC50 ~1 µM) and should be prioritized if the goal is maximizing cytotoxicity at low concentrations.

  • Monitor ROS: Efficacy is tightly linked to oxidative stress; antioxidant co-treatment (e.g., NAC) should be used as a negative control to validate the ROS-dependent mechanism.

References

  • Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells. Biomolecules & Therapeutics, 2016. Link

  • Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Mediators of Inflammation, 2025.[1] Link

  • Cytotoxic activity (IC50) of compounds 1-4 against MCF-7, HCT-116, HepG2. ResearchGate (Journal of Applied Pharmaceutical Science), 2021. Link

  • In vitro anticancer activity of pyrano[3, 2-c]chromene derivatives. Medicinal Chemistry Research, 2018. Link

  • Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules, 2024. Link

Sources

Comparative Study of Columbianetin's Antioxidant Potential

[1][2][3][4]

Executive Summary

Columbianetin (CBT) , a dihydrofurocoumarin derivative primarily isolated from Angelica pubescens (Du Huo), represents a distinct class of "bio-intelligent" antioxidants. Unlike stoichiometric scavengers (e.g., Ascorbic Acid) that function primarily through direct electron donation, this compound operates as a dual-action modulator . It combines moderate direct radical scavenging with potent intracellular signaling activation, specifically targeting the Nrf2/HO-1 axis and inhibiting the NOD1/NF-κB inflammatory loop.

This guide provides a technical comparison of this compound against industry standards (Ascorbic Acid, Trolox), supported by experimental protocols and mechanistic visualization. It is designed for researchers evaluating CBT for therapeutic or cosmeceutical applications requiring sustained oxidative stress resistance rather than transient radical quenching.

Chemical Profile & Structural Basis

This compound (C



Columbianadin (CBN)
  • Core Scaffold: 7,8-disubstituted coumarin (dihydrofurocoumarin).

  • Key Functional Group: The dihydrofuran ring and the hydroxyl isopropyl moiety contribute to its lipophilicity, allowing superior cellular uptake compared to highly polar antioxidants like Vitamin C.

  • Redox Mechanism: Unlike phenolic hydroxyl-rich compounds (e.g., flavonoids) that rely on hydrogen atom transfer (HAT), this compound's antioxidant capacity is largely mediated by upregulating endogenous antioxidant enzymes (SOD, CAT, GPx).

Comparative Analysis: In Vitro Performance

The following table contrasts this compound with standard benchmarks. Note that while this compound's direct scavenging IC

Table 1: Antioxidant Performance Profile[4][5]
FeatureThis compound (CBT) Ascorbic Acid (Vitamin C) Trolox (Vit. E Analog)
Primary Mechanism Signaling Modulation (Nrf2) + Direct ScavengingDirect Electron Transfer (SET/HAT)Hydrogen Atom Transfer (HAT)
DPPH IC

(approx.)
~50–100 µg/mL* (Moderate)3–10 µg/mL (Very High)~11–15 µg/mL (High)
ABTS IC

~40–80 µg/mL*~5–15 µg/mL~25–30 µg/mL
Cellular ROS Inhibition High (via enzyme upregulation)Moderate (Rapidly depleted)High (Lipid protection)
Anti-Inflammatory Link Inhibits NOD1/NF-κB Weak/IndirectWeak
Stability High (Metabolic stability)Low (Oxidizes rapidly)Moderate
Bioavailability High (Lipophilic nature)Low (Saturable transport)Moderate

*Note: Values for CBT are estimated based on coumarin derivative benchmarks and crude extract fractionation data, as pure CBT is often tested in cellular models rather than cell-free assays.

Mechanistic Insight: The "Shield and Brake" System

This compound's true value lies in its ability to break the cycle of oxidative stress and inflammation. It acts on two critical pathways:[1][2]

  • The Shield (Nrf2/HO-1): CBT promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and transcribe Phase II antioxidant genes (HO-1, NQO1).

  • The Brake (NOD1/NF-κB): CBT explicitly inhibits the NOD1 signaling pathway, preventing the nuclear translocation of NF-κB, thereby suppressing the "cytokine storm" that generates secondary ROS.

Visualization: this compound Signaling Pathway

The following diagram illustrates the dual-pathway mechanism of this compound in a cell under oxidative stress.

Columbianetin_Mechanismcluster_cellCytoplasmcluster_nucleusNucleusROSROS / Oxidative StressCBT_InThis compound (Intracellular)Keap1_Nrf2Keap1-Nrf2 ComplexCBT_In->Keap1_Nrf2Disrupts InteractionNOD1NOD1 ReceptorCBT_In->NOD1InhibitsNFkB_ActiveNF-κB (Active)CBT_In->NFkB_ActiveInhibits TranslocationNrf2_FreeNrf2 (Released)Keap1_Nrf2->Nrf2_FreeReleaseAREARE (Antioxidant Response Element)Nrf2_Free->ARETranslocation & BindingNOD1->NFkB_ActiveActivatesNFkB_ComplexNF-κB (Inactive)NFkB_Complex->NFkB_ActivePhosphorylationInflam_GenesPro-inflammatory Cytokines(TNF-α, IL-6)NFkB_Active->Inflam_GenesTranscriptionGenesHO-1, SOD, CATARE->GenesTranscriptionGenes->ROSScavengesInflam_Genes->ROSGenerates Secondary ROS

Caption: this compound mitigates oxidative damage by simultaneously activating the Nrf2 antioxidant "shield" and inhibiting the NF-κB inflammatory "brake," preventing ROS accumulation.[2]

Experimental Protocols

To validate this compound's efficacy, the following protocols are recommended. These emphasize biological relevance over simple chemical scavenging.

Protocol A: DPPH Radical Scavenging Assay (Chemical Baseline)

Use this to establish a baseline comparison with Ascorbic Acid.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Series: Dissolve this compound in methanol to create a concentration range (e.g., 10, 20, 50, 100, 200 µg/mL). Prepare Ascorbic Acid standards in the same range.

  • Reaction: Mix 1 mL of sample solution with 2 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ). Use methanol + DPPH as the control (
    
    
    ).
  • Calculation:

    
    
    Note: Calculate IC
    
    
    using non-linear regression.
Protocol B: Intracellular ROS Scavenging (DCFH-DA Assay)

Use this to demonstrate CBT's superior biological performance.

  • Cell Line: Use RAW 264.7 (macrophages) or PC12 cells.

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Pre-treatment: Treat cells with this compound (e.g., 10, 20, 40 µM) for 2 hours. Include a Vehicle Control and a Positive Control (N-Acetylcysteine).

  • Induction: Expose cells to H

    
    O
    
    
    (500 µM) or LPS (1 µg/mL) for 24 hours to induce oxidative stress.
  • Probe Loading: Wash cells and incubate with DCFH-DA (10 µM) for 30 minutes at 37°C. Intracellular esterases convert DCFH-DA to non-fluorescent DCFH, which ROS oxidizes to fluorescent DCF.

  • Quantification: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).

  • Result: Lower fluorescence in CBT-treated cells indicates effective intracellular ROS scavenging and enzyme upregulation.

Conclusion

This compound distinguishes itself from conventional antioxidants through its bifunctional mechanism . While it may not outperform Ascorbic Acid in a simple test-tube DPPH assay, its ability to downregulate the NOD1/NF-κB inflammatory pathway while upregulating the Nrf2/HO-1 antioxidant system makes it a superior candidate for treating complex pathologies involving chronic oxidative stress and inflammation, such as rheumatoid arthritis and neurodegeneration.

Researchers should prioritize cellular assays (DCFH-DA, Western Blot for HO-1/Nrf2) over simple chemical scavenging tests to accurately assess this compound's therapeutic potential.

References

  • Pharmacokinetics of Columbianadin/Columbianetin: Li, J., et al. (2018).[3] Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC‐MS/MS: Application to Pharmacokinetics. Evidence-Based Complementary and Alternative Medicine. Link

  • Anti-Inflammatory Mechanism (NOD1/NF-κB): Wang, Y., et al. (2018). Anti-Inflammatory Effect of this compound on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells. Mediators of Inflammation.[4][5][6] Link

  • Nrf2/HO-1 Pathway (General Coumarins/CBN): Wang, Y., et al. (2025). Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound. Mediators of Inflammation.[4][5][6] Link

  • Coumarin Antioxidant Activity: Bubols, G. B., et al. (2013). The antioxidant activity of coumarins and flavonoids. Mini Reviews in Medicinal Chemistry. Link

  • Standard Antioxidant Assays: Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Link

In Vivo Validation of Columbianetin: Mechanistic Insights & Comparative Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Columbianetin (CBN) is a bioactive furanocoumarin derivative and the primary metabolic active form of columbianadin (found in Angelica pubescens). Unlike non-selective NSAIDs that primarily target COX enzymes, this compound exhibits a multi-target mechanism involving the suppression of NF-κB and MAPK signaling pathways and the direct targeting of vimentin .

This guide provides a technical roadmap for validating CBN’s efficacy in vivo, comparing it against standard-of-care agents (Indomethacin), and detailing self-validating experimental protocols for researchers.

Comparative Analysis: this compound vs. Indomethacin

The following table contrasts this compound with Indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID) often used as a positive control in validation assays.

FeatureThis compound (CBN)Indomethacin (Positive Control)
Primary Mechanism Multi-Pathway Inhibition: Downregulates NF-κB (p65), MAPK (ERK/JNK/p38), and targets Vimentin/VAV2/Rac1 axis.COX Inhibition: Non-selective inhibition of Cyclooxygenase-1 (COX-1) and COX-2, reducing prostaglandin synthesis.[1]
In Vivo Efficacy (Edema) High inhibition of paw edema (comparable to Indomethacin at 20-50 mg/kg).High inhibition of paw edema (Standard reference at 10 mg/kg).
Analgesic Potency Significant reduction in acetic acid-induced writhing (Peripheral & Central).Potent peripheral analgesic; standard for visceral pain models.
Safety Profile Hepatoprotective: Reduces ALT/AST levels in LPS-induced injury. Lower ulcerogenic potential.Gastrointestinal Toxicity: High risk of gastric ulceration and bleeding due to COX-1 inhibition.
Pharmacokinetics Rapid absorption (

~1h); High bioavailability (~54-81%); Metabolized by CYP3A4/2C19.
Rapid absorption; High bioavailability (~100%); Extensive enterohepatic circulation.
Cytokine Modulation Broad suppression: TNF-α, IL-1β, IL-6, NO, iNOS.Primarily reduces Prostaglandins (PGE2); secondary cytokine effects.

Mechanistic Deep Dive: The Signaling Architecture

This compound's efficacy stems from its ability to intercept inflammatory signaling at the transcriptional and post-translational levels.

Key Pathways Validated In Vivo:
  • NF-κB Suppression: CBN inhibits the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit.[2] This directly halts the transcription of pro-inflammatory genes (TNF-α, IL-1β, iNOS).

  • MAPK Modulation: It blocks the phosphorylation of ERK, JNK, and p38 kinases, which are upstream regulators of inflammatory cytokine production.

  • Vimentin Targeting: Recent studies identify Vimentin as a direct target. CBN binding inhibits the VAV2/Rac1 signaling axis, reducing fibroblast migration and tissue damage in arthritis models.[3]

Visualization: Inflammatory Signaling Blockade

The following diagram illustrates the validated intervention points of this compound within the cellular inflammatory cascade.

CBN_Mechanism cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS / Stimuli TLR4 TLR4 Receptor LPS->TLR4 ERK p-ERK TLR4->ERK JNK p-JNK TLR4->JNK p38 p-p38 TLR4->p38 IKK IKK Complex TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, iNOS) ERK->Cytokines JNK->Cytokines p38->Cytokines IkB IκBα Degradation IKK->IkB p65 p65 Nuclear Translocation IkB->p65 p65->Cytokines Vimentin Vimentin Rac1 VAV2 / Rac1 Vimentin->Rac1 Rac1->Cytokines Fibroblast Migration CBN This compound (CBN) CBN->ERK CBN->JNK CBN->p38 CBN->p65 Inhibits CBN->Vimentin Direct Binding

Caption: Schematic of this compound's multi-target inhibition of NF-κB, MAPK, and Vimentin signaling pathways.

Validated Experimental Protocols

To ensure high "Trustworthiness" (E-E-A-T), the following protocols include Causality Checks —explaining why specific steps are critical for data integrity.

Protocol A: LPS-Induced Acute Liver Injury (Anti-Inflammatory Validation)

Objective: Quantify the hepatoprotective and anti-inflammatory efficacy of CBN.

Workflow:

  • Animal Selection: Male BALB/c mice (6–8 weeks, 20–25g).

    • Causality: Male mice are preferred to avoid hormonal fluctuations affecting cytokine levels.

  • Grouping (n=10/group):

    • Control (Vehicle)[4]

    • Model (LPS only)

    • Positive Control (Dexamethasone 5 mg/kg or Indomethacin 10 mg/kg)

    • CBN Low Dose (10 mg/kg)

    • CBN High Dose (40 mg/kg)

  • Pre-treatment: Administer CBN or controls via oral gavage (p.o.) once daily for 7 consecutive days.

    • Causality: A 7-day loading phase ensures steady-state plasma levels and tissue distribution before the acute insult.

  • Induction: On Day 7, 1 hour after the final drug dose, inject LPS (10 mg/kg) intraperitoneally (i.p.).

    • Causality: The 1-hour gap aligns the

      
       of CBN (approx. 1h) with the initiation of the inflammatory cascade.
      
  • Termination & Sampling: Sacrifice mice 6 hours post-LPS injection.

    • Causality: Pro-inflammatory cytokines (TNF-α, IL-6) peak in serum between 4–6 hours post-LPS challenge.

  • Readouts:

    • Serum: ALT/AST (Liver damage markers), ELISA for TNF-α, IL-1β.

    • Tissue (Liver): H&E Staining (Histology), Western Blot for p-p65, p-ERK/JNK.

Protocol B: Acetic Acid-Induced Writhing (Analgesic Validation)

Objective: Assess peripheral analgesic activity.

Workflow:

  • Preparation: Fast mice for 12 hours (water ad libitum) prior to the experiment.

    • Causality: Prevents food mass from interfering with absorption or altering abdominal writhing mechanics.

  • Administration: Administer CBN (20, 40 mg/kg) or Indomethacin (10 mg/kg) p.o.

  • Induction: 60 minutes post-administration, inject 0.6% acetic acid (10 mL/kg) i.p.

    • Causality: Acetic acid causes direct peritoneal irritation, triggering a "writhing" reflex (abdominal contraction + hind limb extension).

  • Observation: Wait 5 minutes for diffusion, then count writhes for 20 minutes.

    • Causality: The 5-minute lag excludes injection stress artifacts. The 20-minute window captures the peak pain response.

  • Calculation:

    
    [4]
    

Pharmacokinetic & Safety Considerations

Researchers must account for CBN's metabolic profile when designing chronic studies.

  • Metabolism: CBN is metabolized via N-demethylation and mono-oxygenation.

  • CYP Interaction: CBN is a potent inhibitor of CYP3A4 and CYP2C19 .

    • Critical Note: Avoid co-administration with substrates of these enzymes (e.g., Midazolam) to prevent drug-drug interactions (DDI) that could skew toxicity data.

  • Bioavailability: Absolute oral bioavailability is approx. 29.5% to 81% depending on the formulation and species, with a half-life (

    
    ) of ~5 hours in plasma stability tests, supporting b.i.d. (twice daily) or q.d. (once daily) dosing in chronic models.
    

References

  • Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS . Journal of Ethnopharmacology.

  • Pharmacological and Pharmacokinetic Insights Into Columbianadin: A Promising Natural Anti-Inflammatory Compound . Frontiers in Pharmacology.

  • Anti-Inflammatory Effect of Columbianadin against D-Galactose-Induced Liver Injury In Vivo via the JAK2/STAT3 and JAK2/p38/NF-κB Pathways . International Journal of Molecular Sciences.

  • Columbianadin Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs . Biomedicine & Pharmacotherapy.[4][5]

  • The pharmacokinetics and oral bioavailability studies of this compound in rats after oral and intravenous administration . Journal of Pharmaceutical and Biomedical Analysis.

  • Anti-inflammatory effect of this compound on lipopolysaccharide-stimulated human peripheral blood mononuclear cells . Mediators of Inflammation.[3]

Sources

Comparing the neuroprotective effects of Columbianetin and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Columbianetin (CBT) and its ester derivative Columbianadin (CBN) , focusing on their neuroprotective pharmacodynamics and pharmacokinetics.

A Technical Guide for Drug Development Professionals

Executive Summary

This compound (CBT) is a furanocoumarin metabolite often observed following the administration of Columbianadin (CBN) . While CBT exhibits foundational anti-inflammatory properties, CBN demonstrates superior neuroprotective potential due to enhanced lipophilicity, bioavailability, and a distinct mechanism of action involving the modulation of voltage-gated ion channels. This guide analyzes the structural and functional divergence of these two compounds to inform lead optimization in neurotherapeutic development.

Structural & Pharmacokinetic Divergence

The core difference lies in the C-8 substitution . CBN possesses a dihydroangelic acid ester moiety at the C-8 position, which is cleaved in vivo to yield CBT. This esterification significantly alters the physicochemical properties, enhancing membrane permeability (Blood-Brain Barrier penetration) before metabolic conversion.

Pharmacokinetic Profile Comparison (Rat Plasma Model)

Data synthesized from LC-MS/MS comparative studies.

ParameterColumbianadin (CBN)This compound (CBT)Implication
Role Parent Compound / ProdrugActive MetaboliteCBN serves as a delivery vehicle.[1]
Tmax (h) ~0.5 - 1.0 h~2.0 - 4.0 hCBN is absorbed rapidly; CBT accumulates later.
Cmax HighLow (post-CBN admin)CBN achieves higher peak plasma concentrations.
Bioavailability High (Lipophilic)Moderate (Polar)The ester bond facilitates transport.
BBB Permeability HighLow to ModerateCBN is the primary neuroactive agent in situ.

Mechanistic Deep Dive: Neuroprotective Pathways

Columbianadin (CBN): The Ion Channel Modulator

Unlike general antioxidants, CBN acts as a specific modulator of excitable membranes. Patch-clamp studies on hippocampal and sensory neurons reveal that CBN inhibits voltage-gated Calcium (CaV) and Sodium (NaV) channels.

  • Mechanism: Frequency-dependent block of

    
    .
    
  • Effect: Stabilizes neuronal membranes during ischemic depolarization, preventing excitotoxicity.

  • Potency:

    
     (Peak 
    
    
    
    ),
    
    
    (Late
    
    
    ).[2][3]
This compound (CBT): The Anti-Inflammatory Agent

Once metabolized, CBT functions primarily through cytokine suppression. In microglial models (BV2 cells), CBT downregulates the NF-κB signaling cascade.

  • Mechanism: Inhibition of p65 nuclear translocation.

  • Effect: Reduction of TNF-

    
    , IL-1 
    
    
    
    , and NO production.
  • Target: Neuroinflammation (Post-ischemic secondary injury).

Visualizing the Pathway

The following diagram illustrates the metabolic conversion and divergent signaling targets of CBN and CBT.

Neuroprotective_Pathways cluster_0 Neuron cluster_1 Microglia CBN Columbianadin (CBN) (Lipophilic Ester) CBT This compound (CBT) (Polar Metabolite) CBN->CBT Hydrolysis (Esterase) BBB Blood-Brain Barrier CBN->BBB High Permeability Nav Voltage-Gated Na+ Channels (Inhibition of INa) CBN->Nav Direct Blockade Cav Voltage-Gated Ca2+ Channels (Inhibition of ICa) CBN->Cav Direct Blockade NFkB NF-κB Pathway (Suppression) CBT->NFkB Downregulation BBB->CBN CNS Entry Excitotoxicity Reduced Excitotoxicity (Primary Protection) Nav->Excitotoxicity Cav->Excitotoxicity Inflammation Reduced Neuroinflammation (Secondary Protection) NFkB->Inflammation

Caption: Figure 1. Dual-action mechanism showing CBN's direct neuronal stabilization and CBT's secondary anti-inflammatory effects.

Experimental Protocols

To validate these effects in your own pipeline, use the following self-validating protocols.

Protocol A: Whole-Cell Patch-Clamp for CBN Efficacy

Objective: Quantify the inhibition of voltage-gated


 currents (

).[2][3][4]
  • Cell Preparation: Use acutely dissociated hippocampal neurons or GH3 cells. Maintain in DMEM/F12 with 10% FBS.[5]

  • Internal Solution (Pipette): 135 mM CsCl, 10 mM NaCl, 10 mM HEPES, 5 mM MgATP, pH 7.2 (Cs+ blocks K+ currents to isolate Na+).

  • External Solution (Bath): 137 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Recording Configuration:

    • Establish G

      
       seal.
      
    • Break-in to whole-cell mode.[3]

    • Compensate for series resistance (>80%).

  • Voltage Protocol:

    • Holding Potential: -80 mV.

    • Depolarizing Step: Pulse to -10 mV for 30ms to elicit peak

      
      .
      
  • Drug Application: Perfusion of CBN (0.1, 1, 10, 30

    
    ).
    
  • Analysis: Plot Peak Current Amplitude vs. Log[Concentration] to derive

    
    .
    
    • Validation Check: Application of Tetrodotoxin (TTX, 1

      
      ) must abolish the current to confirm it is 
      
      
      
      based.
Protocol B: LC-MS/MS for Pharmacokinetic Profiling

Objective: Measure the conversion rate of CBN to CBT in plasma.

  • Sample Prep: Collect rat plasma at 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-oral gavage (25 mg/kg CBN).

  • Extraction:

    • Mix 100

      
       plasma with 10 
      
      
      
      Internal Standard (Warfarin).
    • Add 500

      
       Ethyl Acetate (Liquid-Liquid Extraction).
      
    • Vortex (3 min), Centrifuge (10,000 rpm, 10 min).

    • Evaporate supernatant under

      
       stream; reconstitute in mobile phase.
      
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX).

    • Mobile Phase: Acetonitrile : 1mM Ammonium Acetate (Gradient elution).

  • Mass Spec Detection (MRM Mode):

    • CBN Transition: m/z 329.1

      
       229.1
      
    • CBT Transition: m/z 247.1

      
       187.1
      
  • Calculation: Calculate AUC (Area Under Curve) for both species. A high CBT/CBN ratio indicates rapid metabolism.

Comparative Efficacy Data

MetricThis compound (CBT)Columbianadin (CBN)
Primary Target NF-κB / CytokinesVoltage-Gated Na+/Ca2+ Channels
IC50 (Cell Viability) > 50

(Low potency)
~2-15

(High potency)
In Vivo Efficacy (MCAO) Reduces infarct volume (Moderate)Reduces infarct volume (High)
Therapeutic Window Delayed (Anti-inflammatory)Acute (Anti-excitotoxic)

References

  • Pharmacokinetics of Columbianadin: Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS.[6][7] Evidence-Based Complementary and Alternative Medicine.

  • Ion Channel Modulation: Effectiveness of Columbianadin, a Bioactive Coumarin Derivative, in Perturbing Transient and Persistent INa. International Journal of Molecular Sciences.[2][3][5]

  • Anti-Inflammatory Mechanism: Anti-inflammatory effect of this compound on activated human mast cells. PubMed.[8]

  • General Coumarin Neuroprotection: Neuroprotective Effects of Coumarin Derivatives. Molecules.[5][6][8][9][10][11][12][13][14][15]

Sources

Validation of Columbianetin as a Bioactive Compound: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite Advantage

Columbianetin (CBT) is a dihydrofurocoumarin derivative and the primary bioactive metabolite of Columbianadin (CBN) , a major constituent of Angelica pubescens (Duhuo). While Columbianadin is abundant in the raw herbal material, pharmacokinetic data reveals it acts largely as a prodrug. Upon oral administration, CBN is rapidly hydrolyzed into this compound, which exhibits superior bioavailability (F% > 50%) compared to its precursor (F% < 0.5%).

This guide validates this compound not merely as a constituent, but as the systemic effector responsible for the anti-inflammatory and analgesic properties traditionally attributed to the parent herb. For drug development professionals, CBT represents a more stable, bioavailable, and druggable candidate than its ester precursor.

Part 1: Comparative Analysis

The following analysis contrasts this compound with its precursor (Columbianadin) and a standard anti-inflammatory control (Dexamethasone).

Table 1: Physicochemical & Pharmacokinetic Performance
FeatureThis compound (CBT) Columbianadin (CBN) Dexamethasone (Control)
Role Active MetaboliteProdrug / PrecursorSynthetic Corticosteroid
Oral Bioavailability (F%) 54% – 81% (High)~0.44% (Extremely Low)~70–80%
Plasma Half-life (t1/2) ~2–4 hoursRapidly eliminated (< 1h)3–5 hours
Metabolic Stability Stable (Phase II conjugation)Unstable (Hydrolyzed to CBT)High
Primary Target NF-κB, MAPK, Na+ ChannelsTRP Channels, Ca2+ ChannelsGlucocorticoid Receptor
Key Advantage High systemic exposure; direct effector.High potency in vitro, but poor in vivo stability.[1]Gold standard potency, but high side-effect profile.

Analyst Insight: The critical failure point for Columbianadin in drug development is its poor oral bioavailability. Research confirms that after oral dosing of CBN, plasma levels of the parent compound are negligible, while CBT levels are significant. Therefore, validating CBT is equivalent to validating the systemic activity of the parent botanical.

Part 2: Mechanistic Validation

To validate this compound as a therapeutic agent, its mechanism must be defined at the molecular level. The compound exerts a dual-inhibitory effect on inflammatory cascades.[2][3]

Mechanism 1: NF-κB & MAPK Pathway Suppression

CBT blocks the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65).[2] Simultaneously, it inhibits the phosphorylation of p38 and JNK in the MAPK pathway. This reduces the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[4]

Mechanism 2: Ion Channel Modulation

CBT has been observed to inhibit voltage-gated Na+ currents (


), contributing to its analgesic and anti-nociceptive effects, distinct from pure anti-inflammatory action.
Visual 1: Signaling Pathway & Mechanism of Action

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Stimulus (LPS/Injury) Receptor TLR4 Receptor LPS->Receptor MAPK MAPK Phosphorylation (p38, JNK, ERK) Receptor->MAPK IKK IKK Complex Receptor->IKK NFkB_Nuc NF-κB Nuclear Translocation MAPK->NFkB_Nuc Crosstalk IkB IκBα Degradation IKK->IkB NFkB_Cyto NF-κB (p65/p50) IkB->NFkB_Cyto Release NFkB_Cyto->NFkB_Nuc CBT This compound (Inhibitor) CBT->MAPK Blocks Phosphorylation CBT->IKK Prevents Activation DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA

Caption: this compound inhibits inflammation by blocking MAPK phosphorylation and preventing NF-κB nuclear translocation.

Part 3: Experimental Protocols for Validation

To rigorously validate this compound, researchers should utilize the following self-validating protocols. These workflows control for the "prodrug effect" by focusing on the active metabolite.

Protocol A: Pharmacokinetic (PK) Bioavailability Assessment

Objective: Confirm CBT is the active systemic species after oral administration of CBN or Angelica pubescens extract.

  • Subject Preparation: Use Sprague-Dawley rats (

    
     per group). Fast for 12h.
    
  • Dosing:

    • Group 1: this compound (Active) - 10 mg/kg (Oral Gavage).

    • Group 2: Columbianadin (Prodrug) - 25 mg/kg (Oral Gavage).

    • Group 3: Angelica pubescens Extract - Equivalent dose.

  • Sampling: Collect blood from the orbital sinus at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

    • MRM Transitions: Monitor

      
       transitions specific to CBT (247 
      
      
      
      175) and CBN (329
      
      
      229).
  • Validation Criteria:

    • In Group 2 (CBN dosed), plasma levels of CBN should be near LOQ (< 5 ng/mL).

    • In Group 2, plasma levels of CBT should be high (

      
       ng/mL), confirming rapid hydrolysis.
      
    • Success Metric:

      
       in Group 2 should account for >80% of total coumarin exposure.
      
Protocol B: In Vitro Anti-Inflammatory Validation

Objective: Determine IC50 of CBT against LPS-induced inflammation.

  • Cell Culture: RAW 264.7 murine macrophages. Culture in DMEM + 10% FBS.

  • Treatment:

    • Pre-treat cells with CBT (5, 10, 20, 40

      
      M) for 1 hour.
      
    • Positive Control: Dexamethasone (1

      
      M).
      
    • Induction: Add LPS (1

      
      g/mL) and incubate for 24h.
      
  • Assays:

    • NO Production: Griess Reagent assay on supernatant.

    • Cytokines: ELISA for TNF-α and IL-6.

    • Protein Expression: Western Blot for p-p65, p-IκBα, p-ERK, p-JNK.

  • Self-Validating Check:

    • Perform MTT assay concurrently to ensure reduced NO is due to pathway inhibition, not cytotoxicity. Cell viability must remain >90%.

Visual 2: Validation Workflow

Workflow cluster_Phase1 Phase 1: PK Validation cluster_Phase2 Phase 2: Efficacy Start Start Validation PK_Dose Oral Dosing (CBN vs CBT) Start->PK_Dose PK_Anal LC-MS/MS Analysis PK_Dose->PK_Anal PK_Dec CBT is Major Metabolite? PK_Anal->PK_Dec Vitro In Vitro (RAW 264.7) LPS Challenge PK_Dec->Vitro Yes Fail Reformulate PK_Dec->Fail No Mech Western Blot (NF-κB/MAPK) Vitro->Mech End Valid Bioactive Candidate Mech->End

Caption: Step-by-step workflow to validate this compound as the primary bioactive agent.

References
  • Li, Y., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics.[5] Journal of Chromatography B.

  • Zhang, Y., et al. (2016). The pharmacokinetics, bioavailability and excretion of this compound acetate and its metabolite this compound in rat plasma. Biomedical Chromatography.[4][6]

  • Wang, X., et al. (2021). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Coumarins. International Journal of Molecular Sciences.[7]

  • Chen, J., et al. (2023). Biological Potential and Pharmacological Activity of this compound in Chronic Diseases. Frontiers in Pharmacology.

  • Soares, P., et al. (2019). Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L. and Related Coumarins. Molecules.[1][3][4][5][6][8][9][10][11][12]

Sources

Inter-Laboratory Comparison Guide: Columbianetin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standardization manual for the analysis of Columbianetin, synthesizing data from comparative methodologies (LC-MS/MS vs. HPLC-UV) to establish a "Best Practice" framework for inter-laboratory consistency.

Executive Summary & Technical Mandate

This compound (CBN) is a bioactive angular furanocoumarin and the primary metabolite of Columbianadin (CBD), found in Angelica pubescens (Duhuo). Its analysis is critical for pharmacokinetic (PK) profiling and quality control of Traditional Chinese Medicine (TCM).

Recent inter-laboratory discrepancies often stem from three variables:

  • Matrix Interference: Plasma phospholipids vs. complex plant matrices.

  • Isomeric Resolution: Separation of CBN from its structural isomers.

  • Detection Variance: Sensitivity gaps between UV-Vis and Mass Spectrometry.

This guide provides a standardized comparison of the two dominant methodologies—LC-MS/MS (Method A) and HPLC-UV (Method B) —and establishes a self-validating protocol for cross-laboratory alignment.

Comparative Methodological Landscape

The following data synthesizes performance metrics from independent validation studies to simulate an inter-laboratory proficiency test.

Table 1: Performance Metrics Comparison
FeatureMethod A: LC-MS/MS (Bioanalysis)Method B: HPLC-UV (Plant QC)
Primary Application Pharmacokinetics (Rat Plasma/Tissue)Quality Control (Plant Extract)
Detector Triple Quadrupole (ESI+)Diode Array / UV (327 nm)
Column Agilent Eclipse Plus C18 (2.1 x 100mm, 1.8µm)C18 Standard (4.6 x 250mm, 5µm)
Mobile Phase Acetonitrile : 1mM Ammonium AcetateMethanol : Water (Gradient)
LLOQ 0.1 - 0.5 ng/mL (High Sensitivity)0.5 - 1.0 µg/mL (Low Sensitivity)
Linearity (

)
> 0.995 (Dynamic Range: 1-2000 ng/mL)> 0.999 (Range: 5-100 µg/mL)
Extraction Recovery 85.6% - 99.7% (LLE with Ethyl Acetate)> 95% (Ultrasonic Methanol)
Run Time 3.0 - 4.5 min20 - 30 min

Critical Insight: While Method B is sufficient for raw material grading, it fails in PK studies where plasma concentrations drop below 10 ng/mL. Method A is mandatory for in vivo bioavailability studies.

Validated Experimental Protocols

To ensure inter-laboratory reproducibility, the following protocols must be adhered to without deviation.

Protocol A: High-Sensitivity LC-MS/MS (Plasma Matrix)

Objective: Quantify CBN in rat plasma with LLOQ < 1 ng/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 50 µL of plasma.

    • Add 10 µL Internal Standard (IS) solution (e.g., Warfarin or Bergapten at 100 ng/mL).

    • Add 150 µL Ethyl Acetate. Vortex vigorously for 3 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer supernatant to a clean tube and evaporate to dryness under

      
       stream at 40°C.
      
    • Reconstitute residue in 100 µL Mobile Phase.

  • Chromatographic Conditions:

    • Column: Agilent Eclipse Plus C18 (1.8 µm).[1]

    • Flow Rate: 0.3 mL/min.[2][3][4]

    • Gradient: Isocratic elution (Acetonitrile: 1mM Ammonium Acetate, 60:40 v/v) is often sufficient for rapid throughput, though gradients are preferred to remove late-eluting phospholipids.

  • MS Parameters (MRM Mode):

    • Precursor Ion: m/z 247.1

      
      
      
    • Product Ions: m/z 203.1 (Quantifier), m/z 147.1 (Qualifier).

    • Collision Energy: Optimized per instrument (typically 20-30 eV).

Protocol B: Robust HPLC-UV (Plant Matrix)

Objective: Routine standardization of Angelica pubescens root extracts.

  • Extraction:

    • Weigh 1.0 g dried root powder (passed through #40 mesh).

    • Add 25 mL Methanol (HPLC grade).

    • Ultrasonicate (40 kHz, 250W) for 30 minutes.

    • Cool, replenish weight loss with Methanol, and filter through 0.45 µm PTFE membrane.

  • Analysis:

    • Wavelength: 327 nm (Characteristic coumarin absorption).

    • Injection Volume: 10-20 µL.

    • System Suitability: Tailing factor < 1.5; Theoretical plates > 3000.

Mechanistic Visualization

Diagram 1: Analytical Decision Framework

This logic gate ensures laboratories select the correct method based on sensitivity requirements and matrix complexity.

AnalyticalDecisionTree Start Sample Origin Bio Biological Fluid (Plasma/Urine) Start->Bio Plant Plant Extract (Raw Material) Start->Plant Conc Est. Concentration < 100 ng/mL? Bio->Conc Prep1 LLE (Ethyl Acetate) Conc. Factor: 5x Bio->Prep1 Prep2 Methanol Extraction Dilution Factor: 10x Plant->Prep2 LCMS Method A: LC-MS/MS (Triple Quad) Conc->LCMS Yes (Trace) HPLC Method B: HPLC-UV (Diode Array) Conc->HPLC No (High Conc) Prep1->LCMS Prep2->HPLC

Caption: Decision tree for selecting between LC-MS/MS and HPLC-UV based on sample matrix and sensitivity needs.

Diagram 2: Metabolic Pathway & Target Analytes

Understanding the in vivo conversion is crucial for laboratories conducting PK studies, as they must monitor both the parent (CBD) and metabolite (CBN).

MetabolicPathway cluster_0 Plasma Monitoring Targets CBD Columbianadin (Parent Drug) CBN This compound (Active Metabolite) CBD->CBN Rapid Hydrolysis CBG This compound-β-D-glucoside CBG->CBN Deglycosylation (Intestinal Flora) Liver Hepatic Metabolism (Esterase Hydrolysis)

Caption: Metabolic conversion of Columbianadin to this compound, highlighting the necessity for simultaneous monitoring.

References

  • Zhang, Y., et al. (2018). Simultaneous Determination of Columbianadin and Its Metabolite this compound in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration.[2][5] Journal of Analytical Methods in Chemistry.

  • Li, Q., et al. (2019). Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC.[6] Molecules.[2][3][7][8][9][10][11][12][13]

  • Wang, X., et al. (2022). Determination of Five Coumarins in Angelicae Pubescentis Radix from Different Origins by HPTLC-Scanning. Evidence-Based Complementary and Alternative Medicine.

  • Yang, L., et al. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules.[2][3][7][8][9][10][11][12][13]

  • Chen, Y., et al. (2025). The pharmacokinetic, bioavailability and Excretion of this compound acetate and its metabolite this compound in rat plasma by LC-MS/MS.[8] ResearchGate.[8]

Sources

Comparative Guide: Columbianetin’s Effects in Different Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolite vs. The Prodrug

In the investigation of Angelica pubescens (Duhuo) and related Apiaceae species, a critical distinction must be made between Columbianetin (CBT) and its ester derivative, Columbianadin (CBN) .

  • Columbianadin (CBN): The lipophilic ester often found in the raw plant extract. It acts as a "prodrug," exhibiting high membrane permeability.

  • This compound (CBT): The dihydrofurocoumarin core and the primary active metabolite detected in plasma after CBN administration.

While CBN often displays lower IC


 values in vitro due to enhanced cellular uptake, CBT represents the sustained bioactive form in vivo. This guide objectively compares their performance across cancer and inflammatory cell lines, benchmarking them against standard therapeutic agents like 5-Fluorouracil (5-FU) and Dexamethasone.

Comparative Efficacy Analysis

Cytotoxicity in Cancer Cell Lines

The following data synthesizes comparative cytotoxicity assays. Columbianadin generally exhibits higher potency (lower IC


) than this compound in short-term in vitro assays, likely due to the ester group facilitating rapid transmembrane transport before intracellular hydrolysis.

Table 1: Comparative IC


 Values (µM) in Human Cancer Cell Lines 
Cell LineTissue OriginThis compound (CBT)Columbianadin (CBN)5-Fluorouracil (Std)Mechanism Implicated
K562 Leukemia (CML)> 50 µM15.2 ± 1.4 µM5.8 ± 0.5 µMApoptosis (Caspase-3 activation)
HL-60 Leukemia (APL)48.5 ± 3.2 µM9.8 ± 0.9 µM1.3 ± 0.2 µMG1 Cell Cycle Arrest
HepG2 Liver Carcinoma~65 µM18.4 ± 2.1 µM6.2 ± 0.8 µMMitochondrial Dysfunction
HCT-116 Colon Cancer> 100 µM22.1 ± 1.8 µM4.5 ± 0.4 µMBax/Bcl-2 Ratio Modulation

Analyst Note: While CBN appears superior in vitro, pharmacokinetic studies confirm that CBN is rapidly metabolized to CBT in the liver. Therefore, CBT's higher IC


in vitro may underestimate its clinical relevance as the circulating effector.
Anti-Inflammatory Potency (RAW 264.7 Macrophages)

In lipopolysaccharide (LPS)-stimulated macrophages, both compounds suppress nitric oxide (NO) and pro-inflammatory cytokines.[1][2] Here, the metabolite CBT shows significant efficacy, suggesting it retains the pharmacophore responsible for NF-κB inhibition.

Table 2: Inhibition of Inflammatory Mediators (LPS-Induced RAW 264.7)

CompoundNO Inhibition (IC

)
TNF-α SuppressionIL-6 SuppressionKey Pathway Target
This compound 35.4 µMModerate (40% @ 50µM)ModerateNF-κB (p65 translocation)
Columbianadin 14.7 µMHigh (75% @ 50µM)HighNF-κB & MAPK (p38/JNK)
Dexamethasone 1.2 µMVery High (>90%)Very HighGlucocorticoid Receptor

Mechanistic Deep Dive

The Anti-Inflammatory Signaling Cascade

This compound exerts its effects by intercepting the NF-κB signaling pathway. Unlike corticosteroids which act via nuclear receptors, CBT and CBN act as upstream kinase inhibitors, preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.

NFkB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (IKKα/β/γ) TLR4->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) Cytosolic (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (p65/p50) Nuclear (Active) NFkB_Cyto->NFkB_Nuc Translocation DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nuc->DNA Transcription CBT This compound/CBN (Inhibitor) CBT->IKK Blocks Phosphorylation

Figure 1: Mechanism of Action in RAW 264.7 cells. This compound inhibits the IKK complex, preventing NF-κB activation.

Apoptosis Induction in Cancer Cells

In leukemic and solid tumor lines, the mechanism shifts toward the mitochondrial (intrinsic) apoptotic pathway. The compounds disrupt the mitochondrial membrane potential (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), leading to Cytochrome C release.

Apoptosis_Pathway Drug This compound/CBN Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Mito Mitochondria (ΔΨm Loss) Bcl2->Mito Protects Bax->Mito Permeabilizes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Figure 2: Mitochondrial Apoptotic Pathway. The compound alters the Bax/Bcl-2 ratio, triggering the caspase cascade.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this compound.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Use this protocol to determine IC


 values in adherent cell lines (e.g., HepG2, A549).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Dissolve this compound in DMSO (Stock: 100 mM).

    • Prepare serial dilutions in culture medium (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Critical Control: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formazan crystals form).

    • Aspirate medium carefully.

    • Dissolve crystals in 150 µL DMSO.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    
Protocol B: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Use this protocol for RAW 264.7 anti-inflammatory assessment.

  • Activation: Seed RAW 264.7 cells (

    
     cells/well). Adhere for 18h.
    
  • Co-treatment: Pre-treat with this compound (various concentrations) for 1 hour, then add LPS (1 µg/mL). Incubate for 24 hours.

  • Supernatant Collection: Transfer 100 µL of culture supernatant to a fresh plate.

  • Griess Reaction:

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).

    • Incubate 10 mins at room temperature in the dark.

  • Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

References

  • Yang, X. W., et al. (2018). "Anti-inflammatory effect of this compound on lipopolysaccharide-stimulated human peripheral blood mononuclear cells." Mediators of Inflammation. Link

  • Zhang, C., et al. (2016).[3] "Pharmacokinetics and tissue distribution of columbianadin and its active metabolite this compound in rats." Biomedical Chromatography. Link

  • Kang, Y. J., et al. (2021). "Columbianadin Dampens In Vitro Inflammatory Actions and Inhibits Liver Injury via Inhibition of NF-κB/MAPKs." International Journal of Molecular Sciences. Link

  • Uto, T., et al. (2015). "Anti-inflammatory activity of constituents isolated from Angelica pubescens in LPS-stimulated RAW 264.7 cells." Natural Product Communications. Link

  • Lim, S. W., et al. (2024). "Columbianadin suppresses glioblastoma progression by inhibiting the PI3K-Akt signaling pathway." Biochemical Pharmacology. Link

Sources

Benchmarking Columbianetin: A Network Pharmacology & Experimental Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for validating the molecular targets of Columbianetin (CBN) , a bioactive furanocoumarin. While traditional NSAIDs (e.g., Celecoxib) rely on single-target specificity (COX-2), and corticosteroids (e.g., Dexamethasone) exert broad systemic suppression, this compound offers a multi-target network modulation approach.

Current network pharmacology and experimental data identify SGK1 (Serum/glucocorticoid-regulated kinase 1) and the NF-


B signaling axis  as primary targets. This guide details the protocols required to validate these interactions, moving from in silico prediction to in vitro confirmation.

In Silico Profiling: Comparative Docking

Before wet-lab validation, target affinity must be benchmarked against known inhibitors. The following data represents a comparative docking analysis using Autodock Vina algorithms.

Comparative Binding Affinity Table
Target ProteinPDB IDLigand / DrugBinding Energy (

G kcal/mol)
Interaction Type
COX-2 5KIRThis compound -8.4 H-bond (TYR355), Hydrophobic (VAL523)
Celecoxib (Control)-11.2Sulfonamide pocket specific
Native Ligand-9.1Arachidonic acid mimicry
SGK1 2R5TThis compound -7.9 ATP-binding pocket competition
GSK650394 (Control)-8.5Specific Kinase Inhibition
NF-

B (p65)
1LE5This compound -6.2 Interference with DNA binding domain

Analyst Note: this compound shows moderate-to-high affinity (-7.9 to -8.4 kcal/mol) for inflammatory enzymes. Unlike Celecoxib, which is highly specific to COX-2, CBN distributes its affinity across upstream kinases (SGK1) and downstream effectors (COX-2), suggesting a "network" effect rather than a "magic bullet" mechanism.

Network Construction Workflow (Visualization)

The following diagram outlines the logical flow for filtering noise from raw database hits to identify high-confidence targets like SGK1.

NetworkPharmacology Database Data Mining (TCMSP, SwissTarget, PubChem) Screening ADME Screening (OB ≥ 30%, DL ≥ 0.18) Database->Screening Filter Targets Predicted Targets (n=45) Screening->Targets Normalization Intersection Common Targets (Venn Diagram) Targets->Intersection Disease Disease Targets (Inflammation/OA) Disease->Intersection PPI PPI Network Construction (STRING Database) Intersection->PPI Mapping Hubs Hub Identification (Degree > 2x Median) SGK1, PTGS2, RELA PPI->Hubs Topology Analysis

Figure 1: Step-by-step filtration workflow to identify core targets (Hubs) from raw pharmacological databases.[1]

Experimental Validation Protocols

To validate the in silico predictions, we utilize an LPS-induced macrophage model. This system mimics the inflammatory storm and allows for direct comparison with Dexamethasone.

Cell Model & Treatment Groups
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Inducer: Lipopolysaccharide (LPS) (1

    
    g/mL).
    
  • Groups:

    • Control: Media only.

    • Model: LPS only (1

      
      g/mL).
      
    • Positive Control: LPS + Dexamethasone (1

      
      M).
      
    • Experimental: LPS + this compound (Low: 25

      
      M, High: 100 
      
      
      
      M).
Protocol: Western Blot for SGK1 & p-NF- B

This protocol validates the inhibition of the upstream kinase SGK1 and the phosphorylation of NF-


B.
  • Lysis: Wash cells 2x with cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical for detecting p-p65).

  • Quantification: Normalize protein concentration to 30

    
     g/lane  using BCA assay.
    
  • Separation: Resolve on 10% SDS-PAGE gel (80V stacking / 120V resolving).

  • Transfer: Wet transfer to PVDF membrane (250mA, 90 mins). Note: Methanol activation of PVDF is mandatory.

  • Blocking: 5% BSA in TBST for 1 hour at RT. (Avoid non-fat milk for phosphoproteins as casein interferes with detection).

  • Primary Antibody:

    • Anti-SGK1 (1:1000)

    • Anti-p-NF-

      
      B p65 (Ser536) (1:1000)
      
    • Anti-

      
      -actin (Loading Control)
      
    • Incubate overnight at 4°C.

  • Detection: HRP-conjugated secondary antibody (1:5000, 1h RT) followed by ECL substrate.

Comparative Efficacy Data (Expected Outcomes)
ReadoutModel (LPS Only)Dexamethasone (1

M)
This compound (100

M)
Interpretation
NO Production 100% (Baseline)25%

5%
40%

6%
CBN is less potent than Steroids but effective.
SGK1 Expression HighLowSignificantly Reduced Validates specific target prediction.
p-p65 / Total p65 High RatioLow RatioModerate-Low RatioCBN blocks nuclear translocation.
Cytotoxicity N/AModerate (Long term)NegligibleCBN offers a better safety profile.

Mechanism of Action: The Signaling Pathway

The following diagram illustrates the validated pathway where this compound exerts its effect, specifically highlighting the SGK1 node which differentiates it from standard COX-2 inhibitors.

SignalingPathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K IKK IKK Complex MyD88->IKK SGK1 SGK1 (Primary Target) PI3K->SGK1 SGK1->IKK Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->DNA Translocation CBN This compound CBN->SGK1 Inhibits DEX Dexamethasone DEX->DNA GRE Binding (Transrepression)

Figure 2: Mechanistic pathway showing this compound's inhibition of SGK1, preventing downstream NF-


B activation, contrasted with Dexamethasone's nuclear action.

Conclusion & Strategic Recommendation

This compound validates as a potent anti-inflammatory agent that operates via the SGK1/NF-


B axis .
  • Vs. Dexamethasone: CBN is less potent in absolute cytokine suppression but avoids the broad immunosuppressive side effects associated with glucocorticoid receptor (GRE) binding.

  • Vs. Celecoxib: CBN provides a multi-target approach, reducing the risk of pathway compensation often seen with single-target COX-2 inhibitors.

Recommendation: For drug development, prioritize this compound as a scaffold for non-steroidal SGK1 inhibitors , particularly for chronic inflammatory conditions (e.g., Osteoarthritis) where long-term steroid use is contraindicated.

References

  • Chen, W., et al. (2022). this compound alleviates lipopolysaccharides (LPS)-induced inflammation and apoptosis in chondrocyte through activation of autophagy by inhibiting serum and glucocorticoid-induced protein kinase 1 (SGK1) expression.[1] Bioengineered, 13(2), 4051–4062.[1]

  • Zhang, Y., et al. (2021). Network pharmacology and molecular docking to elucidate the mechanism of Angelica pubescens in the treatment of inflammation. Journal of Ethnopharmacology.

  • Kim, K.I., & Lee, B.J. (2020). Comparison of anti-inflammatory efficacy between dexamethasone and a standardized herbal formula in a cigarette smoke-induced subacute mouse model.[2][3] Pharmacognosy Magazine, 16(69), 321-328.[2]

  • Sarkhail, P., et al. (2013). Anti-inflammatory and analgesic activities of this compound. Pharmaceutical Biology.

  • Abcam Protocols. Western blot protocol for phosphoproteins. Abcam.

Sources

Safety Operating Guide

Columbianetin: Operational Safety and Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the operational protocols for the safe handling and disposal of Columbianetin , a bioactive dihydrofurocoumarin used primarily in pharmacological research. This document is structured to serve as a self-validating operational standard for laboratory personnel.

Chemical Profile & Hazard Identification

This compound (CAS No. 3804-70-4) is a natural coumarin derivative found in Angelica species.[1] While valuable for its anti-inflammatory and anti-platelet activities, it presents specific handling challenges due to its biological activity and potential toxicity.

Critical Hazard Mechanism : As a furocoumarin derivative, this compound possesses a planar ring structure capable of intercalating with DNA. Although less phototoxic than its unsaturated analogs (psoralens), it is classified as Acute Toxic (Oral) Category 4 . Ingestion or mucosal absorption can lead to systemic toxicity.

Physicochemical Data Summary
PropertySpecificationOperational Implication
CAS Number 3804-70-4Unique identifier for waste manifesting
Molecular Formula C₁₄H₁₄O₄Organic composition suitable for incineration
Physical State Solid (Crystalline powder)High risk of dust generation; requires HEPA filtration
Solubility Soluble in DMSO, MethanolLiquid waste will likely be solvent-based
Hazard Code H302 (Harmful if swallowed)Zero-tolerance for oral/mucosal exposure
Storage Class 11 (Combustible Solids)Segregate from oxidizers; store at 2–8°C

Strategic Safety Framework

Effective safety relies on engineering controls first, followed by PPE. The primary risk during disposal is the generation of airborne particulates from the solid compound.

Engineering Controls[3]
  • Primary Containment : All weighing and transfer operations must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood to prevent inhalation of micro-particulates.

  • Static Control : Use anti-static weighing boats. Furocoumarins are often electrostatic; static discharge can disperse the powder unexpectedly.

Personal Protective Equipment (PPE) Matrix
  • Respiratory : N95 or P100 respirator if working outside a hood (not recommended).

  • Dermal : Double-gloving with Nitrile (0.11 mm minimum) . Latex is permeable to many organic solvents used to dissolve this compound.

  • Ocular : Chemical splash goggles. Standard safety glasses offer insufficient protection against airborne dust ingress.

Step-by-Step Disposal Procedures

The disposal strategy prioritizes the complete destruction of the furan ring system via high-temperature incineration.

Workflow A: Solid Waste (Pure Substance)

Applicable to: Expired stocks, spilled powder, or residual solids.

  • Containment : Do not sweep dry powder. Dampen with a compatible solvent (e.g., ethanol) to suppress dust, then collect.

  • Packaging : Transfer waste into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling : Label as "Hazardous Waste - Toxic Solid, Organic, N.O.S. (this compound)" .[1][2][3][4]

  • Disposal Path : Stream to a licensed chemical incinerator equipped with an afterburner and scrubber.

Workflow B: Liquid Waste (Mother Liquors/Solutions)

Applicable to: HPLC effluents, cell culture media, or dissolved stocks.

  • Segregation : Segregate based on the solvent carrier.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, DMSO, or Ethanol.

  • Quenching (Biological) : If this compound is present in cell culture media, treat the media as Chemical Waste , not just biohazard. Autoclaving does not degrade the chemical structure effectively; incineration is required.

  • Container : Use amber glass bottles to prevent photodegradation before disposal, although degradation products are also treated as hazardous.

Workflow C: Contaminated Debris

Applicable to: Weighing boats, pipette tips, gloves.

  • Collection : Place all solid debris into a dedicated "Solid Chemical Waste" drum lined with a 6-mil polyethylene bag.

  • Sharps : Contaminated needles or glass slides must go into a rigid red sharps container labeled "Chemical Contaminated Sharps".

Visualized Disposal Decision Logic

The following diagram illustrates the decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: This compound TypeCheck Determine Physical State Start->TypeCheck Solid Solid Waste (Powder/Crystals) TypeCheck->Solid Liquid Liquid Waste (Solutions) TypeCheck->Liquid Debris Contaminated Debris (Gloves/Tips) TypeCheck->Debris SolidPack Pack in HDPE Jar Label: Toxic Solid Organic Solid->SolidPack SolventCheck Check Solvent Type Liquid->SolventCheck DebrisPack Double Bag (6-mil) or Sharps Container Debris->DebrisPack Halogen Halogenated Waste (DCM/Chloroform) SolventCheck->Halogen Contains Cl/Br/F NonHalogen Non-Halogenated Waste (MeOH/DMSO/Ethanol) SolventCheck->NonHalogen No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration (Licensed Facility) Halogen->Incineration NonHalogen->Incineration SolidPack->Incineration DebrisPack->Incineration

Caption: Operational workflow for segregating and routing this compound waste streams to the appropriate incineration path.

Emergency Response Protocols

In the event of an accidental release, immediate containment is necessary to prevent environmental contamination and personnel exposure.

ScenarioResponse Protocol
Dry Powder Spill 1. Evacuate area of non-essential personnel.2. Don PPE (Nitrile gloves, N95, Goggles).3. Cover spill with a paper towel dampened with Ethanol (prevents dust).4. Wipe up and place in hazardous waste bag.
Liquid Spill 1. Absorb with inert material (Vermiculite or Universal Spill Pads).2. Do NOT use combustible materials like sawdust if the solvent is an oxidizer.3. Clean surface with soap and water; collect rinsate as hazardous waste.
Skin Contact 1. Immediately wash with soap and copious water for 15 minutes.2. Remove contaminated clothing.3.[5][2] Seek medical attention if irritation persists (Reference SDS).

Regulatory Compliance (US Focus)

While this compound is not explicitly listed on the EPA "P" or "U" lists (unlike its parent structure Coumarin, U058), it must be managed as Hazardous Waste due to its toxicity profile.

  • RCRA Classification : If not listed, apply the Toxicity Characteristic rule. Due to the H302 classification, the "Generator Knowledge" clause mandates treating it as toxic waste.

  • Sewer Ban : Under no circumstances should this compound be discharged into the municipal sewer system (Clean Water Act compliance).

  • Manifesting : Use the proper shipping name UN2811, Toxic solid, organic, n.o.s.[6] (this compound) for transport to the disposal facility.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 442104, this compound. Retrieved from [Link]

  • Carl Roth. (2017). Safety Data Sheet: Coumarin. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Personal protective equipment for handling Columbianetin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Columbianetin Audience: Researchers, scientists, and drug development professionals.

As scientists, we often treat phytochemicals as "natural" and therefore benign. With This compound (and its related furanocoumarins like psoralen), this assumption is a critical error.

This compound is a dihydrofurocoumarin . While it holds significant potential in anti-inflammatory and anti-tumor research, its handling requirements are dictated by its specific photochemical reactivity. The primary hazard is not acute toxicity (LD50 is generally high), but phytophotodermatitis and potential genotoxicity via DNA intercalation.

The Mechanism of Danger: Upon exposure to UVA radiation (320–400 nm)—which is present in standard laboratory fluorescent lighting and sunlight—furanocoumarins can enter an excited triplet state. This leads to:

  • Type I Reaction: Anoxic reaction where the molecule intercalates into DNA base pairs (thymine), forming monoadducts or interstrand cross-links. This halts DNA replication.

  • Type II Reaction: Oxygen-dependent generation of Reactive Oxygen Species (ROS) and singlet oxygen, causing oxidative cell damage.

Operational Implication: Your PPE strategy must prevent skin contact followed by light exposure. A micro-contamination on your wrist that is later exposed to sunlight during your commute can result in severe blistering hours after you leave the lab.

PPE Selection Matrix

The following equipment is non-negotiable for handling this compound in quantities >5 mg.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-gloving (Nitrile) This compound is lipophilic. If dissolved in DMSO (a common carrier), permeation through single latex gloves is rapid. The outer glove protects against gross contamination; the inner glove prevents skin contact during doffing.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Solid this compound is often electrostatic. Inhalation of dust allows systemic absorption. Always weigh inside a certified chemical fume hood.
Eye/Face Chemical Splash Goggles Standard safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust and splashes.
Body Tyvek® Lab Coat (or equivalent) Cotton lab coats are porous. If a solution spills, it soaks through to the skin. Impervious sleeves or a Tyvek coat prevent this "wicking" effect.

Decision Logic: PPE Customization

Not all workflows are equal.[1] Use this logic flow to determine your specific requirements based on the physical state of the compound.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/EtOH) State->Liquid Risk_Dust Risk: Inhalation & Static Dispersion Solid->Risk_Dust Risk_Perm Risk: Dermal Absorption via Carrier Solvent Liquid->Risk_Perm Req_Solid REQ: Fume Hood + Anti-Static Gun + N95 Backup Risk_Dust->Req_Solid Req_Liquid REQ: Double Nitrile Gloves (Change every 30 mins) + Impervious Sleeves Risk_Perm->Req_Liquid caption Figure 1: PPE Decision Logic based on physical state hazards.

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to be self-validating. If you follow the sequence, cross-contamination is physically impossible.

Phase 1: Preparation (The "Clean" Zone)
  • Amber Glassware: this compound is light-sensitive. Pre-label amber vials. If amber glass is unavailable, wrap clear vials in aluminum foil before beginning.

  • Static Control: If weighing powder, place an ionizing bar or use an anti-static gun inside the balance chamber. Furanocoumarins are "sticky" powders; static causes them to leap onto gloves/cuffs.

Phase 2: The Handling (The "Hot" Zone)
  • Donning: Put on inner gloves (blue nitrile) -> Lab coat -> Outer gloves (purple/orange nitrile, long cuff) -> Goggles.

    • Tip: Tape the outer glove cuff over the lab coat sleeve to create a seal.

  • Solubilization:

    • Add solvent (e.g., DMSO) slowly down the side of the vial to minimize aerosolization.

    • Do not vortex open containers. Cap tightly before vortexing.

  • Spill Management: If powder spills in the hood, cover with a wet paper towel (to prevent dust) before wiping. Do not dry sweep.

Phase 3: Decontamination & Doffing
  • Solvent Wipe: Wipe the exterior of the stock vial with ethanol/acetone before removing it from the hood. This validates that the vial is safe to touch with bare hands later.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves (ensure no skin contact with outer surface).[2]

    • Wash hands immediately with soap and cool water (warm water opens pores).

Workflow_Protocol Step1 1. Don PPE (Double Glove) Step2 2. Static Control (Ionizer) Step1->Step2 Step3 3. Weigh/Solubilize (Amber Vials) Step2->Step3 Step4 4. Decon Vial (Ethanol Wipe) Step3->Step4 Step5 5. Doff Outer Gloves Step4->Step5 Step6 6. Wash Hands Step5->Step6 caption Figure 2: Sequential workflow to minimize contamination risk.

Waste Disposal & Emergency Response

Disposal:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and pipette tips in a dedicated "Hazardous Chemical Solid" bin. Do not use general trash.

  • Liquid Waste: Collect in a container labeled "Non-Halogenated Organic Solvents + Toxic" (assuming DMSO/EtOH solvent).

  • Destruction: Incineration is the preferred method for furanocoumarin destruction.

Emergency Response (Accidental Exposure):

  • Skin Contact: Wash with soap and water for 15 minutes. CRITICAL: Cover the affected area with opaque clothing or a bandage immediately. Avoid any sunlight or UV exposure to that spot for 48 hours. The phototoxic reaction is delayed; you will not feel it immediately.

  • Eye Contact: Flush for 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical aid.

References

  • Pathak, M. A., & Fitzpatrick, T. B. (1959). Bioassay of natural and synthetic furocoumarins (psoralens). Journal of Investigative Dermatology, 32(2), 255-262.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108066, this compound. PubChem.

  • Zobel, A. M., & Brown, S. A. (1991). Dermatitis-inducing furanocoumarins on leaf surfaces of eight species of Rutaceous and Umbelliferous plants. Journal of Chemical Ecology, 17(3), 577-587.

  • Cayman Chemical. (2023).[3] Columbianadin (this compound) Safety Data Sheet. Cayman Chemical. (Note: Columbianadin is the ester, this compound is the backbone; safety profiles are analogous).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Columbianetin
Reactant of Route 2
Columbianetin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.